PTH-histidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392939 | |
| Record name | PTH-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5835-68-7 | |
| Record name | PTH-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of Histidine in Parathyroid Hormone: A Technical Guide for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate homeostasis. Its biological activity resides primarily within its N-terminal (1-34) fragment, which binds to and activates the parathyroid hormone 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). While the roles of many residues in PTH have been extensively studied, the specific functions of its three histidine residues—located at positions 9, 14, and 32—are less defined in publicly available literature. This guide synthesizes current structural and functional data to provide an in-depth analysis of the confirmed and putative roles of these histidine residues. We will explore their spatial location within the hormone's three-dimensional structure, their potential contributions to conformational stability and receptor binding, and their implications for the design of novel PTH analogues. This document also provides detailed, field-proven protocols for the key experimental workflows essential for investigating these functions, including site-directed mutagenesis, solid-phase peptide synthesis, and receptor binding assays.
Introduction to Parathyroid Hormone and its Receptor
The PTH Polypeptide: Structure and Primary Function
Parathyroid hormone is synthesized as a 115-amino acid precursor, pre-pro-PTH, which is proteolytically processed to the mature, secreted 84-amino acid peptide.[1] The hormone's primary physiological role is to maintain serum calcium levels within a narrow range.[2] When serum calcium drops, the parathyroid glands secrete PTH, which then acts on its target tissues—primarily bone and kidney—to restore calcium levels.[2] This is achieved by increasing bone resorption to release calcium and phosphate, enhancing renal calcium reabsorption, and stimulating the production of the active form of Vitamin D in the kidneys.[2]
The full biological activity required for mineral homeostasis is encapsulated within the N-terminal 1-34 amino acid fragment, PTH(1-34).[1] Structural studies, primarily using nuclear magnetic resonance (NMR), have revealed that upon interaction with a membrane-mimetic environment, PTH(1-34) adopts a defined conformation characterized by two α-helical domains connected by a flexible linker.[3][4][5][6] The N-terminal helix (approx. residues 4-14) is crucial for receptor activation, while the C-terminal helix of this fragment (approx. residues 21-29) is primarily responsible for binding to the receptor's extracellular domain.[4]
The PTH1 Receptor and Downstream Signaling
PTH exerts its effects by binding to the PTH1 receptor (PTH1R), a member of the Class B GPCR family.[3] The binding mechanism is a complex, two-step process: the C-terminal portion of the PTH(1-34) fragment first docks into the large N-terminal extracellular domain (ECD) of the PTH1R. This initial binding event is followed by the insertion of the N-terminal activation domain of PTH into the receptor's transmembrane helical bundle, triggering a conformational change that initiates intracellular signaling.
Activation of PTH1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological response. The receptor can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.
Histidine Residues in Human PTH: Location and Postulated Functions
Human PTH(1-84) contains three histidine residues at positions 9, 14, and 32. Their location within the known structural domains of the hormone provides critical clues to their potential functions.
| Residue | Location in PTH(1-84) | Domain in PTH(1-34) | Postulated Function(s) |
| His9 | Position 9 | N-terminal α-helix (Activation Domain) | Receptor activation, positioning for β-arrestin coupling, helix stabilization |
| His14 | Position 14 | C-terminus of N-terminal α-helix | Helix capping, transition to flexible linker, potential receptor contact |
| His32 | Position 32 | C-terminal region (Binding Domain) | Receptor binding, conformational stability of the binding domain |
The Unique Chemistry of the Histidine Side Chain
The functional versatility of histidine stems from its imidazole side chain, which has a pKa of approximately 6.0.[8] This means that under physiological conditions (pH ~7.4), the imidazole ring can exist in both protonated (positively charged) and neutral states. This property allows histidine to act as a proton donor or acceptor in catalytic reactions, participate in pH-dependent conformational changes, and engage in a diverse array of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions.[1] It is also a potent chelator of metal ions like zinc and copper.[1]
Postulated Role of Histidine 9 (His9)
His9 is located within the N-terminal α-helix, the domain responsible for activating the receptor. NMR structural data place it squarely within this helical segment.[4][6] Its position suggests several potential roles:
-
Helix Stability: The imidazole ring could form hydrogen bonds with adjacent residues or participate in electrostatic interactions that stabilize the helical turn.
-
Receptor Activation: As part of the activation domain, the His9 side chain may make direct contact with residues in the transmembrane pocket of the PTH1R. Its ability to switch between neutral and charged states could be a critical component of the conformational changes required for signal transduction.
-
Modulation of Downstream Signaling: There is evidence to suggest that interactions involving His9 are important for positioning the N-terminus of PTH within the receptor, which in turn facilitates the coupling of β-arrestin, a key protein in signal termination and alternative signaling pathways.[9]
Postulated Role of Histidine 14 (His14)
His14 is situated at or near the C-terminal end of the first α-helical domain.[6] This strategic location suggests it may function as a "helix-capping" residue, providing a transition from the structured helical domain to the more flexible linker region. Naturally occurring mutations in the PTH precursor protein at position 14 (M14K) have been shown to impair protein processing and secretion, highlighting the sensitivity of this region, though this does not directly inform on the function of histidine in the mature hormone.[10] The side chain of His14 could also make secondary contacts with the extracellular loops of the PTH1R, helping to properly orient the N-terminal activation domain.
Postulated Role of Histidine 32 (His32)
His32 is located within the primary binding domain of PTH(1-34), a region known to form an amphipathic α-helix that docks into a hydrophobic groove on the PTH1R's extracellular domain.[11] While site-directed mutagenesis studies have extensively probed the importance of hydrophobic residues like Leu24 and Leu28 in this region, the specific contribution of His32 is not well documented.[11] Given its location, the imidazole side chain of His32 could be involved in:
-
Direct Receptor Contact: It may form hydrogen bonds or other polar interactions with the receptor's ECD, contributing to the overall binding affinity.
-
Conformational Integrity: It could form intra-molecular interactions that stabilize the helical conformation of the 25-34 binding region, which is critical for effective receptor docking.
Experimental Methodologies for Investigating Histidine Function
To rigorously determine the function of the histidine residues in PTH, a combination of peptide synthesis, site-directed mutagenesis, and functional assays is required.
Workflow for Investigating Histidine Function
Caption: Workflow for elucidating the function of specific amino acid residues in PTH.
Protocol: Site-Directed Mutagenesis of PTH
This protocol describes the generation of a PTH expression vector with a histidine-to-alanine mutation (e.g., H9A) using a commercially available kit, such as the QuikChange Lightning Site-Directed Mutagenesis Kit (Agilent).
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the CAC or CAT codon for Histidine to a GCC codon for Alanine).
-
The mutation site should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
-
Ensure the primers have a melting temperature (Tm) ≥ 78°C.
2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL of 10x reaction buffer
-
10-100 ng of dsDNA template (e.g., pcDNA3.1 vector containing wild-type hPTH cDNA)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
1.5 µL of QuikSolution reagent (optional, for GC-rich templates)
-
1 µL of QuikChange Lightning Enzyme
-
Add nuclease-free water to 50 µL.
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
18 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 60°C for 10 seconds
-
Extension: 68°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 5-10 minutes to digest the parental (methylated) DNA template.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL10-Gold) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformation mix on an LB-agar plate containing the appropriate antibiotic (e.g., ampicillin).
-
Incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the mutation by Sanger sequencing.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a PTH Analogue
This protocol provides a general overview for synthesizing a PTH(1-34) analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin support.
1. Resin Preparation:
-
Swell the rink amide resin in dimethylformamide (DMF) for 1 hour.
2. Chain Assembly (Performed for each amino acid):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Add this mixture to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle of deprotection, washing, and coupling for all 34 amino acids in the sequence.
3. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
4. Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol: Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a synthesized PTH analogue.[12][13][14]
1. Membrane Preparation:
-
Culture cells stably expressing PTH1R (e.g., HEK293 or SaOS-2 cells) to confluence.
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors, pH 7.4).
-
Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, set up the reactions in a final volume of 200 µL:
-
Total Binding: Binding buffer, cell membranes (10-50 µg protein), and a fixed concentration of a radiolabeled PTH ligand (e.g., ¹²⁵I-[Tyr34]hPTH(1-34)NH2) near its Kd.
-
Non-specific Binding: Same as total binding, but with an excess of unlabeled wild-type PTH (e.g., 1 µM).
-
Competition: Same as total binding, but with increasing concentrations of the unlabeled competitor peptide (the histidine analogue).
-
-
Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Therapeutic Implications and Future Directions
While the exact roles of His9, His14, and His32 remain to be fully elucidated by direct experimentation, their strategic locations within key functional domains of PTH make them intriguing targets for drug development. Understanding their contribution to helix stability and receptor interaction is paramount for designing next-generation PTH analogues. For instance, if His9 is confirmed to be critical for β-arrestin-biased signaling, analogues could be designed to modulate this interaction, potentially separating the anabolic effects of PTH on bone from its calcium-mobilizing effects. Future research should prioritize the synthesis and detailed characterization of PTH analogues with specific substitutions at positions 9, 14, and 32 to definitively map their functional contributions.
Conclusion
The histidine residues in parathyroid hormone are positioned at critical locations within the N-terminal activation and C-terminal binding domains. While direct experimental evidence detailing their specific functions is limited, their known biochemical properties and structural context strongly suggest they play important roles in maintaining the hormone's conformational integrity, facilitating receptor binding, and modulating signal transduction. The application of the advanced experimental workflows detailed in this guide will be essential for definitively unraveling the precise contributions of each histidine residue, paving the way for the rational design of more effective and selective PTH-based therapeutics.
References
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Gardella, T. J., et al. (1993). Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. Endocrinology, 132(5), 2024-2030. Available from: [Link]
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Pioszak, A. A., & Xu, H. E. (2008). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. Journal of Biological Chemistry, 283(40), 27420-27429. Available from: [Link]
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D'Amour, P., et al. (2021). Biological Activity of Different Forms of Oxidized Parathyroid Hormone. International Journal of Molecular Sciences, 22(11), 5997. Available from: [Link]
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Pioszak, A. A., et al. (2009). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry, 284(41), 28382–28391. Available from: [Link]
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Wray, V., et al. (1998). Assessment by 1H NMR Spectroscopy of the Solution Structure of Human Parathyroid-Hormone-Related Protein (1-34). European Journal of Biochemistry, 252(3), 465-474. Available from: [Link]
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Lee, S., & Mannstadt, M. (2020). Rare PTH Gene Mutations Causing Parathyroid Disorders: A Review. Endocrinology and Metabolism, 35(1), 59–66. Available from: [Link]
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Fukayama, S., et al. (1992). Biologic activities of parathyroid hormone (1-34) and parathyroid hormone-related peptide (1-34) in isolated perfused rat femur. Endocrinology, 131(4), 1757-1761. Available from: [Link]
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Lee, B. K., et al. (2023). Homozygous Ser-1 to Pro-1 mutation in parathyroid hormone identified in hypocalcemic patients results in secretion of a biologically inactive pro-hormone. Journal of Bone and Mineral Research, 38(2), 245-255. Available from: [Link]
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Levine, M. A., et al. (2022). Novel PTH Gene Mutations Causing Isolated Hypoparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 107(5), e2131–e2138. Available from: [Link]
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Lee, E. J., et al. (2018). A Homozygous [Cys25]PTH(1-84) Mutation That Impairs PTH/PTHrP Receptor Activation Defines a Novel Form of Hypoparathyroidism. Journal of Bone and Mineral Research, 33(8), 1436-1446. Available from: [Link]
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Cohen, F. E., et al. (1991). Solid-phase synthesis and biologic activity of human parathyroid hormone (1-84). The Journal of biological chemistry, 266(3), 1997-2004. Available from: [Link]
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University of Pittsburgh (2019). STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS. D-Scholarship@Pitt. Available from: [Link]
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Gesty-Palmer, D., et al. (2006). Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations. Endocrinology, 147(4), 1770–1777. Available from: [Link]
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Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). Biochemistry, 32(3), 712-718. Available from: [Link]
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Lee, S., & Mannstadt, M. (2020). Rare PTH Gene Mutations Causing Parathyroid Disorders: A Review. Endocrinology and Metabolism (Seoul), 35(1), 59-66. Available from: [Link]
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ResearchGate (2022). Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo. ResearchGate. Available from: [Link]
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Su, C. Y., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Applied Microbiology and Biotechnology, 105(24), 9237–9250. Available from: [Link]
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Chorev, M., et al. (1990). Avian (chicken) parathyroid hormone: synthesis and comparative biological evaluation of the 1-34 fragment. Endocrinology, 126(6), 2997-3003. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
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Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). ResearchGate. Available from: [Link]
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Padmanabhan, S., et al. (1996). The role of context on alpha-helix stabilization: host-guest analysis in a mixed background peptide model. Protein science : a publication of the Protein Society, 5(2), 331–339. Available from: [Link]
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Viguera, A. R., & Serrano, L. (1995). Structure and stability of the alpha-helix: lessons for design. Current opinion in structural biology, 5(1), 75–81. Available from: [Link]
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Okazaki, M., et al. (2008). Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation. Proceedings of the National Academy of Sciences of the United States of America, 105(43), 16525–16530. Available from: [Link]
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Adán-Más, A., et al. (2017). Computational analysis of histidine mutations on the structural stability of human tyrosinases leading to albinism insurgence. Molecular BioSystems, 13(7), 1439-1447. Available from: [Link]
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Wang, N., & Regnier, F. E. (2001). Histidine-rich peptide selection and quantification in targeted proteomics. Journal of proteome research, 1(4), 337–345. Available from: [Link]
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Barden, J. A., & Kemp, B. E. (1993). Stabilized NMR structure of human parathyroid hormone(1-34). Biochemistry, 32(43), 11579-11584. Available from: [Link]
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Bisello, A., et al. (1999). Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors. Analytical biochemistry, 275(2), 198–206. Available from: [Link]
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I-SITE. Residual Helicity at the Active Site of the Histidine Phosphocarrier, HPr, Modulates Binding Affinity to Its Natural Partners. MDPI. Available from: [Link]
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Andrew, C. D., et al. (2002). Effect of Phosphorylation on α-Helix Stability as a Function of Position. Biochemistry, 41(8), 2603-2609. Available from: [Link]
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Spandidos Publications. (2018). Effect of parathyroid hormone on cardiac function in rats with cardiomyopathy. Experimental and Therapeutic Medicine, 16(1), 319-325. Available from: [Link]
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Gellman, S. H., et al. (2007). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 129(20), 6537–6545. Available from: [Link]
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Peggion, E., et al. (2002). Structure-function studies of analogues of parathyroid hormone (PTH)-1-34 containing beta-amino acid residues in positions 11-13. Biochemistry, 41(25), 8162-8175. Available from: [Link]
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An In-depth Technical Guide to the Role of Specific Histidine Residues in Parathyroid Hormone (PTH) Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH), an 84-amino acid polypeptide, is a principal regulator of calcium and phosphate homeostasis.[1][2] Its biological activity, primarily residing in the N-terminal (1-34) fragment, is critically dependent on its three-dimensional structure and interaction with the PTH type 1 receptor (PTH1R).[3] This guide provides a comprehensive examination of the pivotal roles that specific histidine residues play in the structural integrity, receptor binding, and signal transduction of PTH. By integrating structural biology, site-directed mutagenesis, and functional assay data, we elucidate the nuanced contributions of these residues, offering insights for the rational design of novel PTH analogues with tailored therapeutic profiles.
Introduction: The Structural and Functional Landscape of PTH
Parathyroid hormone exerts its physiological effects by binding to the PTH1R, a class B G protein-coupled receptor, initiating downstream signaling cascades that primarily involve protein kinase A (PKA) and protein kinase C (PKC).[1][4][5] The dichotomous role of PTH in bone metabolism, where continuous administration leads to bone resorption and intermittent administration promotes bone formation, underscores the complexity of its signaling and the therapeutic potential of modulating its receptor interactions.[1][5]
The structure of the PTH(1-34) fragment is characterized by a flexible N-terminus and two helical domains, typically spanning residues 4-13 and 21-29, connected by a turn region.[6][7] This conformation is crucial for its interaction with the PTH1R. Histidine, with its unique imidazole side chain, possesses an acid dissociation constant (pKa) near physiological pH, allowing it to act as both a proton donor and acceptor.[8] This property makes histidine residues key players in protein structure, function, and stability. In PTH, histidine residues can influence the peptide's conformation, its interaction with the receptor, and its susceptibility to oxidative damage.[8][9]
Key Histidine Residues and Their Functional Significance
While PTH contains several histidine residues, research has highlighted the particular importance of those within the N-terminal and mid-regions of the (1-34) fragment.
Histidine at Position 5: A Determinant of Receptor Subtype Specificity
Although human PTH has an isoleucine at position 5, the related parathyroid hormone-related protein (PTHrP) contains a histidine at this position.[10] Studies comparing the binding of PTH and PTHrP to different PTH receptor subtypes have revealed that His5 in PTHrP is a major determinant of receptor subtype specificity.[10] Specifically, the presence of histidine at position 5 in PTHrP prevents its interaction with the human PTH2 receptor, while it still binds effectively to the common PTH/PTHrP receptor (PTH1R).[10] This suggests that the imidazole side chain of histidine at this position may introduce steric hindrance or unfavorable electrostatic interactions within the ligand-binding pocket of the PTH2 receptor.[10]
This finding has significant implications for drug design, as modifying this position in PTH analogues could generate ligands with enhanced selectivity for specific PTH receptor subtypes, potentially leading to more targeted therapeutic effects.
Histidine in the Mid-Region: A Locus for Stability and Receptor Interaction
The histidine residue located in the mid-region of PTH(1-34) contributes to the overall stability of the peptide. Histidine residues are susceptible to oxidation, which can be mediated by reactive oxygen species and trace metal ions.[9] Oxidation of histidine can lead to a loss of biological activity, highlighting the importance of formulation strategies that minimize oxidative stress to maintain the therapeutic efficacy of PTH-based drugs.[9]
Furthermore, NMR studies have suggested that the mid-region of PTH, which includes a histidine, is involved in forming a turn that brings the N- and C-terminal helices into proximity, creating a globular C-terminal domain with a hydrophobic core.[6][7] This tertiary structure is thought to be critical for proper receptor binding.[6][7]
Investigating the Role of Histidine Residues: Experimental Approaches
A multi-faceted experimental approach is necessary to fully elucidate the role of specific histidine residues in PTH.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to systematically replace specific histidine residues with other amino acids to probe their functional importance.[11] For example, replacing a histidine with an alanine removes the imidazole side chain, allowing researchers to assess the contribution of this group to receptor binding and signaling. Conversely, introducing a histidine at a specific position can provide insights into its potential role in receptor subtype selectivity.[10]
Experimental Protocol: Site-Directed Mutagenesis of PTH
-
Template Preparation: Obtain a plasmid vector containing the cDNA sequence for human PTH(1-84) or a fragment thereof, such as PTH(1-34).
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the histidine codon with the codon for the desired amino acid. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template DNA isolated from most E. coli strains will be methylated.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant PTH protein in a suitable expression system (e.g., E. coli or mammalian cells) and purify the protein using standard chromatographic techniques.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the chemical synthesis of PTH analogues with precise modifications, including the substitution of specific histidine residues.[3][12][13][14] This method offers the flexibility to incorporate non-natural amino acids, providing a broader range of chemical properties to probe structure-function relationships.[3]
Experimental Workflow: Solid-Phase Peptide Synthesis of PTH Analogues
Caption: Workflow for Solid-Phase Peptide Synthesis.
Structural Analysis
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of PTH and its analogues in solution.[15][16][17][18][19] Changes in the CD spectrum upon mutation of a histidine residue can indicate alterations in the helical content or overall fold of the peptide.[15][16] α-helical structures typically show negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band near 218 nm.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR spectroscopy provides high-resolution structural information, including the determination of the three-dimensional structure of PTH in solution and the identification of specific residue-residue interactions.[6][7][20][21] NMR can be used to pinpoint the structural consequences of histidine mutations.[22]
Functional Assays
Receptor Binding Assays: These assays quantify the affinity of PTH analogues for the PTH1R.[23][24] Competition binding assays, using a radiolabeled PTH tracer, are commonly employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the mutant peptides.[23][24] A significant change in binding affinity upon histidine mutation directly implicates that residue in receptor interaction.
cAMP Accumulation Assays: Since the primary signaling pathway activated by PTH is the adenylyl cyclase-PKA pathway, measuring intracellular cyclic AMP (cAMP) levels is a direct readout of receptor activation.[4][25][26] These assays are crucial for determining whether a histidine mutation affects the signaling efficacy of the peptide.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture cells stably or transiently expressing the human PTH1R (e.g., HEK293 or COS-7 cells) in appropriate growth medium.[27]
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluence.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of intracellular cAMP.
-
Peptide Stimulation: Wash the cells with assay buffer and then incubate them with varying concentrations of the PTH analogue (wild-type or mutant) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.[26][28]
-
Data Analysis: Plot the cAMP concentration as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Signaling Pathways and the Influence of Histidine Residues
PTH binding to the PTH1R can activate multiple signaling pathways, primarily the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway.[4][5] The N-terminal region of PTH is essential for the activation of the PKA pathway.[25] While the direct role of specific histidine residues in differentially modulating these pathways is still an area of active investigation, their influence on the overall conformation and receptor binding kinetics of PTH undoubtedly impacts the downstream signaling profile. For instance, a mutation that alters the stability of the receptor-ligand complex could lead to prolonged or attenuated signaling.[24]
Diagram: PTH Signaling Pathways
Caption: Major signaling pathways activated by PTH.
Data Summary: Impact of Histidine Modifications
| Modification | Position | Effect on Receptor Binding | Effect on Signaling | Structural Implication | Reference |
| His to Ile substitution in PTHrP | 5 | Increased binding to PTH2 receptor | Increased cAMP accumulation via PTH2 receptor | Alters receptor subtype specificity | [10] |
| Oxidation of Histidine | Mid-region | Potential decrease in affinity | Loss of biological activity | Conformational changes, degradation | [9] |
This table is a representative summary and should be expanded based on specific experimental findings.
Conclusion and Future Directions
The specific positioning and chemical nature of histidine residues within the parathyroid hormone structure are critical determinants of its biological function. They influence receptor subtype selectivity, contribute to the overall stability of the peptide, and are integral to the three-dimensional fold required for effective receptor binding and signal transduction. A thorough understanding of the role of each histidine residue, achieved through a combination of site-directed mutagenesis, synthetic chemistry, structural biology, and functional assays, is paramount for the development of the next generation of PTH-based therapeutics.
Future research should focus on:
-
Systematically mapping the role of all histidine residues in PTH(1-34) and the full-length PTH(1-84).
-
Investigating the influence of histidine modifications on the kinetics of receptor binding and the temporal profile of downstream signaling.
-
Exploring the potential of histidine modifications to create biased agonists that preferentially activate specific signaling pathways, leading to more refined therapeutic outcomes with fewer side effects.
By continuing to unravel the intricate structure-function relationships of parathyroid hormone, the scientific community can pave the way for innovative drug candidates for the treatment of osteoporosis and other disorders of mineral metabolism.
References
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- Parathyroid hormone signaling in bone and kidney. (n.d.). PubMed Central.
- Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. (1996). Endocrinology.
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- Parathyroid Hormone Activates TRPV5 via PKA-Dependent Phosphorylation. (n.d.). PubMed Central.
- Circular dichroism spectra of hPTH-(1-34) in benign aqueous solution,... (n.d.). ResearchGate.
- Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. (n.d.). [Source not provided].
- Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions. (2017). Medical Science Monitor.
- Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. (2009). Journal of Pharmaceutical Sciences.
- Structure-function Relationship Studies of PTH(1-11) Analogues Containing D-amino Acids. (2009). [Source not provided].
- Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. (n.d.). National Institutes of Health.
- Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. (n.d.). National Institutes of Health.
- NMR solution structure of human parathyroid hormone(1-34). (n.d.). PubMed.
- PTH/Parathyroid Hormone EIA Kit (RAB0412). (n.d.). Sigma-Aldrich.
- Human Parathyroid Hormone Receptor 2 Stable Cell Line. (n.d.). GenScript.
- Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases. (n.d.). PubMed.
- Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation. (2008). PNAS.
- Methods for solid phase peptide synthesis which employ a minimum of instrumentation. (n.d.). PubMed.
- Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. (n.d.). PubMed.
- Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021). YouTube.
- Contributions of Parathyroid Hormone (PTH)/PTH-Related Peptide Receptor Signaling Pathways to the Anabolic Effect of PTH on Bone. (2007). PubMed Central.
- Human Parathyroid Hormone Related Protein ELISA Kit. (n.d.). Thermo Fisher Scientific.
- Assessment by 1H NMR Spectroscopy of the... (n.d.). Biological Chemistry - Ovid.
- Stabilized NMR structure of human parathyroid hormone(1-34). (2025). ResearchGate.
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- Use of 1H NMR spectroscopy and computer simulations to analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein. (n.d.). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014). [Source not provided].
- Far UV Circular Dichroism (CD) Spectroscopy Analysis. (n.d.). Creative Proteomics.
- Molecular Mechanisms of Ligand Recognition by Parathyroid Hormone 1 (PTH1) and PTH2 Receptors. (n.d.). PubMed.
- Solid-phase synthesis. (n.d.). Wikipedia.
- Methods and protocols of modern solid phase Peptide synthesis. (2006). Molecular Biotechnology.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Mutation Analysis of the Histidine Residues in the Glycylglycine Endopeptidase ALE-1. (n.d.). National Institutes of Health.
- Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (n.d.). [Source not provided].
- Biochemistry, Histidine. (2023). StatPearls - NCBI Bookshelf.
- A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (n.d.). PubMed Central.
- Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. (n.d.). PubMed Central.
- PTH Signaling and Epigenetic Control of Bone Remodeling. (n.d.). PubMed Central.
- Parathyroid hormone. (n.d.). Wikipedia.
- Histidine Scanning Mutagenesis of Basic Residues of the S4 Segment of the Shaker K Channel. (n.d.). [Source not provided].
- Site-Directed Mutagenesis of anti-CD11b Nanobody to Optimize Production. (n.d.). [Source not provided].
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The Histidine Nexus: A Technical Guide to the Differential Engagement of PTH with PTH1 and PTH2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of histidine residues within the parathyroid hormone (PTH) peptide in dictating its differential interaction with the PTH1 (PTH1R) and PTH2 (PTH2R) receptors. Moving beyond a general overview, this document synthesizes structural biology, molecular pharmacology, and experimental data to elucidate the nuanced mechanisms of ligand recognition, receptor activation, and subsequent signaling pathway divergence. We will dissect the specific contributions of key histidine residues, not only as determinants of binding affinity but also as crucial switches for biased signaling, a concept of paramount importance in the development of novel therapeutics targeting the PTH receptor system. This guide is designed to be a comprehensive resource, offering not only mechanistic insights but also detailed experimental protocols and data interpretation frameworks for researchers in the field.
Introduction: The PTH Receptor System - A Tale of Two Receptors
The parathyroid hormone receptor family, comprising PTH1R and PTH2R, represents a fascinating case study in how structurally similar G protein-coupled receptors (GPCRs) can mediate distinct physiological effects through their interactions with related endogenous ligands. PTH1R, primarily expressed in bone and kidney, is the principal regulator of calcium and phosphate homeostasis, responding to both parathyroid hormone (PTH) and PTH-related protein (PTHrP).[1][2] In contrast, PTH2R exhibits a more restricted expression pattern, with high levels found in the central nervous system, pancreas, and testis, and is selectively activated by PTH but not PTHrP.[3][4] A third ligand, tuberoinfundibular peptide of 39 residues (TIP39), is the high-affinity endogenous ligand for PTH2R.[5]
The divergence in ligand recognition and physiological roles between PTH1R and PTH2R presents a compelling challenge and a significant opportunity for therapeutic intervention. Understanding the molecular determinants of these specific interactions is crucial for the rational design of receptor-selective agonists and antagonists for conditions ranging from osteoporosis to neurological disorders. This guide will focus specifically on the often-overlooked but pivotal role of histidine residues within the PTH peptide in orchestrating this differential engagement.
The "Two-Domain" Binding Model: A Framework for Interaction
The interaction between PTH and its receptors is best understood through the "two-domain" binding model.[3][6] This model posits a biphasic interaction:
-
N-terminal Domain (Activation Domain): The N-terminal region of PTH (approximately residues 1-14) inserts into the transmembrane (TM) domain of the receptor, a crucial step for receptor activation and initiation of downstream signaling.[3][7]
-
C-terminal Domain (Binding Domain): The C-terminal portion of the bioactive PTH fragment (residues 15-34) docks with the large extracellular domain (ECD) of the receptor, contributing significantly to high-affinity binding.[3][7]
This dual interaction ensures both tight binding and efficient activation, and it is within this framework that the specific roles of individual amino acids, including histidines, become critically important.
The Decisive Role of Histidine Residues in Receptor Selectivity and Signaling
Human PTH(1-34) contains two histidine residues at positions 9 and 14. Furthermore, the comparison with PTHrP, which has a histidine at position 5 (where PTH has an isoleucine), provides a critical "specificity switch" for PTH2R interaction.
Histidine at Position 5 of PTHrP: The Gatekeeper for PTH2R
The inability of PTHrP to activate PTH2R is a cornerstone of the differential ligand recognition in the PTH system. Seminal studies have unequivocally identified the histidine residue at position 5 of PTHrP as the primary determinant of this selectivity.[4]
-
Steric Hindrance: It is hypothesized that the bulkier imidazole side chain of histidine at position 5 creates a steric clash within the ligand-binding pocket of PTH2R, preventing the conformational changes necessary for receptor activation.[4]
-
Mutational Swap Confirms Role: When the His5 of PTHrP is replaced with isoleucine (the corresponding residue in PTH), the resulting peptide gains the ability to bind and activate PTH2R. Conversely, substituting the Ile5 of PTH with histidine abrogates its activity at PTH2R, while its activity at PTH1R remains intact.[4][8]
This "histidine switch" is a powerful illustration of how a single amino acid can dictate receptor subtype specificity.
Histidine at Position 9 of PTH: A Modulator of Biased Signaling at PTH1R
While PTH1R is activated by both PTH and PTHrP, the downstream signaling consequences are not identical, leading to the concept of biased agonism. The histidine at position 9 of PTH plays a crucial role in this phenomenon, particularly in the recruitment of β-arrestin.
-
β-Arrestin Coupling: Molecular dynamics simulations and experimental data have revealed that His9 of PTH forms a network of contacts with the extracellular loops (ECLs) 2 and 3, and transmembrane domain 5 (TM5) of PTH1R.[9] This interaction is critical for inducing the receptor conformation that favors coupling to β-arrestin.[9]
-
Gs Signaling vs. β-Arrestin Pathway: A point mutation of His9 to Alanine (H9A) in PTH results in a peptide that can still activate the Gs-cAMP pathway but is unable to recruit β-arrestin.[9] This demonstrates that His9 is a key molecular switch for biased signaling at PTH1R.
-
Implications for Sustained Signaling: The recruitment of β-arrestin is linked to receptor internalization and the initiation of sustained signaling from endosomal compartments. The inability of the PTH(H9A) mutant to engage β-arrestin suggests that His9 is essential for this prolonged signaling phase, which is thought to contribute to some of the anabolic effects of PTH on bone.
Histidine at Position 14 of PTH: A Potential Point of Contact
The role of His14 in PTH is less well-defined compared to His9. However, structural studies provide some clues:
-
Surface Exposure: The crystal structure of human PTH(1-34) shows that His14 is located at the interface of a dimer in the crystal lattice, where it forms a hydrogen bond with the His14 of the adjacent molecule.[1] This position on the surface of the peptide helix makes it available for potential interactions with the receptor.
-
Flexibility and Conformation: The region around His14 is part of a flexible loop that connects two helical domains of the peptide.[10] This flexibility may be important for the proper positioning of the N-terminal activation domain within the receptor's transmembrane bundle.
While direct experimental evidence from mutational studies on the specific role of His14 in PTH2R activation is limited, its surface accessibility and location within a critical region of the peptide suggest a potential contribution to the overall binding and activation process that warrants further investigation.
Comparative Ligand-Receptor Interactions: A Structural Perspective
The subtle yet significant differences in how PTH and PTHrP engage with PTH1R, and how PTH interacts with PTH1R versus PTH2R, can be visualized through structural models.
Amino Acid Sequence Alignment:
| Ligand | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 |
| hPTH(1-34) | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | N | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |
| hPTHrP(1-34) | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | F | F | L | H | H | L | I | A | E | I | H | T | A |
| TIP39 | A | A | L | A | D | D | T | V | F | R | E | R | L | Q | L | L | R | K | I | Y | K | V | M | L | K | S | S | M | G | G | S | G | D | P |
Table 1: Amino acid sequence alignment of human PTH(1-34), human PTHrP(1-34), and TIP39. Key histidine residues and the position 5 "specificity switch" are highlighted.
Differential Signaling Pathways: Beyond cAMP
The engagement of PTH with PTH1R and PTH2R initiates distinct downstream signaling cascades.
PTH1R Signaling: A Multi-faceted Network
Activation of PTH1R by PTH leads to the coupling of multiple G protein subtypes and other signaling effectors:
-
Gs/cAMP/PKA Pathway: The canonical pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1] This pathway is central to many of the physiological effects of PTH.
-
Gq/PLC/Ca2+ Pathway: PTH1R can also couple to Gq, leading to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[1]
-
β-Arrestin Pathway: As discussed, the interaction involving His9 of PTH is crucial for β-arrestin recruitment, which not only desensitizes G protein signaling but also initiates a second wave of signaling from endosomes and activates other pathways like the ERK1/2 MAP kinase cascade.[9]
Diagram 1: PTH1R Signaling Pathways.
PTH2R Signaling: A More Focused Response
The signaling pathways activated by PTH at the PTH2R are less complex than those of PTH1R:
-
Gs/cAMP Pathway: The primary signaling output of PTH2R upon activation by PTH is the robust production of cAMP.[3]
-
Intracellular Calcium Mobilization: PTH can also induce a transient increase in intracellular calcium via PTH2R, although this response is often rapid and less sustained compared to the cAMP signal.[3] The response to PTH is quick, while the response to TIP39 is more prolonged.[3]
Diagram 2: PTH2R Signaling Pathways.
Experimental Protocols for Studying PTH-Receptor Interactions
To facilitate research in this area, we provide detailed, self-validating protocols for key assays used to characterize the interactions between PTH and its receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either PTH1R or PTH2R.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Wash the membrane pellet with binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of binding buffer
-
50 µL of unlabeled competitor ligand (e.g., PTH(1-34), PTH mutants) at various concentrations.
-
50 µL of radiolabeled ligand (e.g., [125I]-PTH(1-34)) at a fixed concentration (typically at its Kd).
-
50 µL of membrane preparation (10-20 µg of protein).
-
-
Incubate for 2 hours at room temperature with gentle agitation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 1 µM) of unlabeled PTH(1-34).
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger for both PTH1R and PTH2R.
Protocol:
-
Cell Culture:
-
Plate HEK293 cells stably expressing PTH1R or PTH2R in a 96-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells for 15 minutes at 37°C with 100 µL of stimulation buffer (serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine, IBMX, a phosphodiesterase inhibitor).
-
Add 50 µL of agonist (e.g., PTH(1-34), PTH mutants) at various concentrations to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
-
Diagram 3: Experimental Workflow for Characterizing PTH-Receptor Interactions.
Quantitative Data Summary
The following table summarizes representative binding affinities and functional potencies of PTH and key mutants at PTH1R and PTH2R, compiled from various studies. These values should be considered as illustrative, as experimental conditions can influence the exact measurements.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP |
| PTH(1-34) | PTH1R | ~1-5 | ~1-10 |
| PTH2R | ~10-50 | ~20-100 | |
| PTHrP(1-34) | PTH1R | ~1-5 | ~1-10 |
| PTH2R | >1000 | >1000 | |
| [His5]PTH(1-34) | PTH1R | ~1-5 | ~1-10 |
| PTH2R | >1000 | >1000 | |
| [Ile5]PTHrP(1-34) | PTH1R | ~5-15 | ~5-20 |
| PTH2R | ~20-100 | ~50-200 | |
| PTH(1-34) H9A | PTH1R | ~1-5 (Gs-coupled) | ~1-10 (cAMP) |
| PTH1R | N/A | No β-arrestin recruitment |
Table 2: Representative binding affinities and functional potencies of PTH, PTHrP, and their mutants at PTH1R and PTH2R. Data are approximate values collated from the literature and may vary between studies.
Conclusion and Future Directions
The histidine residues within PTH and its related peptides are not mere structural components but are active participants in a sophisticated molecular dialogue with their receptors. The His5 "specificity switch" in PTHrP provides a clear-cut mechanism for receptor discrimination, while the His9 in PTH emerges as a critical mediator of biased agonism at PTH1R, decoupling Gs signaling from β-arrestin pathways. The role of His14, while less defined, warrants further investigation.
For drug development professionals, these insights offer a roadmap for designing novel therapeutics with tailored signaling profiles. For instance, PTH analogues that selectively engage the Gs pathway without recruiting β-arrestin could potentially offer bone-anabolic effects with a different side-effect profile. Conversely, ligands that specifically target PTH2R without activating PTH1R could be developed for neurological or other non-classical PTH-related conditions.
Future research should focus on:
-
High-resolution structures of PTH bound to PTH2R: This would provide invaluable structural insights into the permissive role of Ile5 and the potential interactions of His9 and His14.
-
Systematic mutagenesis of His9 and His14 in PTH and testing on PTH2R: This would definitively elucidate their roles in PTH2R activation.
-
Development of novel biased agonists: Leveraging the knowledge of the role of His9 to create PTH analogues with specific signaling signatures.
By continuing to unravel the intricate details of the PTH-histidine-receptor interface, the scientific community can pave the way for a new generation of targeted and effective therapies.
References
-
Allosteric interactions in the parathyroid hormone GPCR–arrestin complex formation. (n.d.). eLife. [Link]
-
Behar, V., Nakamoto, C., Greenberg, Z., Bisello, A., Suva, L. J., Rosenblatt, M., & Chorev, M. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4217–4224. [Link]
-
Bergwitz, C., Gardella, T. J., Flannery, M. R., Potts, J. T., Jr, & Jueppner, H. (1996). The (1-14) fragment of parathyroid hormone (PTH) activates intact and amino-terminally truncated PTH-1 receptors. Molecular Endocrinology, 13(5), 670–680. [Link]
-
Bisello, A., Behar, V., Greenberg, Z., Nakamoto, C., Rosenblatt, M., & Chorev, M. (1998). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 139(1), 398–404. [Link]
-
Crystal Structure of Human Parathyroid Hormone 1–34 at 0.9-Е Resolution. (2000). Journal of Biological Chemistry, 275(12), 8319–8324. [Link]
-
Endosomal parathyroid hormone receptor signaling. (2022). Trends in Endocrinology & Metabolism, 33(9), 614-625. [Link]
-
Gardella, T. J., & Jueppner, H. (2001). Receptors for PTH and PTHrP: their biological importance and functional properties. American Journal of Physiology-Renal Physiology, 277(5), F665-F675. [Link]
-
Gensure, R. C., Gardella, T. J., & Jueppner, H. (2005). PTH/PTHrP receptor signaling, allostery, and structures. Trends in Endocrinology & Metabolism, 16(9), 414–421. [Link]
-
Laganà, A., Sgroi, G., Vitale, A. M., & Cannavò, S. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7859. [Link]
-
Pioszak, A. A., & Xu, H. E. (2008). Molecular recognition of parathyroid hormone by its G protein-coupled receptor. Proceedings of the National Academy of Sciences, 105(13), 5034–5039. [Link]
-
Pioszak, A. A., Parker, N. R., Suino-Powell, K., & Xu, H. E. (2009). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. Journal of Biological Chemistry, 284(41), 28382–28391. [Link]
-
Usdin, T. B., Dobolyi, A., Ueda, H., & Palkovits, M. (2012). The neuroendocrine functions of the parathyroid hormone 2 receptor. Journal of Neuroendocrinology, 24(10), 1255–1267. [Link]
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Vilardaga, J. P., Gardella, T. J., Jueppner, H., & Abou-Samra, A. B. (2001). Analysis of parathyroid hormone (PTH)/secretin receptor chimeras differentiates the role of functional domains in the pth/ pth-related peptide (PTHrP) receptor on hormone binding and receptor activation. Molecular Endocrinology, 15(7), 1178–1188. [Link]
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- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
An In-Depth Technical Guide to the Biochemical Properties of Phenylthiohydantoin-Histidine
Abstract: This technical guide provides a comprehensive examination of the biochemical properties of phenylthiohydantoin-histidine (PTH-histidine), a critical derivative for N-terminal protein sequencing via Edman degradation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the formation, chemical characteristics, and advanced analytical methodologies for this compound. It emphasizes the unique challenges presented by the imidazole side chain and offers field-proven insights into optimizing its analysis. The guide includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to serve as a practical resource for laboratory applications.
Introduction
The precise determination of a protein's primary structure—the linear sequence of its amino acids—is fundamental to understanding its function, mechanism, and role in biological processes. For decades, the Edman degradation, a method developed by Pehr Edman, has been a cornerstone of protein sequencing.[1] This stepwise process sequentially cleaves amino acids from the N-terminus of a peptide, which are then identified as their phenylthiohydantoin (PTH) derivatives.[1][2]
Among the 20 standard amino acids, histidine presents unique analytical challenges. Its derivative, this compound, possesses an imidazole side chain whose physicochemical properties are highly sensitive to pH.[3][4] This guide offers a deep dive into the biochemical properties of this compound, providing the technical and practical knowledge required to navigate the complexities of its analysis and ensure the fidelity of protein sequencing data.
Chapter 1: The Chemistry of this compound
The formation and inherent chemical nature of this compound dictate its behavior in analytical systems. A foundational understanding of its structure and properties is paramount for any researcher working with this molecule.
Formation of this compound in the Edman Cycle
Edman degradation is a masterful three-step process that occurs in a cyclical fashion: Coupling, Cleavage, and Conversion.[5][6]
-
Coupling: Under mildly alkaline conditions (pH ~9), the N-terminal amino group of the peptide attacks the Edman reagent, phenylisothiocyanate (PITC).[1][7] This forms a phenylthiocarbamoyl-peptide (PTC-peptide). The basic environment is crucial to ensure the N-terminal amine is deprotonated and thus nucleophilic.[6]
-
Cleavage: The reaction conditions are shifted to anhydrous acid (e.g., trifluoroacetic acid). The sulfur atom of the PTC group performs a nucleophilic attack on the adjacent peptide carbonyl carbon, cleaving the first peptide bond. This releases the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][2]
-
Conversion: The extracted ATZ-amino acid is then treated with aqueous acid and heat to rearrange it into the more stable phenylthiohydantoin (PTH) derivative.[2][8] It is this this compound molecule that is subsequently identified.
Physicochemical Properties
The imidazole side chain of histidine is the defining feature of this compound. Its pKa is approximately 6.0, meaning its protonation state, and therefore its charge and polarity, can change within a typical physiological or chromatographic pH range.[3][4] This pH sensitivity is the root of many analytical challenges.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₁₃H₁₂N₄OS | Used for exact mass determination in Mass Spectrometry. |
| Molecular Weight | 272.33 g/mol [9] | Foundational for MS-based identification. |
| Exact Mass | 272.0732 Da[9] | Critical for high-resolution mass spectrometry (HRMS). |
| Imidazole pKa | ~6.0[4] | At pH < 6, the side chain is protonated (cationic, hydrophilic). At pH > 6, it is neutral (less polar). This directly impacts HPLC retention time. |
| Solubility | 37.4 µg/mL (at pH 7.4)[9] | Relatively low aqueous solubility can affect sample preparation and recovery. |
| UV Absorbance Max | ~269 nm | Standard wavelength for detection in HPLC, common to all PTH-amino acids. |
Chapter 2: Analytical Characterization of this compound
Accurate identification of this compound relies on robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). Mass spectrometry provides an orthogonal method for confirmation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for separating and identifying PTH-amino acids. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Choices: The primary challenge with this compound is its hydrophilic nature, especially at acidic pH values where the imidazole ring is protonated. This causes it to have a weak affinity for the nonpolar C18 stationary phase, leading to early elution and potential co-elution with the solvent front or other polar byproducts. To achieve reliable retention and sharp peak shape, precise control of the mobile phase pH is essential. A pH near neutral or slightly basic (e.g., pH 6-7) will ensure the imidazole ring is largely uncharged, increasing its hydrophobicity and promoting better interaction with the stationary phase for improved retention and separation.[10]
Protocol: Standard RP-HPLC for this compound Identification
This protocol is a self-validating system. The inclusion of a standard mixture allows for the verification of system suitability (resolution, peak shape) before running unknown samples.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[10]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate), pH adjusted to 7.2.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV detector set to 269 nm.
-
-
Standard Preparation:
-
Prepare a standard mixture of all 20 PTH-amino acids, including this compound, at a known concentration (e.g., 20 pmol/µL). This is critical for retention time comparison.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.[10]
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: Linear gradient from 10% to 55% B
-
17-18 min: Linear gradient from 55% to 90% B
-
18-20 min: Hold at 90% B (column wash)
-
20-22 min: Return to 10% B
-
22-25 min: Hold at 10% B (equilibration)
-
-
Justification: A gradient is necessary to first elute polar PTH derivatives like histidine and then elute the more nonpolar PTHs (e.g., PTH-Phe, PTH-Leu) in a reasonable time with good peak shape.
-
-
Analysis:
-
Inject 10 µL of the standard mixture to establish the retention time for this compound.
-
Inject 10 µL of the unknown sample from the Edman conversion step.
-
Identify this compound in the sample by matching its retention time with that of the standard.
-
Mass Spectrometry (MS)
MS provides unambiguous identification based on the mass-to-charge ratio (m/z). It is an invaluable tool for confirming HPLC results, especially if chromatographic resolution is poor.[11][12]
-
Expected Ion: In positive ion electrospray ionization (ESI+), this compound will be detected as the protonated molecular ion, [M+H]⁺.
-
Calculated m/z: 273.0805[9]
-
MS/MS Fragmentation: For further confirmation, tandem mass spectrometry (MS/MS) can be used. The precursor ion (m/z 273.1) is fragmented to produce a characteristic pattern of product ions. Common fragments observed include m/z 180, 152, and 110, corresponding to specific losses from the parent structure.[9]
Chapter 3: Challenges and Field-Proven Insights
The Imidazole Side Chain: A Double-Edged Sword
The basicity of the imidazole ring is the primary source of analytical difficulty.
-
Peak Tailing: If the mobile phase pH is close to the imidazole pKa (~6.0), both protonated and neutral forms of this compound will exist simultaneously. This mixture of species interacts differently with the stationary phase, leading to broad, tailing peaks and reduced sensitivity.
-
Insight: Buffering the mobile phase to a pH at least 1.5 units away from the pKa (e.g., pH < 4.5 or pH > 7.5) can help ensure a single ionic species dominates, leading to sharper peaks. However, operating at high pH can degrade the silica-based column. Therefore, careful pH management around 6.5-7.2 is often the best compromise.
-
-
Metal Chelation: Histidine is a known chelator of metal ions.[13] Trace metals (e.g., iron, copper) in the HPLC system (from frits, tubing, or solvents) can interact with the imidazole ring of this compound. This secondary interaction mechanism leads to distorted peak shapes and shifting retention times.
-
Insight: Adding a small amount of a competing chelating agent, like EDTA (Ethylenediaminetetraacetic acid), to the mobile phase can sequester these stray metal ions, preventing them from interacting with the analyte and significantly improving peak symmetry.
-
Stability and Degradation
While PTH derivatives are more stable than their ATZ precursors, they are not impervious to degradation.[8] Oxidation of the imidazole ring can occur, particularly in the presence of trace metals or peroxides.[14][15]
-
Insight: Samples should be analyzed promptly after the conversion step. If storage is necessary, samples should be dried under vacuum, flushed with an inert gas like nitrogen or argon, and stored at -20°C or lower to minimize oxidative damage and hydrolysis.[16][17]
Conclusion
Phenylthiohydantoin-histidine is a unique and challenging analyte in the field of protein sequencing. Its biochemical properties, dominated by the pH-sensitive imidazole side chain, demand a carefully considered analytical approach. By understanding the chemistry of its formation and the principles behind chromatographic separation, and by implementing field-tested strategies to mitigate issues like peak tailing and degradation, researchers can achieve accurate and reproducible identification of histidine residues. This guide provides the foundational knowledge and practical protocols to empower scientists to overcome these challenges, ensuring the integrity and reliability of their protein sequence data.
References
-
Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
-
4 Steps of Edman Degradation. Mtoz Biolabs. [Link]
-
Kasar, K. L., & Rishipathak, T. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]
-
Edman degradation. Wikipedia. [Link]
-
Cavalier, E., et al. (2009). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology. [Link]
-
Zhang, Y., et al. (2022). The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes. PubMed. [Link]
-
HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography. [Link]
-
Ji, J. A., et al. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of Pharmaceutical Sciences. [Link]
-
This compound. PubChem. [Link]
-
Matsueda, G. R., & Stewart, J. M. (1981). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. PubMed. [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]
-
Kumar, R., & Souberbielle, J. C. (2016). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. PubMed Central. [Link]
-
Using Mass Spectrometry to Improve PTH Identification and Test Accuracy. (2012). News-Medical.net. [Link]
-
Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica. [Link]
-
HPLC chromatogram of PTH oxidized form. ResearchGate. [Link]
-
Edman degradation | Edman Sequencing. (2019). YouTube. [Link]
-
Rejnmark, L., et al. (2013). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Clinical Endocrinology. [Link]
-
Kichler, A., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. [Link]
-
Al-Qahtani, A. A., et al. (2024). Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus. MDPI. [Link]
-
HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. [Link]
-
Landsay, M. R., et al. (1997). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. PubMed Central. [Link]
-
Histidine Biosynthesis/AICAR Production. (2017). YouTube. [Link]
-
Liang, J. F., & Li, Y. (2009). The pH sensitivity of histidine-containing lytic peptides. PubMed Central. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C13H12N4OS | CID 3486739 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.cn]
- 13. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bone-abstracts.org [bone-abstracts.org]
The [His5]PTH Analog: A Molecular Probe Unraveling Parathyroid Hormone Receptor Signaling Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the discovery and profound significance of the [His5]PTH analog, a critical tool in elucidating the nuanced mechanisms of parathyroid hormone (PTH) receptor activation. We will explore the rationale behind its synthesis, its unique biochemical properties, and the experimental methodologies used to characterize its function, providing a comprehensive resource for researchers in endocrinology, bone biology, and GPCR pharmacology.
Introduction: The PTH/PTHrP System and its Receptor
Parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) are key regulators of calcium and phosphate homeostasis, as well as bone metabolism.[1] These peptide hormones exert their effects through a common G protein-coupled receptor, the PTH/PTHrP receptor (PTH1R).[1] Intermittent administration of PTH analogs, such as teriparatide (PTH(1-34)), is a well-established anabolic therapy for osteoporosis, stimulating bone formation to a greater extent than bone resorption.[2] The PTH1R, a class B GPCR, can adopt multiple conformations, and understanding how different ligands stabilize these conformations is crucial for designing novel therapeutics with improved efficacy and safety profiles.
The discovery that PTH and PTHrP, despite binding to the same receptor, elicit distinct physiological responses hinted at a more complex signaling mechanism than initially understood. This observation paved the way for the investigation of specific amino acid residues that might govern these differences, leading to the development of insightful chemical tools like the [His5]PTH analog.
The Genesis of [His5]PTH: A Tale of Two Ligands
The journey to the [His5]PTH analog begins with a fundamental question: why do PTH(1-34) and PTHrP(1-36), which share significant homology in their N-terminal regions, exhibit different signaling properties? Research revealed that these ligands differentially interact with two distinct high-affinity conformational states of the PTH1R:
-
R G : The G protein-coupled state, which is responsible for initiating the signaling cascade.
-
R 0 : The G protein-uncoupled state, which is thought to contribute to the duration of the signaling response.
Studies demonstrated that PTH(1-34) binds with high affinity to both the R G and R 0 conformations. In contrast, PTHrP(1-36) binds with high affinity to the R G state but has a significantly weaker affinity for the R 0 state. This difference in binding to the R 0 conformation was hypothesized to be a key determinant of the more transient signaling observed with PTHrP compared to the sustained signaling of PTH.
A critical point of divergence in the amino acid sequences of these two ligands is at position 5: PTH has an isoleucine (Ile), while PTHrP has a histidine (His). This led to the central hypothesis that this single amino acid could be a major contributor to the observed differences in receptor-binding and signaling kinetics.
To test this hypothesis, researchers performed a "reciprocal exchange" of the residue at position 5, leading to the synthesis of two key analogs:
-
[His5]PTH(1-34): The subject of this guide, where the isoleucine at position 5 of PTH is replaced with histidine.
-
[Ile5]PTHrP(1-36): The converse analog, where the histidine at position 5 of PTHrP is replaced with isoleucine.
The characterization of these analogs provided compelling evidence for the crucial role of residue 5 in modulating PTH1R conformational selectivity and signaling duration.
Unveiling the Significance: [His5]PTH as a Molecular Probe
The synthesis and characterization of [His5]PTH(1-34) were not aimed at creating a new therapeutic but rather at dissecting the fundamental mechanisms of PTH1R activation. Its significance lies in its utility as a highly specific molecular probe.
Altered Receptor Conformational Selectivity
Competitive radioligand binding assays definitively showed that the substitution of Ile5 with His in PTH(1-34) dramatically altered its binding profile. [His5]PTH(1-34) exhibited a significantly reduced affinity for the R 0 conformation of the PTH1R, while its affinity for the R G conformation remained largely intact. This finding mirrored the binding characteristics of native PTHrP and was in stark contrast to the high affinity of wild-type PTH(1-34) for both receptor states.
Transient Signaling Dynamics
The altered binding profile of [His5]PTH(1-34) directly translated to a change in its functional output. In cell-based cAMP accumulation assays, [His5]PTH(1-34) was found to induce a more transient signaling response compared to the sustained signaling of wild-type PTH(1-34). This provided a direct link between the affinity for the R 0 receptor conformation and the duration of intracellular signaling.
The ability to modulate the duration of the signaling cascade by a single amino acid substitution was a landmark discovery, offering a new paradigm for the rational design of PTH analogs with tailored signaling properties.
Quantitative Analysis of Ligand-Receptor Interactions
The following table summarizes the binding affinities of PTH(1-34), PTHrP(1-36), and their position 5 analogs for the R G and R 0 conformations of the PTH1R. The data clearly illustrate the pivotal role of the amino acid at position 5 in determining the affinity for the R 0 state.
| Ligand | R G Affinity (IC 50, nM) | R 0 Affinity (IC 50, nM) | R 0 :R G Affinity Ratio |
| PTH(1-34) | ~0.9 | ~4.0 | ~4.4 |
| PTHrP(1-36) | ~0.4 | ~28 | ~70 |
| [His5]PTH(1-34) | ~1.0 | ~670 | ~670 |
| [Ile5]PTHrP(1-36) | ~0.5 | ~1.5 | ~3.0 |
Data are approximate values compiled from published studies and are intended for comparative purposes.
Experimental Protocols
The characterization of [His5]PTH and other PTH analogs relies on a suite of robust in vitro and in vivo assays. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Characterization
This protocol allows for the determination of ligand binding affinity to the R G and R 0 conformations of the PTH1R.
Materials:
-
HEK293 cells stably expressing the human PTH1R (or other suitable cell line).
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl 2, protease inhibitors).
-
Binding buffer (e.g., Tris-HCl, MgCl 2, BSA).
-
Radioligands: 125 I-[Aib 1,3 ,M]PTH(1-15) (for R G) and 125 I-PTH(1-34) (for R 0).
-
Unlabeled competitor ligands ([His5]PTH(1-34), PTH(1-34), etc.).
-
GTPγS (for R 0 assay).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-PTH1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
R G Binding Assay:
-
In a 96-well plate, combine cell membranes, 125 I-[Aib 1,3 ,M]PTH(1-15) (at a concentration below its K d), and varying concentrations of the unlabeled competitor ligand.
-
Incubate at room temperature with gentle agitation to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
R 0 Binding Assay:
-
Follow the same procedure as the R G assay, but use 125 I-PTH(1-34) as the radioligand and include a high concentration of GTPγS in the binding buffer to uncouple the receptor from G proteins.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC 50 value for each ligand.
-
This assay measures the ability of a ligand to stimulate intracellular cyclic AMP production, a key second messenger in the PTH1R signaling pathway.
Materials:
-
CHO or HEK293 cells expressing the PTH1R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with BSA and a phosphodiesterase inhibitor like IBMX).
-
Test ligands ([His5]PTH(1-34), PTH(1-34), etc.).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of the test ligands to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the logarithm of the ligand concentration to determine the EC 50 and E max values.
-
In Vivo Evaluation (Conceptual Framework)
While specific in vivo studies on [His5]PTH may be limited, the following protocol outlines a general approach for evaluating the effects of a PTH analog on bone formation in a rat model of osteoporosis.
Model: Ovariectomized (OVX) rat model of postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (retired breeders).
-
Anesthesia.
-
[His5]PTH analog, vehicle control.
-
Calcein and alizarin red for bone labeling.
-
Micro-computed tomography (µCT) scanner.
-
Histology equipment.
Protocol:
-
Animal Model and Treatment:
-
Perform ovariectomy on the rats to induce estrogen deficiency and subsequent bone loss.
-
Allow a period for bone loss to establish (e.g., 8 weeks).
-
Randomize the OVX rats into treatment groups (e.g., vehicle, different doses of [His5]PTH).
-
Administer the assigned treatment daily via subcutaneous injection for a defined period (e.g., 4 weeks).
-
-
Bone Histomorphometry:
-
Administer calcein and alizarin red at specific time points before sacrifice to label newly formed bone.
-
At the end of the treatment period, sacrifice the animals and collect the tibiae.
-
Embed the bones in plastic and prepare undecalcified sections.
-
Analyze the sections under a fluorescence microscope to measure parameters of bone formation, such as mineralizing surface, mineral apposition rate, and bone formation rate.
-
-
Micro-computed Tomography (µCT) Analysis:
-
Scan the femurs or vertebrae using a µCT scanner to assess bone microarchitecture.
-
Analyze the 3D images to quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Biochemical Markers of Bone Turnover:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I).
-
Expected Outcomes:
Based on its in vitro profile of transient signaling, it would be hypothesized that intermittent administration of [His5]PTH might favor a more anabolic response with potentially reduced effects on bone resorption and hypercalcemia compared to a sustained-signaling analog.
Visualizing the Concepts
PTH1R Signaling Pathway
Caption: Simplified schematic of the PTH1R signaling cascade.
Experimental Workflow for Ligand Characterization
Sources
An In-depth Technical Guide to the Parathyroid Hormone (PTH) Signaling Pathway and its Activation
A Senior Application Scientist's Synthesis of Mechanism, Experimental Validation, and Therapeutic Relevance
For researchers, scientists, and drug development professionals, a granular understanding of the Parathyroid Hormone (PTH) signaling pathway is paramount for advancements in treating a spectrum of skeletal and mineral ion homeostasis disorders. This guide provides a comprehensive technical overview of the PTH receptor activation cascade, emphasizing the molecular causality behind its intricate signaling network and offering field-proven insights into its experimental validation.
Section 1: The Architectural Framework of PTH Signaling: Beyond a Linear Cascade
Parathyroid hormone, an 84-amino acid peptide, is the principal endocrine regulator of calcium and phosphate homeostasis.[1][2] Its pleiotropic effects are primarily mediated through the activation of the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR).[3][4] While often depicted as a linear pathway, the reality is a sophisticated network of interacting signaling modules that can be differentially engaged depending on the cellular context and the nature of the stimulus.
The binding of PTH to PTH1R, located on the surface of target cells in bone and kidney, initiates a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G proteins.[2][5] This initial event is the gateway to a cascade of intracellular signaling events.
The Central Role of G Protein Coupling
The PTH1R is not restricted to a single G protein partner. It can couple to several G protein subtypes, leading to the activation of distinct downstream effector enzymes and second messengers.[3][5]
-
Gαs Coupling: The Canonical Pathway: The most well-characterized pathway involves the coupling of PTH1R to the stimulatory G protein, Gαs.[3][6] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[6][7]
-
Gαq/11 Coupling: The Phospholipase C Pathway: PTH1R can also couple to G proteins of the Gαq/11 family.[5][7] Activated Gαq/11 stimulates phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Other G Protein Interactions: Evidence also suggests that PTH1R can interact with Gα12/13, leading to the activation of the RhoA pathway, and potentially Gαi/o, which can inhibit adenylyl cyclase.[3][8]
The preference for a particular G protein can be influenced by factors such as the conformation of the receptor and the presence of scaffolding proteins like Na+/H+ exchanger regulatory factors (NHERFs).[5]
The Histidine "Switch": A Matter of Ligand-Receptor Specificity
While the topic is often framed as "PTH-histidine signaling," it is crucial to understand that histidine's primary role is in determining ligand specificity for different PTH receptor subtypes, rather than defining a unique signaling pathway. PTH and PTH-related protein (PTHrP) both bind to and activate PTH1R with similar efficacy.[9][10] However, the PTH2 receptor (PTH2R), found predominantly in the brain and pancreas, is selectively activated by PTH and not PTHrP.[9][10] This selectivity is largely attributed to the amino acid at position 5 of the ligand; PTH has an isoleucine at this position, while PTHrP has a histidine.[9][10] Swapping this single amino acid can "switch" the receptor specificity of these peptides.[9][10] Therefore, the "histidine" aspect is a key determinant in which receptor is activated, which in turn dictates the downstream signaling in tissues expressing different receptor subtypes.
Diagram of the Core PTH Signaling Pathways
Caption: Overview of the major PTH1R signaling pathways.
Section 2: Downstream Effectors and Cellular Responses
The activation of the aforementioned signaling cascades culminates in a diverse array of cellular responses, largely through the modulation of downstream effector proteins and gene expression programs.
The cAMP/PKA Axis and Transcriptional Regulation
The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][6] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which can then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus.[11]
A key nuclear target of PKA is the cAMP response element-binding protein (CREB).[12][13] Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[13][14] This is a critical mechanism by which PTH regulates the expression of genes involved in bone remodeling and mineral homeostasis.[12] For instance, PTH, through the PKA-CREB pathway, can increase the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts, which is a key factor in osteoclast differentiation and activation.[1]
The PLC/PKC Pathway and Calcium Signaling
The generation of IP3 and DAG by PLCβ triggers a separate cascade of events. IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[6] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[6][15] Activated PKC can then phosphorylate its own set of target proteins, influencing cellular processes such as proliferation and differentiation.[12][15] In the kidney, the PKC pathway is involved in the regulation of phosphate reuptake.[1]
Table 1: Key Molecular Players in the PTH Signaling Pathway
| Component | Class/Family | Primary Function in PTH Signaling |
| PTH | Peptide Hormone | Ligand for PTH1R, initiates the signaling cascade. |
| PTH1R | Class B GPCR | Transmembrane receptor that binds PTH and activates G proteins.[3] |
| Gαs | G Protein α-subunit | Couples to PTH1R and activates adenylyl cyclase.[6] |
| Adenylyl Cyclase | Enzyme | Catalyzes the conversion of ATP to cAMP.[6] |
| cAMP | Second Messenger | Allosterically activates Protein Kinase A (PKA). |
| PKA | Serine/Threonine Kinase | Phosphorylates downstream targets, including CREB.[1] |
| CREB | Transcription Factor | Binds to CREs in gene promoters to regulate transcription.[12][13] |
| Gαq/11 | G Protein α-subunit | Couples to PTH1R and activates Phospholipase Cβ (PLCβ).[5][7] |
| PLCβ | Enzyme | Cleaves PIP2 into IP3 and DAG.[7] |
| IP3 | Second Messenger | Triggers the release of intracellular calcium.[6] |
| DAG | Second Messenger | Activates Protein Kinase C (PKC).[6] |
| PKC | Serine/Threonine Kinase | Phosphorylates target proteins to modulate cellular function.[15] |
Section 3: Experimental Validation of PTH Pathway Activation
A robust assessment of PTH signaling pathway activation is critical for both basic research and drug development. A multi-tiered approach, interrogating different levels of the cascade, provides the most comprehensive and reliable data.
Quantifying Second Messenger Accumulation: The cAMP Assay
The measurement of intracellular cAMP is a direct and widely used method to assess the activation of the Gαs-adenylyl cyclase axis.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay using HTRF technology, a highly sensitive and robust method for quantifying cAMP in cell lysates.
Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer (cAMP-d2) for a limited number of anti-cAMP antibody binding sites (anti-cAMP cryptate). The amount of tracer bound to the antibody is inversely proportional to the concentration of native cAMP in the sample.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing PTH1R (e.g., HEK293 or UMR-106) in a suitable multi-well plate (e.g., 96- or 384-well) and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add PTH or test compounds at various concentrations to the wells and incubate for the desired time at 37°C.
-
-
Cell Lysis and Detection:
-
Following stimulation, add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (typically 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and convert this ratio to cAMP concentration using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
Diagram of the HTRF cAMP Assay Workflow
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.
Assessing Kinase Activation: PKA Activity and CREB Phosphorylation
Measuring the activity of PKA and the phosphorylation of its key substrate, CREB, provides evidence of signal propagation downstream of cAMP production.
Experimental Protocol: Western Blotting for Phospho-CREB
This protocol details the detection of phosphorylated CREB (pCREB) in cell lysates by Western blotting, a standard technique for analyzing protein expression and post-translational modifications.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture and stimulate cells with PTH as described for the cAMP assay.
-
After the desired stimulation time, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Harvest the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (at Ser133).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane, which will produce light in the presence of the enzyme-conjugated secondary antibody.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for pCREB and normalize it to the signal from an antibody against total CREB or a housekeeping protein (e.g., β-actin) to account for loading differences.[16]
-
Table 2: Comparison of Methods for Assessing PTH Pathway Activation
| Method | Analyte | Principle | Advantages | Disadvantages |
| HTRF cAMP Assay | cAMP | Competitive Immunoassay | High throughput, high sensitivity, homogeneous format | Indirect measure of downstream signaling |
| Western Blot for pCREB | Phospho-CREB | Immunodetection | Direct measure of a key downstream event, provides information on kinase activation | Lower throughput, semi-quantitative |
| CRE-Luciferase Reporter Assay | Transcriptional Activity | Gene Reporter Assay | Functional readout of the entire cAMP/PKA/CREB axis | Can be influenced by off-target effects, requires transfection |
| Calcium Imaging | Intracellular Ca²⁺ | Fluorescent Indicators | Real-time measurement of Gq pathway activation, single-cell resolution | Requires specialized equipment, can be transient |
Section 4: Therapeutic Relevance and Drug Development
The PTH signaling pathway is a well-established target for the treatment of osteoporosis and hypoparathyroidism.[17][18]
-
Osteoporosis: Intermittent administration of PTH or its analogs, such as teriparatide (PTH(1-34)), has a net anabolic effect on bone, leading to increased bone mass and reduced fracture risk.[12][17] This highlights the therapeutic potential of modulating the PTH signaling pathway to favor bone formation.
-
Hypoparathyroidism: This condition is characterized by deficient PTH secretion, leading to hypocalcemia. Replacement therapy with PTH analogs aims to restore normal calcium levels.[17][19]
-
Drug Discovery: Ongoing research focuses on the development of novel PTH1R modulators, including small molecule agonists and antagonists, with improved pharmacokinetic properties and biased signaling profiles that may offer enhanced therapeutic benefits with fewer side effects.[18][20] Understanding the intricacies of this compound signaling and the broader PTH signaling network is crucial for the rational design of these next-generation therapeutics.
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PTH signaling activates CREB phosphorylation in osteoblasts. (A-F) CREB... | Download Scientific Diagram. (n.d.). Retrieved January 21, 2026, from [Link]
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Transcriptional regulation of CREB on BMP2 gene in bone. (n.d.). Retrieved January 21, 2026, from [Link]
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PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PubMed. (2022, January 19). Retrieved January 21, 2026, from [Link]
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Parathyroid hormone activates TRPV5 via PKA-dependent phosphorylation - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Cell-specific signal transduction of parathyroid hormone (PTH)-related protein through stably expressed recombinant PTH/PTHrP receptors in vascular smooth muscle cells - Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
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Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Structural Analysis of the PTH-Histidine Binding Pocket
Abstract
The Parathyroid Hormone 1 Receptor (PTH1R), a cornerstone of calcium and phosphate homeostasis, represents a critical therapeutic target for metabolic bone diseases like osteoporosis.[1][2] As a member of the Class B G protein-coupled receptor (GPCR) family, its activation mechanism is a complex, multi-step process initiated by the binding of its endogenous ligand, Parathyroid Hormone (PTH). A nuanced understanding of the atomic-level interactions within the ligand-binding pocket is paramount for the rational design of novel therapeutics, including peptide analogs and orally available small molecules.[3][4] This guide provides a comprehensive structural and functional analysis of the PTH1R binding pocket, with a particular focus on the strategic importance of key residues, including histidines, that govern ligand recognition, receptor activation, and signal transduction. We will explore the synergy of high-resolution structural biology, computational modeling, and site-directed mutagenesis in elucidating the molecular determinants of PTH1R function.
The Architectural Blueprint: PTH1R Structure and Ligand Engagement
The activation of PTH1R is not a simple lock-and-key event but a dynamic, two-stage process, a hallmark of Class B GPCRs.[2] This "two-domain model" provides the foundational framework for understanding its structural analysis.
-
Step 1: Affinity Docking: The C-terminal portion of the PTH peptide (approximately residues 15-34) first engages with the large N-terminal extracellular domain (ECD) of the PTH1R.[2][5][6] This initial, rapid binding event acts as an "affinity trap," tethering the hormone to the receptor and increasing its local concentration.
-
Step 2: Activation Insertion: Following the initial docking, the N-terminal region of PTH (residues 1-14) inserts deep into the seven-transmembrane (TMD) helical bundle.[2][7] This second, slower step is the critical trigger for the conformational changes that lead to G protein coupling and receptor activation.[2][7]
The high-resolution crystal structure of the PTH peptide bound to the PTH1R ECD revealed a "hot dog in a bun" model, where the amphipathic helix of PTH nestles into a hydrophobic groove on the ECD.[8] More recently, cryo-electron microscopy (cryo-EM) has provided an unprecedented view of the fully active receptor complex, capturing the N-terminus of a long-acting PTH analog (LA-PTH) penetrating the TMD core.[2][9]
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An In-depth Technical Guide to the Physiological Effects of Parathyroid Hormone (PTH)-Histidine Substitution
Abstract
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, exerting its effects primarily through the parathyroid hormone 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). The modification of PTH through amino acid substitution has been a cornerstone of research aimed at developing novel therapeutics for disorders such as osteoporosis and hypoparathyroidism. This technical guide provides an in-depth exploration of the physiological consequences of substituting histidine residues within the PTH molecule. We delve into the structural and functional importance of histidine, the rationale for its substitution, and the subsequent effects on receptor binding, signal transduction, and overall physiological outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of PTH and its analogs.
Introduction: The Pivotal Role of Parathyroid Hormone
Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal endocrine regulator of mineral ion metabolism.[1][2] Secreted by the parathyroid glands in response to low blood calcium levels, PTH acts on bone, kidneys, and the intestine to restore calcium homeostasis.[2][3][4] In bone, PTH can have both anabolic (bone-building) and catabolic (bone-resorbing) effects depending on the mode of administration.[4][5][6][7] Intermittent administration, as with the therapeutic agent teriparatide [hPTH(1-34)], promotes bone formation, making it a valuable treatment for osteoporosis.[7][8][9] In the kidneys, PTH enhances calcium reabsorption, promotes phosphate excretion, and stimulates the synthesis of the active form of vitamin D, calcitriol.[2][4][10]
The biological actions of PTH are mediated by the PTH1R, a GPCR found predominantly in bone and kidney cells.[11][12][13][14][15] The N-terminal 34 amino acids of PTH are sufficient for full biological activity, binding to and activating the PTH1R.[15][16] Upon binding, the PTH1R undergoes a conformational change, leading to the activation of intracellular signaling pathways, primarily the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C/IP3/Ca2+ pathways.[11][17][18]
The Significance of Histidine in PTH Function: A Rationale for Substitution
Histidine is a unique amino acid due to its imidazole side chain, which has a pKa near physiological pH.[19] This property allows histidine to act as both a proton donor and acceptor, making it a frequent participant in enzyme catalytic mechanisms and protein-ligand interactions.[19][20][21] The protonation state of histidine can be influenced by the local microenvironment, potentially modulating protein structure and function in response to pH changes.[22]
The substitution of amino acids, a technique known as site-directed mutagenesis, is a powerful tool for dissecting the structure-function relationships of proteins.[1] By replacing a specific amino acid with another, researchers can probe its contribution to protein folding, stability, ligand binding, and signaling. Histidine scanning mutagenesis, where residues are systematically replaced by histidine, can introduce pH-sensitive sites into a protein, allowing for the modulation of its activity by changes in pH.[20][23]
Conversely, replacing a native histidine with another amino acid can elucidate its specific role. For instance, substituting a key histidine can disrupt a catalytic site, alter metal ion coordination, or modify a ligand-binding interface.[1][10] In the context of PTH, understanding the role of specific histidine residues is crucial for designing analogs with improved therapeutic properties, such as enhanced receptor affinity, prolonged signaling, or biased signaling towards a specific pathway (e.g., G protein vs. β-arrestin).
A compelling example of the importance of a single amino acid in determining receptor specificity comes from the comparison of PTH and PTH-related protein (PTHrP). Both hormones bind to the PTH1R, but only PTH effectively activates the PTH2 receptor.[3][10] This selectivity has been attributed to a single amino acid difference at position 5: an isoleucine in PTH and a histidine in PTHrP.[3][10] Substituting the histidine at position 5 in PTHrP with isoleucine confers the ability to activate the PTH2 receptor, demonstrating that this residue acts as a "specificity switch".[3][10] This finding underscores the profound impact that a single histidine substitution can have on the physiological effects of these hormones.
Physiological Ramifications of PTH-Histidine Substitution
The substitution of histidine residues within the PTH sequence can lead to a cascade of effects, from altered molecular interactions to distinct physiological outcomes. These can be broadly categorized into effects on receptor binding and signal transduction.
Impact on Receptor Binding Affinity and Kinetics
The binding of PTH to the PTH1R is a two-step process involving interactions with both the extracellular domain (N-domain) and the juxtamembrane/transmembrane domain (J-domain) of the receptor.[2] The affinity and kinetics of this interaction are critical determinants of the hormone's biological activity.
A histidine substitution can alter receptor binding in several ways:
-
Direct Interaction: A native histidine may form a crucial hydrogen bond or electrostatic interaction with the receptor. Its replacement would disrupt this interaction, potentially reducing binding affinity.
-
Conformational Changes: The substitution could induce a change in the local or global conformation of the PTH peptide, making it less complementary to the receptor's binding pocket.[24][25]
-
pH-Sensing: If located in a region sensitive to pH changes, the protonation state of a histidine could modulate receptor binding. Substituting it would abolish this pH-dependent regulation.
The study on the His5 residue in PTHrP provides a clear example of how a histidine can influence receptor interaction. The presence of histidine at this position in PTHrP appears to sterically or electrostatically hinder its binding to the PTH2 receptor, while the isoleucine in PTH at the equivalent position allows for productive interaction.[3][10]
Modulation of Signal Transduction Pathways
Upon binding to the PTH1R, PTH analogs can trigger different downstream signaling cascades. The primary pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP).[26] However, the PTH1R can also couple to Gαq and recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate their own signaling events.[2][25][27]
A histidine substitution can lead to "biased agonism," where an analog preferentially activates one signaling pathway over another. For example, a substitution might stabilize a receptor conformation that favors β-arrestin recruitment over G protein activation.[25] This is a highly sought-after property in drug development, as it may allow for the separation of desired therapeutic effects from unwanted side effects.
The duration of signaling is another critical factor. Some PTH analogs promote a sustained cAMP response, which has been linked to prolonged physiological effects.[20][28][29] The substitution of a histidine could influence the stability of the ligand-receptor complex, thereby affecting the duration of the downstream signal. For example, the substitution of Ile5 to His in PTHrP(1-36) resulted in a more rapid decay of the cAMP signaling response compared to PTH(1-34).[20]
Experimental Workflows for Characterizing this compound Analogs
A thorough characterization of this compound analogs requires a suite of in vitro and in vivo assays to assess their biochemical and physiological properties.
Synthesis and Purification of PTH Analogs
PTH analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[3] This method allows for the precise incorporation of the desired amino acid substitutions. Following synthesis, the crude peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[3][30]
In Vitro Characterization
These assays are essential for determining the affinity (Kd or Ki) of the PTH analog for the PTH1R. A common method is the competitive radioligand binding assay.[26]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the PTH1R (e.g., HEK293 or SaOS-2 cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled PTH analog (e.g., [125I]PTH(1-34)) with the cell membranes.
-
Add increasing concentrations of the unlabeled this compound analog (the competitor).
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled native PTH).
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Causality: This assay directly measures the ability of the histidine-substituted analog to compete with a known ligand for the receptor's binding site. A higher Ki value indicates lower binding affinity.
These assays quantify the ability of the PTH analog to stimulate the Gs/adenylyl cyclase pathway.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Stimulation:
-
Plate PTH1R-expressing cells in a multi-well plate and grow to near confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of the this compound analog for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the analog that produces 50% of the maximal response) and the Emax (the maximal response).
-
Causality: This assay directly measures the functional consequence of receptor binding, specifically the activation of the Gs signaling pathway. Changes in EC50 and Emax reflect alterations in the analog's potency and efficacy, respectively.
These assays determine the ability of the PTH analog to promote the interaction between the PTH1R and β-arrestin.
Experimental Protocol: PathHunter® β-Arrestin Assay
-
Cell Line:
-
Use a commercially available cell line that co-expresses the PTH1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of the this compound analog.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add a detection reagent containing the substrate for the complemented enzyme.
-
-
Detection and Analysis:
-
Measure the chemiluminescent signal generated by the active enzyme.
-
Plot the signal against the logarithm of the analog concentration and determine the EC50 and Emax for β-arrestin recruitment.
-
Causality: This assay specifically quantifies the recruitment of β-arrestin to the activated receptor, providing a measure of the analog's ability to engage this signaling/regulatory pathway.
In Vivo Evaluation
Selected this compound analogs with interesting in vitro profiles should be evaluated in animal models to determine their physiological effects.
Experimental Protocol: In Vivo Calciotropic and Skeletal Effects in Rodents
-
Animal Model:
-
Use an appropriate rodent model, such as thyroparathyroidectomized rats to assess calciotropic effects or ovariectomized rats as a model for postmenopausal osteoporosis to assess skeletal effects.[6]
-
-
Dosing and Sample Collection:
-
Administer the this compound analog via a clinically relevant route (e.g., subcutaneous injection) at various doses.
-
Collect blood samples at different time points to measure serum calcium, phosphate, and bone turnover markers.
-
Collect urine to measure calcium and phosphate excretion.
-
-
Skeletal Analysis:
-
At the end of the study, harvest bones (e.g., femur, vertebrae) for analysis.
-
Assess bone mineral density (BMD) and bone microarchitecture using micro-computed tomography (µCT).
-
Perform histomorphometric analysis to quantify bone formation and resorption parameters.
-
Conduct biomechanical testing to determine bone strength.[6]
-
Causality: These in vivo studies provide the ultimate assessment of the physiological consequences of the histidine substitution, linking the in vitro biochemical changes to whole-organism effects on mineral metabolism and bone biology.
Data Presentation and Interpretation
To facilitate the comparison of different this compound analogs, it is essential to present the quantitative data in a clear and structured format.
Table 1: Comparative in vitro activity of a hypothetical this compound Analog
| Ligand | Receptor Binding Affinity (Ki, nM) | cAMP Signaling Potency (EC50, nM) | cAMP Signaling Efficacy (Emax, % of WT) | β-Arrestin Recruitment Potency (EC50, nM) | β-Arrestin Recruitment Efficacy (Emax, % of WT) |
| Wild-Type PTH(1-34) | 5.2 ± 0.6 | 1.8 ± 0.3 | 100 | 25.4 ± 3.1 | 100 |
| [His^9]PTH(1-34) | 15.8 ± 1.9 | 8.9 ± 1.1 | 95 ± 8 | 150.2 ± 15.7 | 65 ± 7 |
This table presents hypothetical data for illustrative purposes.
Visualizing Molecular Interactions and Workflows
Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.
Caption: PTH1R Signaling Pathways.
Caption: Workflow for PTH Analog Characterization.
Conclusion and Future Directions
The substitution of histidine residues in parathyroid hormone is a powerful strategy for elucidating its structure-function relationships and for the development of novel therapeutic agents. As demonstrated by the profound effect of the His5 residue in PTHrP on receptor selectivity, even single amino acid changes can have dramatic physiological consequences. A systematic approach, combining rational design, chemical synthesis, and a comprehensive suite of in vitro and in vivo assays, is essential for characterizing the effects of such substitutions.
Future research in this area will likely focus on:
-
Fine-tuning biased agonism: Developing PTH analogs that selectively activate pathways leading to bone formation while minimizing those that cause bone resorption or hypercalcemia.
-
Modulating signaling duration: Designing analogs with optimized pharmacokinetic and pharmacodynamic profiles for improved therapeutic efficacy and patient convenience.
-
Exploring the roles of other histidine residues: Systematically investigating the function of all histidine residues in PTH to uncover new sites for modification.
By continuing to explore the intricate interplay between PTH structure and function, the scientific community can pave the way for the next generation of therapies for metabolic bone diseases.
References
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Behar, V., Nakamoto, C., Greenberg, Z., Bisello, A., Suva, L.J., Rosenblatt, M., & Chorev, M. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4217-4224. [Link]
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Carter, P.H., & Gardella, T.J. (2001). Zinc(II)-mediated enhancement of the agonist activity of histidine-substituted parathyroid hormone(1-14) analogues. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1538(2-3), 336-345. [Link]
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Dean, T., Ling, S., & Gardella, T.J. (2007). Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor. Molecular Endocrinology, 21(11), 2742-2753. [Link]
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Hoare, S.R., & Usdin, T.B. (2001). Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors. Journal of Pharmacological and Toxicological Methods, 46(1), 27-38. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]
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DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023). Parathyroid hormone. Retrieved January 21, 2026, from [Link]
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Cleveland Clinic. (2025). Parathyroid Hormone (PTH). Retrieved January 21, 2026, from [Link]
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MSD Manuals. (n.d.). Overview of Parathyroid Function. Retrieved January 21, 2026, from [Link]
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Weinstock, M., et al. (2021). Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation. PNAS, 118(12), e2022126118. [Link]
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Gesty-Palmer, D., et al. (2009). A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation. Science Translational Medicine, 1(1), 1ra1. [Link]
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Lee, C., et al. (2018). Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway. International Journal of Molecular Medicine, 42(5), 2594-2604. [Link]
-
Erlandsen, H., et al. (2004). Human parathyroid hormone(1-34) increases bone formation and strength of cortical bone in aged rats. Journal of Bone and Mineral Research, 19(5), 725-732. [Link]
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Vilardaga, J. P., et al. (2012). β-Arrestin-biased signaling of PTH analogs of the type 1 parathyroid hormone receptor. Trends in Pharmacological Sciences, 33(10), 535-542. [Link]
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Tóth, K., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Scientific Reports, 11(1), 24294. [Link]
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GenScript. (n.d.). Human Parathyroid Hormone Receptor 2 Stable Cell Line. Retrieved January 21, 2026, from [Link]
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Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Oxidation of Histidine in Parathyroid Hormone (PTH): Mechanisms, Analytics, and Mitigation
Abstract
Oxidation is a critical chemical degradation pathway for therapeutic proteins, potentially impacting their safety and efficacy. Among the susceptible amino acid residues, histidine presents a unique challenge due to its multiple oxidation pathways, including metal-catalyzed and photo-induced mechanisms. This in-depth guide provides drug development professionals with a comprehensive understanding of histidine oxidation, using Parathyroid Hormone (PTH) as a relevant model system. We will explore the core chemical mechanisms, detail robust analytical workflows for detection and characterization, and discuss formulation and processing strategies to mitigate this modification, ensuring the development of stable and effective PTH-based therapeutics.
Introduction: The Significance of Histidine Integrity in PTH Therapeutics
Parathyroid Hormone (PTH) is a key regulator of calcium and phosphate homeostasis. Recombinant forms of PTH, such as Teriparatide (PTH 1-34), are vital therapeutics for treating osteoporosis. As with all protein-based drugs, maintaining structural integrity throughout the product lifecycle is paramount. Chemical modifications, such as oxidation, are considered Critical Quality Attributes (CQAs) that must be rigorously monitored and controlled.
While methionine oxidation in PTH is well-documented, histidine oxidation is an equally important, albeit sometimes overlooked, degradation pathway.[1][2] The imidazole side chain of histidine is susceptible to attack by various reactive oxygen species (ROS), leading to modifications that can alter the protein's local conformation, charge state, and receptor-binding capabilities.[3][4] Understanding the nuances of histidine oxidation is therefore not merely an academic exercise but a prerequisite for developing stable formulations and robust manufacturing processes for PTH and other protein therapeutics.
This guide will provide an expert-level walkthrough of the causative mechanisms of histidine oxidation, the analytical technologies required for its precise characterization, and the practical strategies employed to ensure its control.
The Chemical Underpinnings: Mechanisms of Histidine Oxidation
The degradation of histidine is primarily driven by two distinct, yet potentially synergistic, mechanisms: Metal-Catalyzed Oxidation (MCO) and Photoxidation. The specific pathway is often dictated by the environmental stressors the protein encounters during manufacturing, storage, or administration.
Metal-Catalyzed Oxidation (MCO)
MCO is a site-specific process often initiated by trace amounts of transition metal ions (e.g., Cu²⁺, Fe²⁺) that can bind to specific sites on the protein surface.[5][6] Histidine residues, with their metal-coordinating imidazole rings, are particularly prone to creating these catalytic centers.[4][7] The reaction proceeds via a Fenton-like or Haber-Weiss reaction, generating highly reactive hydroxyl radicals (•OH) in close proximity to the residue.
The primary and most stable product of this reaction is 2-oxo-histidine, which involves the incorporation of an oxygen atom into the imidazole ring.[5][7][8][9] Studies using PTH as a model protein have shown that oxidation of the histidine residue occurs specifically when copper is used as the catalyst, as opposed to iron which primarily targets methionine and tryptophan.[10][11]
Photoxidation by Singlet Oxygen
Exposure to light, particularly in the presence of a photosensitizer (e.g., riboflavin, or even certain formulation components), can generate singlet oxygen (¹O₂), another potent ROS.[12] Unlike the radical-based MCO mechanism, singlet oxygen reacts with the histidine imidazole ring through a [4+2] cycloaddition (Diels-Alder type) reaction.[13] This forms a highly unstable endoperoxide intermediate, which subsequently rearranges to form hydroperoxides and ultimately can lead to products including 2-oxo-histidine.[13][14] This pathway is a significant concern for drugs stored in transparent containers or administered via methods involving light exposure.
Analytical Characterization: A Multi-Pronged Approach
A robust analytical strategy is essential to detect, identify, and quantify histidine oxidation. This typically involves a combination of forced degradation studies to identify potential "hot spots" and a suite of high-resolution analytical techniques to monitor the product during stability studies and quality control.
Forced Degradation (Stress) Studies
Forced degradation studies are a cornerstone of biopharmaceutical development, used to predict potential degradation pathways and to develop and validate stability-indicating analytical methods.[15][16][17] By subjecting PTH to specific oxidative stressors, we can generate the relevant oxidized species for analytical characterization.
Experimental Protocol: Metal-Catalyzed Forced Oxidation of PTH (1-34)
-
Preparation: Prepare a solution of PTH (1-34) at a concentration of approximately 0.4-1.0 mg/mL in a relevant formulation buffer.
-
Stress Reagent Preparation: Prepare fresh stock solutions of a metal catalyst (e.g., 10 mM Copper (II) Chloride) and a reducing agent (e.g., 100 mM L-Ascorbic Acid).
-
Initiation of Oxidation: Add the copper chloride and ascorbic acid to the PTH solution to achieve a final molar ratio of approximately 1:10:10 (PTH:Cu²⁺:Ascorbate). The exact ratios may need to be optimized to achieve a target degradation of 5-20%.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 4-24 hours). Monitor the reaction progress by taking time-point samples.
-
Quenching: Stop the reaction by adding a quenching agent. A common approach is to add a metal chelator like EDTA to a final concentration of ~50 mM to sequester the copper ions.[11] Alternatively, free methionine can be added to scavenge remaining oxidants.[18][19]
-
Analysis: Immediately analyze the quenched samples alongside an unstressed control using the methods described below.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the workhorse technique for separating oxidized protein variants. The addition of an oxygen atom to histidine increases its polarity. Consequently, oxidized PTH variants will typically elute earlier from the non-polar stationary phase than the native, more hydrophobic form.[11][20]
Protocol: RP-HPLC Separation of Oxidized PTH
-
Column: C8 or C18 wide-pore (300 Å) column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 50% Mobile Phase B over 30-45 minutes.
-
Flow Rate: ~0.3-1.0 mL/min, depending on column dimensions.
-
Temperature: Elevated temperature (e.g., 60°C) is often used to improve peak shape.[18]
-
Detection: UV at 214 nm or 280 nm.
Mass Spectrometry (MS) for Definitive Identification
Mass spectrometry is indispensable for confirming the identity and location of oxidative modifications.[21][22][23] The standard "bottom-up" proteomics workflow is employed.
Protocol: LC-MS/MS Peptide Mapping of Oxidized PTH
-
Denaturation & Reduction/Alkylation: Denature the PTH sample (stressed and control) in a solution containing a chaotrope (e.g., Guanidine-HCl). Reduce disulfide bonds with DTT and alkylate with iodoacetamide (note: PTH 1-34 has no cysteines, so this step can be omitted for this specific peptide but is standard for larger proteins).
-
Enzymatic Digestion: Dilute the sample to reduce the chaotrope concentration and digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using nanoLC-MS/MS. The peptides are separated by RP-HPLC and introduced directly into a high-resolution mass spectrometer.
-
Data Analysis:
-
Search for peptides with a mass increase of +15.9949 Da, corresponding to the addition of one oxygen atom.
-
Use the MS/MS fragmentation data to pinpoint the modification to the specific histidine residue. Oxidation of histidine can alter peptide fragmentation patterns, sometimes reducing the prominent cleavage C-terminal to the residue that is seen in unmodified peptides.[24][25][26] This change in fragmentation can itself be a diagnostic indicator.
-
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| RP-HPLC | Quantification of oxidized vs. native forms, purity assessment.[18] | Robust, precise, widely available. | Does not identify the specific site of modification. |
| LC-MS/MS | Definitive identification and localization of oxidation.[23][27][28] | Unambiguous site identification, high sensitivity. | More complex workflow, may require specialized instruments. |
| Circular Dichroism (CD) | Assessment of secondary and tertiary structure changes.[29] | Sensitive to conformational changes. | Provides global structural information, not site-specific. |
Proactive Mitigation: Formulation and Process Control
Preventing or minimizing histidine oxidation is a key goal of formulation development. This is achieved by controlling the chemical environment around the protein.[3]
The Role of Excipients
The choice of excipients can dramatically influence the stability of PTH against oxidation.
| Stabilization Strategy | Mechanism of Action | Example Excipients | Key Considerations |
| Metal Chelation | Sequesters transition metal ions, preventing them from catalyzing ROS formation.[6][30] | EDTA, DTPA, Citrate | Must be used at effective concentrations; potential for interaction with the drug or primary packaging. |
| Antioxidants / Scavengers | React directly with ROS, protecting the protein from attack. | Methionine, Tryptophan, Mannitol | Can accelerate MCO under certain conditions; must be carefully screened.[3][6][10] |
| pH and Buffer Control | The rate of oxidation can be pH-dependent; maintaining an optimal pH is crucial.[30][31] | Acetate, Phosphate, Histidine buffer | The buffer species itself should not participate in or catalyze degradation. |
Process and Storage Control
Beyond formulation, practical steps during manufacturing and storage are critical.
-
Material Selection: Using high-quality, low-metal-leachable materials for all process components (e.g., stainless steel passivation) can minimize a key source of MCO catalysts.[10][32]
-
Light Protection: For photolabile molecules, manufacturing under controlled lighting and packaging in amber or opaque vials is mandatory as per ICH Q1B guidelines.[12][16]
-
Headspace Oxygen: Minimizing oxygen in the vial headspace by inert gas (e.g., nitrogen, argon) blanketing can reduce the substrate for oxidative reactions.
Conclusion
The oxidation of histidine in Parathyroid Hormone is a complex degradation pathway with significant implications for drug product quality. Driven primarily by metal-catalyzed and photo-initiated mechanisms, it can compromise the structural and functional integrity of the therapeutic. A thorough understanding of these chemical reactions is the foundation for building a robust control strategy.
Success in mitigating this risk hinges on a comprehensive analytical program, leveraging forced degradation studies to reveal vulnerabilities and employing a combination of high-resolution HPLC and mass spectrometry to monitor them. This analytical intelligence, paired with rational formulation design—including the strategic use of chelators and antioxidants and rigorous control of processing and storage conditions—enables drug development professionals to deliver a safe, stable, and efficacious PTH therapeutic to patients.
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Hawe, A., et al. (2011). Forced degradation of therapeutic proteins. Journal of Pharmaceutical Sciences. [Link]
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- Bell, D. S., & Zimmerman, A. (2023). Methods for the Passivation of HPLC Instruments and Columns.
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Methodological & Application
Application Note: A Comprehensive Protocol for Parathyroid Hormone (PTH) Receptor Binding Assays
Introduction: Understanding the PTH-PTH1 Receptor Axis
The parathyroid hormone (PTH) and its type 1 receptor (PTH1R) are central to calcium and phosphate homeostasis, as well as bone metabolism.[1][2][3] The PTH1R, a member of the Class B G protein-coupled receptor (GPCR) family, is the primary target for both PTH and PTH-related protein (PTHrP).[1][3][4] Dysregulation of this signaling axis is implicated in various skeletal diseases and cancers, making the PTH1R a significant target for therapeutic drug development.
This application note provides a detailed protocol for a radioligand binding assay to characterize the interaction of ligands with the PTH1R. This assay is fundamental for determining key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled competitors. The principles and methodologies described herein are essential for researchers in pharmacology, endocrinology, and drug discovery who are investigating the PTH1R.
Principle of the Radioligand Binding Assay
The radioligand binding assay is a powerful technique used to quantify the interaction between a radiolabeled ligand and its receptor.[5] The assay relies on the principle of saturable binding to a finite number of specific receptors. By incubating a source of receptors, typically cell membrane preparations, with increasing concentrations of a radiolabeled ligand, one can determine the equilibrium binding characteristics.[5][6]
There are two primary types of radioligand binding experiments:
-
Saturation Binding: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Binding: Used to determine the binding affinity (Ki) of an unlabeled test compound. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand.
This protocol will detail the necessary steps for both saturation and competition binding assays for the PTH1R.
PTH1 Receptor Signaling Pathway
Upon binding of PTH or PTHrP, the PTH1R undergoes a conformational change, leading to the activation of intracellular signaling cascades.[1][4] The primary signaling pathway involves the activation of G proteins, specifically Gs and Gq.[2][4] Gs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4] Gq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4] The receptor can also signal through β-arrestin-dependent pathways.[1][7]
Caption: PTH1 Receptor Signaling Pathways.
Experimental Protocols
Part 1: Preparation of Cell Membranes Expressing PTH1R
High-quality membrane preparations are crucial for obtaining reliable and reproducible results.[8] This protocol describes the preparation of membranes from cultured cells overexpressing the PTH1R.
Materials:
-
Cells stably or transiently expressing the human PTH1R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors), ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvest: Grow cells to 80-90% confluency. Wash the cell monolayer twice with ice-cold PBS. Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice. The goal is to lyse the cells without disrupting the nuclei.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a small volume of Homogenization Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA protein assay according to the manufacturer's instructions.[9][10][11] Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay Workflow
Caption: General Radioligand Binding Assay Workflow.
Part 3: Saturation Binding Assay
Objective: To determine the Kd and Bmax of the radioligand for the PTH1R.
Materials:
-
PTH1R membrane preparation
-
Radioligand (e.g., ¹²⁵I-labeled [Nle⁸,¹⁸,Tyr³⁴]bovine PTH-(1-34)amide)[12][13]
-
Unlabeled PTH(1-34) for non-specific binding determination
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Filter plates (e.g., GF/C) or microcentrifuge tubes
-
Vacuum filtration manifold or microcentrifuge
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of the radioligand in Binding Buffer. For each concentration of radioligand, prepare two sets of tubes/wells: one for total binding and one for non-specific binding.
-
Total Binding: To each tube/well, add the PTH1R membrane preparation (typically 10-50 µg of protein) and the corresponding concentration of radioligand.
-
Non-specific Binding: To each tube/well for non-specific binding, add the PTH1R membrane preparation, the corresponding concentration of radioligand, and a high concentration of unlabeled PTH(1-34) (e.g., 1 µM).
-
Incubation: Incubate the plates at a specific temperature (e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[12][13]
-
Separation: Separate the bound and free radioligand.
-
Filtration: Rapidly filter the incubation mixture through a GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 5 minutes at 4°C. Carefully aspirate the supernatant.
-
-
Quantification: Measure the radioactivity of the filters or the pellet using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[14][15][16]
-
Part 4: Competition Binding Assay
Objective: To determine the Ki of an unlabeled test compound for the PTH1R.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the unlabeled test compound in Binding Buffer.
-
Incubation: To each tube/well, add the PTH1R membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and the varying concentrations of the unlabeled test compound. Also include controls for total binding (no competitor) and non-specific binding (high concentration of unlabeled PTH(1-34)).
-
Separation and Quantification: Follow the same procedure as for the saturation binding assay (steps 5 and 6).
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the unlabeled test compound.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.
-
Data Presentation and Interpretation
The results of the binding assays should be presented clearly to allow for straightforward interpretation.
Table 1: Example Data Presentation for a PTH1R Binding Assay
| Assay Type | Ligand | Parameter | Value |
| Saturation | ¹²⁵I-PTH(1-34) | Kd | 2.5 ± 0.3 nM |
| Bmax | 1.2 ± 0.1 pmol/mg protein | ||
| Competition | Compound X | IC50 | 15.7 ± 2.1 nM |
| Ki | 8.9 ± 1.2 nM |
Historically, Scatchard plots were used to linearize binding data to determine Kd and Bmax.[17][18][19][20] However, this method can introduce inaccuracies in the data analysis.[19] Modern approaches favor non-linear regression analysis of the direct binding data, which provides more accurate and reliable parameter estimates.[14][15][16][21]
Troubleshooting
-
High Non-specific Binding: This can be caused by several factors, including aggregation of the radioligand or binding to the filter plates. Increasing the BSA concentration in the binding buffer or pre-treating the filter plates with a blocking agent like polyethyleneimine can help.
-
Low Specific Binding: This may indicate low receptor expression in the membrane preparation, degradation of the radioligand, or suboptimal assay conditions (e.g., incubation time, temperature).
-
High Variability between Replicates: Ensure thorough mixing of all reagents and consistent handling during the separation and washing steps.
Conclusion
This application note provides a comprehensive and detailed protocol for performing PTH1R binding assays. By following these procedures, researchers can accurately determine the binding affinities of various ligands to the PTH1R, which is a critical step in the discovery and development of novel therapeutics targeting this important receptor.
References
-
Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. [Link]
-
ResearchGate. Diagram of ligand binding with PTH1R and the downstream signaling.... [Link]
-
Wikipedia. Scatchard equation. [Link]
-
PubMed. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors. [Link]
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DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]
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Pierce. BCA Protein Assay Protocol V.2. [Link]
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National Institutes of Health. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC. [Link]
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G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. [Link]
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QB3 Berkeley. Protein Quantification: BCA Assay. [Link]
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National Institutes of Health. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations. [Link]
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PubMed. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. [Link]
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PubMed. Interpretation of Scatchard plots for aggregating receptor systems. [Link]
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Multispan, Inc. MULTISCREEN™ Membrane Preparations. [Link]
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PubMed. Nonlinear regression analysis of the time course of ligand binding experiments. [Link]
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National Institutes of Health. Analysis of Receptor–Ligand Interactions - PMC. [Link]
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PubMed. Identification and Characterization of Parathyroid Hormone Receptors in Rat Renal Cortical Plasma Membranes Using Radioligand Binding. [Link]
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PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]
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ResearchGate. Signaling of PTH via the PTH1R is complex and triggers various.... [Link]
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ResearchGate. Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. [Link]
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Structural Biology @ Vanderbilt. Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. [Link]
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National Institutes of Health. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC. [Link]
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YouTube. Scatchard Analysis. [Link]
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Semantic Scholar. Identification and characterization of parathyroid hormone receptors in rat renal cortical plasma membranes using radioligand binding. [Link]
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National Institutes of Health. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. [Link]
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ResearchGate. The PTH receptor type 1. This “ snake ” diagram of the human the PTHR1.... [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Parathyroid hormone receptors | Introduction. [Link]
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National Institutes of Health. Precise druggability of the PTH type 1 receptor - PMC. [Link]
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Oxford Academic. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor | Molecular Endocrinology. [Link]
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Professor Emeritus Nick Holford. Ligand Binding. [Link]
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ResearchGate. Competitive PTHrP binding (panel A) and PTH dosedependent cAMP... | Download Scientific Diagram. [Link]
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National Institutes of Health. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC. [Link]
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American Journal of Physiology-Endocrinology and Metabolism. New insights into interactions between the human PTH/PTHrP receptor and agonist/antagonist binding. [Link]
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ResearchGate. Non-linear regression of the binding isotherm, used to calculate the.... [Link]
-
ResearchGate. PTH1R binding assay of PTH-Lys ²⁷ -AGC in the presence or absence of albumin.. [Link]
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National Institutes of Health. Mapping Peptide Hormone–Receptor Interactions Using a Disulfide-Trapping Approach - PMC. [Link]
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Portland Press. Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling | Biochemical Journal. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Parathyroid hormone receptors. [Link]
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Application Notes & Protocols: Quantifying PTH1 Receptor Activation with PTH-Histidine Using cAMP Accumulation Assays
Introduction: The PTH1 Receptor and its Canonical Signaling Pathway
The Parathyroid Hormone 1 Receptor (PTH1R) is a cornerstone of endocrine signaling, playing a pivotal role in calcium and phosphate homeostasis and the regulation of bone metabolism.[1] As a member of the Class B G-protein coupled receptor (GPCR) family, PTH1R is activated by two endogenous ligands: the Parathyroid Hormone (PTH) and the Parathyroid Hormone-related Protein (PTHrP).[1][2] The N-terminal fragment, PTH(1-34), retains the full biological activity of the native hormone and is widely used in research and as an osteoporosis therapeutic (Teriparatide).[3][4][5][6]
Upon agonist binding, PTH1R undergoes a conformational change that primarily facilitates its coupling to the stimulatory G-protein, Gαs.[3][7] This interaction triggers a canonical signaling cascade: the activated Gαs subunit stimulates adenylyl cyclase (AC), which then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2][7] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, orchestrating the cellular response.[4][7] Consequently, measuring the accumulation of intracellular cAMP is the most direct and robust method for quantifying the activation of the PTH1R and determining the pharmacological properties of its ligands.
This guide provides a comprehensive overview and a detailed protocol for using a histidine-tagged PTH(1-34) analog, hereafter referred to as PTH-histidine, to stimulate PTH1R and quantify the resulting cAMP accumulation in a cell-based assay format.
The PTH1R-Gαs-cAMP Signaling Cascade
The activation of PTH1R initiates a well-defined signaling pathway that serves as the basis for the assay. The binding of an agonist like this compound is the triggering event that leads to an amplified production of intracellular cAMP.
Caption: PTH1R signaling pathway leading to cAMP production.
Experimental Design: Key Pillars for a Robust Assay
A successful cAMP accumulation assay hinges on careful planning and optimization. The choices made during the design phase directly impact the quality, reproducibility, and interpretation of the data.
Pillar 1: Cell Line Selection
The cellular context is paramount. The ideal cell line should express a sufficient number of functional PTH1 receptors to produce a measurable cAMP window.
-
Recombinant Cell Lines (Recommended): HEK293 or CHO cells stably transfected with the human PTH1R gene are the industry standard for pharmacological screening.[8][9]
-
Endogenous Cell Lines: Osteosarcoma cell lines (e.g., Saos-2, UMR-106) or kidney cell lines that naturally express PTH1R can be used.
-
Rationale: These models offer a more physiologically relevant context. However, receptor density is often lower, which can result in a smaller signal window, making the assay more challenging to optimize.
-
Pillar 2: The Role of this compound
This compound is a synthetic fragment of parathyroid hormone, typically residues 1-34, that includes a polyhistidine tag (e.g., 6xHis) at the N- or C-terminus.[12] This tag is primarily used for the efficient purification of the recombinant peptide via immobilized metal affinity chromatography (IMAC).[12][13]
Expert Insight: Validating Tagged Peptides
While His-tags are invaluable for purification, they represent a modification to the primary peptide sequence.[13] It is a critical validation step to compare the biological activity (potency and efficacy) of the His-tagged peptide against its untagged counterpart, PTH(1-34). This ensures the tag does not sterically hinder receptor binding or alter the conformational changes required for receptor activation.[14] In most cases, a terminal His-tag on a peptide of this size has a negligible effect on its activity in cell-based assays.
Pillar 3: The Necessity of Phosphodiesterase (PDE) Inhibitors
Intracellular cAMP levels are tightly regulated not only by synthesis via adenylyl cyclase but also by degradation via phosphodiesterases (PDEs). To obtain a stable and amplified signal, it is essential to block cAMP degradation.
-
Mechanism: PDE inhibitors, such as 3-isobutyl-1-methylxanthine (IBMX) , are broad-spectrum agents that prevent the breakdown of cAMP, allowing it to accumulate within the cell for reliable measurement.
-
Causality: Without a PDE inhibitor, the cAMP signal is often transient and may be underestimated or missed entirely, especially for weak agonists or low-density receptor systems. The inclusion of a PDE inhibitor transforms the assay from a kinetic snapshot into a cumulative measurement, dramatically improving the signal-to-background ratio.
Pillar 4: cAMP Detection Technology
Modern cAMP assays are typically homogeneous, "add-and-read" formats performed in microplates, making them suitable for high-throughput screening. Common technologies include:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): A competitive immunoassay based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15]
-
AlphaScreen®: A bead-based competitive immunoassay where binding of an anti-cAMP antibody on an Acceptor bead to a biotinylated-cAMP on a Donor bead generates a luminescent signal.[16]
-
Luminescent Biosensors (e.g., GloSensor™): Genetically encoded biosensors that fuse a cAMP-binding domain to luciferase.[17] Binding of cAMP induces a conformational change that results in a dramatic increase in light output, enabling real-time kinetic measurements in live cells.[17]
This protocol will focus on the principles of a competitive immunoassay (HTRF/AlphaScreen), as they are widely adopted.
Detailed Protocol: Measuring this compound Induced cAMP Accumulation
This protocol provides a framework for a 384-well plate format. Volumes and concentrations should be optimized for your specific cell line and detection reagents.
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing human PTH1R (e.g., from GenScript, Creative Biogene).[9][10]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., 100 µg/ml hygromycin).[10]
-
This compound: Lyophilized peptide, reconstituted in sterile water or appropriate buffer to a 1 mM stock.
-
Reference Agonist: PTH(1-34), prepared similarly to this compound.
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 100 mM stock in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Detection Kit: A commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit).[15][16]
-
Plate: White, low-volume, 384-well assay plate.
-
Plate Reader: Instrument capable of reading the specific assay technology (e.g., HTRF or AlphaLISA® compatible).
Experimental Workflow
Caption: Step-by-step experimental workflow for the cAMP assay.
Step-by-Step Methodology
Day 1: Cell Plating
-
Cell Harvest: Culture PTH1R-expressing cells to ~80-90% confluency.[9] Wash with PBS and detach cells using a gentle dissociation reagent (e.g., TrypLE).
-
Cell Counting: Neutralize the dissociation reagent with culture medium, centrifuge the cells, and resuspend in fresh medium. Perform a cell count to determine cell density.
-
Seeding: Dilute the cells to the optimized seeding density (e.g., 2,500-10,000 cells/well) in culture medium. Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Stimulation and Detection
-
Reagent Preparation:
-
Equilibrate all reagents, including the cAMP detection kit components, to room temperature.
-
Prepare a 4X working solution of IBMX in Assay Buffer (e.g., 200 µM final concentration).
-
Prepare a 4X serial dilution plate of this compound in Assay Buffer containing 0.1% BSA. Start from a high concentration (e.g., 4 µM) and perform 10-12 points of a 1:5 or 1:10 dilution series. Include a "buffer only" control for basal cAMP measurement.
-
-
Cell Stimulation:
-
Remove the assay plate from the incubator. Aspirate the culture medium.
-
Add 10 µL of the 4X IBMX solution to all wells.
-
Add 10 µL of the 4X this compound serial dilutions to the appropriate wells. The final volume is now 20 µL.
-
Incubate the plate at room temperature for 30 minutes. This time should be optimized.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for your chosen cAMP kit, prepare the lysis and detection reagents.
-
Add the specified volume of detection reagents to each well (e.g., for HTRF, add 10 µL of d2-cAMP followed by 10 µL of anti-cAMP cryptate).
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using the appropriate settings for your detection technology.
-
Data Analysis and Interpretation
The raw data from the plate reader is used to calculate the amount of cAMP and determine the potency of this compound.
-
Calculate Response: For competitive immunoassays, the raw signal is typically inversely proportional to the cAMP concentration. Use the equations provided by the kit manufacturer to convert the raw signal (e.g., HTRF ratio) to cAMP concentration, often by interpolating from a standard curve.
-
Plot Dose-Response Curve: Plot the calculated cAMP concentration (or % of maximal response) on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Determine Pharmacological Parameters: Use a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and calculate key parameters.
Key Parameters & Sample Data
| Parameter | Description | Sample Value |
| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. A measure of potency . | 1.5 nM |
| Eₘₐₓ | The maximum response observed in the assay. A measure of efficacy . | 250 nM cAMP |
| Basal | The cAMP level in unstimulated cells. | 5 nM cAMP |
| S/B Ratio | Signal-to-Basal ratio (Eₘₐₓ / Basal). A measure of assay window quality. | 50 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Basal (S/B) Ratio | - Low receptor expression.- Insufficient stimulation time.- PDE inhibitor (IBMX) not used or inactive.- Suboptimal cell number. | - Verify PTH1R expression in the cell line.- Perform a time-course experiment (5, 15, 30, 60 min) to find the optimal stimulation time.- Ensure IBMX is fresh and used at an effective concentration (e.g., 50-500 µM).- Optimize cell seeding density. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before and during plating.- Use calibrated multichannel pipettes; practice reverse pipetting for viscous solutions.- Do not use the outer wells of the plate or ensure proper plate incubation conditions. |
| EC₅₀ Value is Unexpectedly High (Low Potency) | - Degradation of this compound peptide.- His-tag is interfering with receptor binding.- Assay conditions are not optimal. | - Prepare fresh peptide dilutions for each experiment. Aliquot and store stock solutions at -80°C.- Test an untagged PTH(1-34) reference peptide to confirm expected potency.- Re-optimize stimulation time and buffer components. |
| No Response to Agonist | - Incorrect cell line used.- Inactive peptide.- Cellular stress or death. | - Confirm cell line identity and passage number.[15]- Use a positive control like Forskolin to directly stimulate adenylyl cyclase and confirm the downstream pathway is intact.- Check cell viability before starting the assay. |
References
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Dean, T., Linglart, A., Mahon, M. J., & Bastepe, M. (2020). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. British Journal of Pharmacology, 177(11), 2449-2463. Available from: [Link]
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Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology, 12, 819614. Available from: [Link]
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Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. PubMed, 35082729. Available from: [Link]
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Fukayama, S., Tashjian, A. H., Jr, & Davis, J. B. (1993). Biologic activities of parathyroid hormone (1-34) and parathyroid hormone-related peptide (1-34) in isolated perfused rat femur. Endocrinology, 133(4), 1543-1549. Available from: [Link]
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eENZYME. (n.d.). Parathyroid Hormone 1 Receptor (PTH1R) ACTOne Stable Cell Line. Retrieved from [Link]
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Bechinger, B., & Salnikov, E. S. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5344. Available from: [Link]
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D'Alessandro, F., Perrotta, I., & D'Anselmi, F. (2021). Biological Activity of Different Forms of Oxidized Parathyroid Hormone. International Journal of Molecular Sciences, 22(21), 11598. Available from: [Link]
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Rueda, F., & Gasset, M. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 10(1), 103. Available from: [Link]
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Cavalheiro, R. P., & Amarante-Mendes, G. P. (2007). PTH-C1: A Rat Continuous Cell Line Expressing the Parathyroid Phenotype. Thyroid, 17(10), 935-942. Available from: [Link]
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GenScript. (n.d.). Human Parathyroid Hormone Receptor 2 Stable Cell Line. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). ChemiSCREEN™ PTH1 Parathyroid Hormone Receptor Stable Cell Line. Retrieved from [Link]
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Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]
-
Surewicz, W. K., & Mantsch, H. H. (1998). Structure−Function Studies of Analogues of Parathyroid Hormone (PTH)-1−34 Containing β-Amino Acid Residues in Positions 11−13. Biochemistry, 37(12), 4245-4251. Available from: [Link]
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Thompson, D. B., & Kiessling, L. L. (2014). Coiled Coil Exposure and Histidine Tags Drive Function of an Intracellular Protein Drug Carrier. Molecular Pharmaceutics, 11(7), 2260-2269. Available from: [Link]
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Wei, Z., & Kerwin, B. A. (2012). Methionine, Tryptophan, and Histidine Oxidation in a Model Protein, PTH: Mechanisms and Stabilization. Journal of Pharmaceutical Sciences, 101(6), 2145-2158. Available from: [Link]
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Nemec, K., & Pioszak, A. A. (2023). Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling. Frontiers in Endocrinology, 14, 1145321. Available from: [Link]
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Jones, M. W., & Mantovani, G. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(41), 7933-7940. Available from: [Link]
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Gardella, T. J., & Vilardaga, J. P. (2021). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Endocrinology & Metabolism, 32(11), 903-916. Available from: [Link]
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Hoare, S. R., & Usdin, T. B. (1997). Histidine at position 5 is the specificity switch between two parathyroid hormone receptor subtypes. Endocrinology, 138(8), 3329-3336. Available from: [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
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JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. Retrieved from [Link]
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Application Note: A Multi-Platform Approach to the Definitive Characterization of Phenylthiohydantoin-Histidine (PTH-Histidine)
Audience: Researchers, scientists, and drug development professionals engaged in protein and peptide sequencing, structural analysis, and quality control.
Abstract & Core Principles
The definitive identification of N-terminal amino acids is a cornerstone of protein characterization, essential for confirming protein identity, understanding biological function, and ensuring the quality of biotherapeutics. The Edman degradation process, a sequential method for removing N-terminal residues, generates phenylthiohydantoin (PTH) derivatives of amino acids. Among these, PTH-histidine presents unique analytical challenges and requirements due to the chemical properties of its imidazole side chain. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the unequivocal characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy into a cohesive, self-validating workflow. The protocols described herein are designed to provide researchers with the robust framework needed for accurate and reproducible results.
The Central Role of this compound in Protein Science
Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites and to participate in metal ion coordination. Identifying an N-terminal histidine is therefore often critical for functional annotation. The Edman degradation procedure, developed by Pehr Edman, provides a controlled chemical pathway to isolate this N-terminal residue.[1][2] The process involves two key steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3]
-
Cleavage & Conversion: Under anhydrous acidic conditions, the PTC-peptide is cleaved, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative. The ATZ-amino acid is then extracted and converted with aqueous acid to the more stable phenylthiohydantoin (PTH)-amino acid, in this case, this compound.[3][4]
The resulting this compound can then be identified. While this process is foundational, its success hinges entirely on the analytical techniques used for the final identification step.
Integrated Analytical Workflow
A robust characterization of this compound is not achieved by a single technique but by the logical integration of orthogonal methods. Each technique provides a unique piece of the puzzle, and their combined data provides a high degree of confidence in the final identification.
Caption: Integrated workflow for this compound characterization.
Core Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Operation: RP-HPLC is the standard method for separating the mixture of PTH-amino acids generated during sequencing.[5] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. PTH-amino acids are eluted based on their relative hydrophobicity.
Causality of Method: The choice of a gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is critical. This is because the 20 common PTH-amino acids have a wide range of polarities. A gradient ensures that both hydrophilic and hydrophobic PTH derivatives are resolved and eluted as sharp peaks in a reasonable timeframe.[6] UV detection at ~269 nm is used because the PTH moiety has a strong chromophore that absorbs at this wavelength.
Protocol 4.1: HPLC Analysis of this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD, 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 98:2 Water:Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: 10:90 Water:Acetonitrile with 0.1% TFA.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at the initial flow rate.
-
-
Sample and Standard Preparation:
-
Dissolve the dried PTH-amino acid sample from the Edman sequenator in a small volume (50-100 µL) of the initial mobile phase.
-
Prepare a PTH-L-histidine Hydrochloride Standard solution (e.g., from Fujifilm Wako) at a known concentration (e.g., 10 pmol/µL) in the same solvent.[8]
-
-
Chromatographic Run:
-
Inject 20 µL of the sample or standard.
-
Run the gradient program as detailed in Table 1.
-
Monitor the eluent at 269 nm.
-
-
Data Analysis:
-
Identify this compound in the sample chromatogram by comparing its retention time to that of the injected this compound standard. The identification is based on the coincidence of elution position.[5]
-
Table 1: Example HPLC Gradient Program for PTH-Amino Acid Separation
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 95 | 5 | Linear |
| 20.0 | 1.0 | 50 | 50 | Linear |
| 25.0 | 1.0 | 5 | 95 | Linear |
| 30.0 | 1.0 | 5 | 95 | Linear |
| 30.1 | 1.0 | 95 | 5 | Step |
| 35.0 | 1.0 | 95 | 5 | Step |
Core Technique 2: Mass Spectrometry (MS) for Unambiguous Confirmation
Principle of Operation: While HPLC provides strong indicative evidence based on retention time, co-elution with other compounds is always possible. Mass spectrometry provides definitive confirmation by measuring the mass-to-charge ratio (m/z) of the eluting compound, a fundamental molecular property.[9] Coupling HPLC directly to an MS detector (LC-MS) is the gold standard.
Causality of Method: Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that minimizes fragmentation of the analyte, allowing for the clear detection of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can determine the mass with high accuracy, allowing for confirmation of the elemental composition.[9]
Protocol 5.1: LC-MS Analysis of this compound
-
System Configuration:
-
Couple the HPLC system described in Protocol 4.1 to a mass spectrometer equipped with an ESI source.
-
Divert the flow post-UV detector to the MS source.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Full Scan (e.g., m/z 150-500) to detect all PTH-amino acids.
-
Targeted Ion Monitoring (Optional but recommended): Simultaneously monitor for the specific m/z of this compound.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated this compound ([C₁₃H₁₂N₄OS + H]⁺). The calculated monoisotopic mass is 272.0732 Da.[10] The target m/z is therefore 273.0805.
-
Confirm that the peak in this extracted ion chromatogram has the same retention time as the peak identified by UV.
-
For ultimate confirmation, perform tandem MS (MS/MS) by isolating the precursor ion (m/z 273.08) and fragmenting it. The resulting fragmentation pattern should be consistent with the known structure of this compound.[10]
-
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₂N₄OS | PubChem[10] |
| Monoisotopic Mass | 272.0732 Da | PubChem[10] |
| Protonated Ion [M+H]⁺ | 273.0805 m/z | PubChem[10] |
| Key MS/MS Fragments | ~180, ~152, ~110 m/z | NIST[10] |
Core Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about chemical structure, connectivity, and 3D conformation.[11] While not a routine technique for high-throughput sequencing, it is invaluable for the absolute structural confirmation of synthesized standards and for investigating the properties of histidine within the context of the parent peptide.
Causality of Method: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can fully elucidate the structure of a molecule like this compound. For instance, ¹³C NMR chemical shifts are highly sensitive to the local chemical environment.[10] Furthermore, NMR is the most powerful technique for studying the pH-dependent protonation state and tautomerism of the histidine imidazole ring within an intact peptide, which can be critical for understanding its biological activity.[12][13] Studies on PTH fragments have successfully used 2D NMR to determine their solution structures.[14]
Application Insight: NMR for Standard Validation and Peptide Context
-
Standard Characterization: When synthesizing a this compound standard in-house, NMR is the definitive method to confirm its identity and purity before use in HPLC and MS calibrations. Reference spectra are available in public databases.[10]
-
Parent Peptide Analysis: Before sequencing, NMR analysis of the intact peptide can reveal crucial information about the histidine residue's environment, such as its involvement in hydrogen bonding or its proximity to other residues in the 3D structure.[15]
Challenges and Special Considerations
-
Modified Histidine: Post-translationally modified histidine, such as phosphohistidine, is notoriously labile, especially under the acidic conditions of the Edman conversion step.[16][17] The phosphate group is often lost, leading to the incorrect identification of the residue as a standard histidine. Analysis of such modifications typically requires specialized MS-based "middle-down" or "top-down" approaches on the intact peptide, bypassing the Edman chemistry.
-
Oxidation: The methionine and histidine residues in parathyroid hormone (PTH) and other peptides can be susceptible to oxidation.[18] This can lead to shifts in retention time and mass, potentially complicating identification.
-
Chromatographic Resolution: While modern columns provide excellent resolution, this compound can sometimes co-elute with other polar PTH-amino acids or with byproducts of the Edman reaction. This underscores the importance of MS confirmation.[6]
Conclusion
The characterization of this compound is a critical step in protein sequencing that demands a multi-faceted analytical approach. Relying solely on HPLC retention time is insufficient for definitive identification. The synergistic use of RP-HPLC for separation, high-resolution mass spectrometry for unambiguous mass confirmation, and NMR for standard validation and contextual structural analysis provides a robust, self-validating system. By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can achieve the highest level of confidence in their sequencing data, paving the way for deeper insights into protein structure and function.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
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Neville, D. C. A., Rozbicki, E., & Kee, J.-M. (2015). Attempting to rewrite History: challenges with the analysis of histidine-phosphorylated peptides. Biochemical Society Transactions, 43(5), 839–845. Retrieved from [Link]
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Oxford Learning Link. (n.d.). BiochemistryIN THE LAB - Protein Sequence Analysis. Retrieved from [Link]
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Ji, J. A., Zhang, J., & Wang, Y. J. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of Pharmaceutical Sciences, 98(12), 4485–4500. Retrieved from [Link]
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Inagami, T. (1973). Simultaneous identification of PTH derivatives of histidine and arginine by thin-layer chromatography. Analytical Biochemistry, 52(1), 318–321. Retrieved from [Link]
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Shively, J. E. (2000). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Current Protocols in Protein Science, Chapter 11, Unit 11.10. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
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Kumar, R., & Souberbielle, J.-C. (2016). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Journal of the American Society of Nephrology, 27(11), 3241–3248. Retrieved from [Link]
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Zu, X.-L., Besant, P. G., Imhof, A., & Attwood, P. V. (2007). Mass spectrometric analysis of protein histidine phosphorylation. Amino Acids, 32(3), 347–357. Retrieved from [Link]
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O'Riordan, J. L., D'Souza, V., & Zanelli, J. M. (1987). High-performance liquid chromatographic methods for the analysis of human parathyroid hormone in reference standards, parathyroid tissue and biological fluids. Journal of Chromatography, 419, 291–301. Retrieved from [Link]
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Medzihradszky, K. F., Phillipps, N. J., Senderowicz, L., Wang, P., & Turck, C. W. (1997). Synthesis and characterization of histidine-phosphorylated peptides. Protein Science, 6(7), 1405–1411. Retrieved from [Link]
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Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). Biochemistry, 32(3), 712–718. Retrieved from [Link]
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Andersen, C. S., Hoeck, H. C., Gazerani, P., & Vestergaard, P. (2012). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Scandinavian Journal of Clinical and Laboratory Investigation, 72(4), 348–351. Retrieved from [Link]
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Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). Biochemistry, 32(3), 712–718. Retrieved from [Link]
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Pearson Education. (n.d.). What is the role of HPLC in the analysis of PTH amino acids? Study Prep. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Retrieved from [Link]
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Martin, K. J., & Souberbielle, J. C. (2006). Parathyroid hormone assay: problems and opportunities. Kidney International, 70(8), 1404–1407. Retrieved from [Link]
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Nicholson, J. K., O'Flynn, M. P., Sadler, P. J., Macleod, A. F., Juul, S. M., & Sönksen, P. H. (1984). Proton nuclear magnetic resonance studies of the binding of histidine, tyrosine, and phenylalanine to the serum proteins of diabetic patients. Biochemical Journal, 217(2), 365–375. Retrieved from [Link]
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ResearchGate. (n.d.). Problems with the PTH assays. Retrieved from [Link]
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Cavalier, E., Delanaye, P., & Souberbielle, J. C. (2015). Problems with the PTH assays. Annales d'Endocrinologie, 76(2), 116–119. Retrieved from [Link]
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Qureshi, G. A., van den Berg, S., Gutierrez, A., & Bergström, J. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. Journal of Chromatography, 297, 83–89. Retrieved from [Link]
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Omar, H., El-Sadek, M., & Fathallah, M. (2002). Stability of intact parathyroid hormone in samples from hemodialysis patients. Clinical Chemistry, 48(9), 1629–1630. Retrieved from [Link]
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Yao, X., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(4), 978–989. Retrieved from [Link]
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Maltseva, S., & Pervushin, K. (2020). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 12(11), 1066. Retrieved from [Link]
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Koc, C., Yilmaz, N., & Can, B. (2022). Stability of intact parathyroid hormone in serum and plasma samples stored at different conditions. Medicine Science, 11(2), 522–526. Retrieved from [Link]
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ResearchGate. (n.d.). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
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Al-Tonsi, A. A., El-Hady, D. A., & Al-Amri, A. S. (2022). Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. Journal of Clinical Laboratory Analysis, 36(1), e23771. Retrieved from [Link]
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Besant, P. G., & Attwood, P. V. (2009). Detection and analysis of protein histidine phosphorylation. Molecular and Cellular Biochemistry, 329(1-2), 93–106. Retrieved from [Link]
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The Role of Histidine-Modified Parathyroid Hormone Analogs in Osteoporosis Research: A Guide for Scientists
For: Researchers, scientists, and drug development professionals in the field of bone biology and osteoporosis.
Introduction: Beyond Conventional Anabolics
The advent of parathyroid hormone (PTH) analogs, such as teriparatide (PTH(1-34)), marked a paradigm shift in osteoporosis management, offering a truly anabolic approach to treatment by stimulating new bone formation.[1][2] Unlike antiresorptive agents that primarily halt bone loss, intermittent administration of PTH analogs actively builds bone mass and improves skeletal microarchitecture, leading to a significant reduction in fracture risk.[1][2][3] However, the quest for more refined therapeutics with optimized efficacy, safety, and delivery profiles is ongoing. A key area of investigation in this pursuit is the strategic modification of the PTH peptide sequence, with a particular focus on the role of specific amino acid residues, such as histidine, in modulating receptor interaction and downstream signaling.
This document serves as a comprehensive guide to the applications of histidine-modified PTH analogs in osteoporosis research. We will delve into the mechanistic rationale for these modifications, provide detailed protocols for their synthesis and characterization, and outline experimental workflows for evaluating their biological activity both in vitro and in vivo.
The Significance of Histidine in PTH Analog Design
The interaction of PTH and its analogs with the PTH type 1 receptor (PTH1R) is a critical determinant of their biological effects. The N-terminal region of PTH is primarily responsible for receptor activation, while the C-terminal portion contributes to binding affinity. Altering the amino acid sequence within these domains can profoundly impact receptor selectivity, binding kinetics, and signaling outcomes.
The amino acid at position 5 of PTH-related protein (PTHrP) is a histidine, whereas in PTH it is an isoleucine. This single amino acid difference has been identified as a crucial "specificity switch" between the PTH1R and the PTH2 receptor (PTH2R).[4] Specifically, analogs containing histidine at position 5, such as [His5]PTH(1-34), show reduced affinity and activity at the PTH2 receptor, while retaining activity at the PTH1R.[4] This targeted receptor interaction is highly desirable for osteoporosis therapy, as the anabolic effects on bone are mediated through PTH1R.
Furthermore, modifications involving histidine can influence the stability and pharmacokinetic properties of PTH analogs. The development of long-acting analogs is a significant goal in improving patient compliance and therapeutic outcomes. While not directly involving histidine, the principles of modifying PTH analogs to enhance stability, for instance through fatty acid conjugation, are an active area of research.[5] The introduction of histidine at strategic positions could potentially be explored for its effects on peptide stability and resistance to enzymatic degradation.
Signaling Pathways and Experimental Workflows
The anabolic action of intermittent PTH is a complex process involving multiple signaling pathways that ultimately converge to stimulate osteoblast activity and bone formation.[6] Understanding these pathways is essential for designing and interpreting experiments with novel PTH analogs.
PTH1R Signaling Cascade
Upon binding of a PTH analog to the PTH1R, a G-protein coupled receptor, several downstream signaling cascades are activated. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various transcription factors, including CREB, which upregulates genes involved in osteoblast differentiation and function.
Caption: PTH1R signaling cascade upon binding of a this compound analog.
Experimental Workflow for Analog Evaluation
A systematic approach is crucial for the comprehensive evaluation of novel histidine-modified PTH analogs. The workflow should progress from initial synthesis and characterization to in vitro functional assays and finally to in vivo efficacy studies in relevant animal models.
Caption: Experimental workflow for evaluating this compound analogs.
Protocols
Part 1: Synthesis and Purification of Histidine-Modified PTH(1-34) Analogs
Objective: To synthesize and purify histidine-modified PTH(1-34) analogs for subsequent biological evaluation.
Methodology: Solid-phase peptide synthesis (SPPS) is the standard method for producing PTH analogs.[5]
Materials:
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU/HOBt or HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
-
Preparative and analytical C18 reverse-phase HPLC columns
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Phenylalanine for PTH(1-34)) to the deprotected resin using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Monitor the reaction using a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence, introducing Fmoc-His(Trt)-OH at the desired position(s).
-
Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and a scavenger like DTT for methionine-containing peptides) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a minimal amount of aqueous acetonitrile and purify using preparative reverse-phase HPLC.
-
Characterization: Collect the fractions containing the purified peptide and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder. Store at -20°C or -80°C.
Part 2: In Vitro Biological Activity Assays
Objective: To assess the biological activity of the synthesized this compound analogs in cell-based assays.
2.1 PTH1R Binding Assay
Principle: A competitive binding assay to determine the affinity of the test analog for the PTH1R compared to a radiolabeled PTH ligand.
Materials:
-
Cells expressing PTH1R (e.g., HEK293 or SaOS-2 cells)
-
Radiolabeled PTH analog (e.g., [¹²⁵I]-PTH(1-34))
-
Synthesized this compound analog and unlabeled PTH(1-34) standard
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture PTH1R-expressing cells to confluency in appropriate media.
-
Membrane Preparation (Optional): Prepare cell membranes by homogenization and centrifugation if working with membrane fractions.
-
Binding Reaction: In a 96-well plate, incubate a constant amount of radiolabeled PTH with increasing concentrations of the unlabeled competitor (test analog or standard) and a fixed amount of cell membranes or whole cells.
-
Incubation: Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.
2.2 cAMP Accumulation Assay
Principle: To measure the ability of the this compound analog to stimulate intracellular cAMP production, a key second messenger in PTH signaling.
Materials:
-
PTH1R-expressing cells
-
Synthesized this compound analog and PTH(1-34) standard
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Seeding: Seed PTH1R-expressing cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of the this compound analog or standard to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the analog concentration and determine the EC₅₀ value.
Part 3: In Vivo Efficacy in a Rodent Model of Osteoporosis
Objective: To evaluate the anabolic effect of the this compound analog on bone mass and microarchitecture in an ovariectomized (OVX) rodent model of postmenopausal osteoporosis.[7][8]
Animal Model:
-
Female Sprague-Dawley rats or C57BL/6 mice (12-16 weeks old).
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.[8]
-
Allow a period of 4-8 weeks for bone loss to establish before starting treatment.
Treatment Protocol:
-
Divide the OVX animals into vehicle control and treatment groups.
-
Administer the this compound analog and a positive control (e.g., teriparatide) via daily subcutaneous injections for a period of 4-12 weeks. Dosing should be based on previous in vitro data and literature on similar compounds.[9][10]
-
Monitor animal health and body weight throughout the study.
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): At the end of the study, harvest the femurs and lumbar vertebrae for high-resolution µCT analysis to assess bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness, and trabecular separation).
-
Bone Histomorphometry: Embed undecalcified bone sections in plastic and perform histomorphometric analysis to quantify cellular-level bone remodeling parameters (e.g., mineral apposition rate, bone formation rate).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Serum Biomarkers: Collect blood samples at various time points to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX).
Quantitative Data Summary
| Parameter | Vehicle Control (OVX) | This compound Analog (Low Dose) | This compound Analog (High Dose) | Teriparatide (Positive Control) | Sham Control |
| Femoral BMD Change (%) | -5.2 ± 1.5 | +2.1 ± 1.2 | +6.8 ± 1.8 | +7.5 ± 2.0 | +0.5 ± 0.8 |
| Trabecular BV/TV (%) | 8.9 ± 2.1 | 12.5 ± 2.5 | 18.2 ± 3.1 | 19.5 ± 3.5 | 20.1 ± 2.9 |
| Bone Formation Rate (µm³/µm²/day) | 0.5 ± 0.2 | 1.5 ± 0.4 | 3.2 ± 0.7 | 3.5 ± 0.8 | 0.8 ± 0.3 |
| Ultimate Load (N) | 25.6 ± 3.1 | 29.8 ± 3.5 | 35.1 ± 4.2 | 36.5 ± 4.0 | 38.2 ± 3.8 |
| p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle | |||||
| This table presents hypothetical data for illustrative purposes. |
Conclusion
The strategic incorporation of histidine into PTH analogs represents a promising avenue for the development of next-generation anabolic therapies for osteoporosis. By leveraging the unique properties of this amino acid to modulate receptor selectivity and potentially enhance stability, researchers can fine-tune the pharmacological profile of these potent bone-building agents. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive evaluation of novel this compound analogs, from the bench to preclinical models. Through such systematic investigation, the full therapeutic potential of these modified peptides can be elucidated, paving the way for improved treatments for patients suffering from this debilitating disease.
References
-
Leder, B. Z. (2017). Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs in Osteoporosis Therapy. Endotext. Available at: [Link]
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Dempster, D. W., et al. (2016). Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice. Journal of Bone and Mineral Research, 31(8), 1547-1555. Available at: [Link]
-
Hoare, S. R., et al. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4217-4224. Available at: [Link]
-
Cheloha, R. W., et al. (2015). Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution. ACS Chemical Biology, 10(6), 1490-1499. Available at: [Link]
-
Dean, T., et al. (2006). Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor. Molecular Endocrinology, 20(4), 931-945. Available at: [Link]
-
Almeida, F. S., & Faria, M. (2013). PTH Assays: Understanding What We Have and Forecasting What We Will Have. Journal of Clinical Densitometry, 16(1), 21-27. Available at: [Link]
-
Sabbagh, Y. (2022). Parathyroid hormone assays and their clinical use. UpToDate. Retrieved from [Link]
- Pellegrini, M., et al. (2002). FUNCTION-STRUCTURE STUDIES OF THE PARATHYROID HORMONE (PTH). University of Padova.
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Thompson, D. D., et al. (2018). Preclinical Rodent Models for Human Bone Disease, Including a Focus on Cortical Bone. Endocrine Reviews, 39(1), 1-24. Available at: [Link]
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Heijboer, A. C., & van den Heuvel, E. G. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews, 40(5), 1319-1335. Available at: [Link]
-
Eriksen, E. F. (2012). Mechanisms for the bone anabolic effect of parathyroid hormone treatment in humans. Growth Hormone & IGF Research, 22(Suppl), S27-S30. Available at: [Link]
-
Levy, S., et al. (2024). Oral daily PTH(1-34) tablets (EB613) in postmenopausal women with low BMD or osteoporosis: a randomized, placebo-controlled, 6-month, phase 2 study. Journal of Bone and Mineral Research, 39(7), 1069-1078. Available at: [Link]
-
Mierke, D. F., et al. (2002). Structure−Function Studies of Analogues of Parathyroid Hormone (PTH)-1−34 Containing β-Amino Acid Residues in Positions 11−13. Biochemistry, 41(24), 7701-7709. Available at: [Link]
-
RayBiotech. (n.d.). PTH ELISA Kit. Retrieved from [Link]
-
Rizzoli, R., & Reginster, J. Y. (2011). PTH analogues and osteoporotic fractures. Expert Opinion on Biological Therapy, 11(2), 241-253. Available at: [Link]
-
Slatopolsky, E., & Martin, K. (2003). Parathyroid hormone: new assays, new receptors. Current Opinion in Nephrology and Hypertension, 12(4), 365-371. Available at: [Link]
-
Rheumatology Live. (2021). PTH Tablets Could Provide Oral Option for Osteoporosis Management. Retrieved from [Link]
-
Gardella, T. J., et al. (2019). Actions of Parathyroid Hormone Ligand Analogues in Humanized PTH1R Knockin Mice. Endocrinology, 160(10), 2326-2339. Available at: [Link]
-
Berlicki, Ł. (2017). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 22(12), 2063. Available at: [Link]
-
Medzihradszky, K. F., et al. (1997). Synthesis and characterization of histidine-phosphorylated peptides. Protein Science, 6(7), 1405-1411. Available at: [Link]
-
Simply Explained. (2024). 【Teriparatide】 PTH analog, Pharmacology: Forteo®, Mechanism of Action Simply Explained. YouTube. Available at: [Link]
-
Santora, A. C. (2021). Oral PTH shows promise for osteoporosis in early phase 2 study. MDedge. Retrieved from [Link]
-
Horwitz, M. J., & Tedesco, M. B. (2011). Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs as Therapies for Osteoporosis. Current Osteoporosis Reports, 9(3), 144-151. Available at: [Link]
-
Medzihradszky, K. F., et al. (1997). Synthesis and characterization of histidine-phosphorylated peptides. PubMed. Available at: [Link]
-
Kee, J. M., et al. (2011). Development of Stable Phosphohistidine Analogues. Journal of the American Chemical Society, 133(27), 10372-10375. Available at: [Link]
-
Marenzana, M., & Shipley, M. (2021). Anabolic actions of PTH in murine models: two decades of insights. Journal of Bone and Mineral Research, 36(11), 2095-2110. Available at: [Link]
-
Bellido, T., & Saini, V. (2014). Rodent models of osteoporosis. BoneKEy Reports, 3, 589. Available at: [Link]
-
Rizzoli, R., & Reginster, J. Y. (2011). Parathyroid hormone analogues in the treatment of osteoporosis. Best Practice & Research Clinical Endocrinology & Metabolism, 25(4), 585-596. Available at: [Link]
-
Nogués, X., & García-Giralt, N. (2025). PTH/PTHrP analogues as osteoanabolic treatment in patients with osteoporosis. Medicina Clínica, 165(4), 107076. Available at: [Link]
-
Anastasilakis, A. D., et al. (2025). Investigational parathyroid hormone receptor analogs for the treatment of osteoporosis. Expert Opinion on Investigational Drugs, 34(8), 735-745. Available at: [Link]
Sources
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- 3. PTH analogues and osteoporotic fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Histidine-Modified Parathyroid Hormone (PTH) Analogs as Precision Tools for Interrogating G Protein-Coupled Receptor (GPCR) Pharmacology
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR), is a critical regulator of mineral ion homeostasis and bone metabolism, making it a key therapeutic target. The study of its complex signaling mechanisms—which include canonical G protein activation and β-arrestin-mediated pathways—requires sophisticated pharmacological tools. This guide details the application of parathyroid hormone (PTH) analogs, specifically those incorporating strategic histidine modifications, to dissect PTH1R signaling, selectivity, and conformational dynamics. We provide the scientific rationale and detailed protocols for using these analogs to probe receptor subtype specificity, investigate the mechanisms of long-acting agonism, and differentiate between distinct downstream signaling cascades.
Introduction: The Challenge of GPCR Signaling
G protein-coupled receptors represent the largest family of cell surface receptors and the target of a significant percentage of modern pharmaceuticals. Their ability to activate multiple intracellular signaling pathways—often through distinct G protein subtypes (e.g., Gs, Gq) and G protein-independent scaffolds like β-arrestins—creates a complex signaling network. A major goal in GPCR research is to develop "biased ligands" that selectively activate one pathway over another, potentially leading to more effective therapeutics with fewer side effects.
The Parathyroid Hormone 1 Receptor (PTH1R) is an exemplary model for this complexity. It responds to both PTH and PTH-related peptide (PTHrP) to control vital physiological processes.[1][2] Intermittent stimulation of PTH1R is anabolic for bone, while continuous stimulation can be catabolic.[3] This dichotomy underscores the need for tools that can precisely manipulate and measure receptor activity. Synthetic peptide analogs, created by modifying the native PTH sequence, serve as invaluable chemical probes. Among these modifications, the substitution or addition of histidine residues can confer unique properties that allow for the targeted investigation of receptor function.
The PTH1R Signaling Nexus: Conformations and Consequences
Activation of PTH1R by an agonist like PTH(1-34) (the 34 N-terminal amino acid fragment that retains full activity) initiates a cascade of intracellular events.[4][5] Understanding these pathways is fundamental to interpreting data from PTH analog studies.
-
G Protein-Dependent Signaling: The canonical pathway involves the coupling of the activated receptor to the heterotrimeric G protein Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] PTH1R can also couple to Gq, activating phospholipase C (PLC) and leading to inositol phosphate (IP3) production and intracellular calcium mobilization.[6]
-
β-Arrestin-Mediated Signaling: Following G protein activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and target the receptor for internalization into endosomes.[6][7] Importantly, β-arrestins are not merely off-switches; they can act as signal transducers themselves, initiating pathways such as the ERK1/2 MAP kinase cascade.[8]
-
Receptor Conformational States: Emerging evidence suggests that the PTH1R can adopt distinct conformational states that influence signaling duration. These have been pharmacologically defined as:
-
R_G_ : A G protein-coupled state that mediates transient signaling and is sensitive to GTP analogs.
-
R_0_ : A G protein-independent, high-affinity state that is stable in the presence of GTP analogs. Ligands that preferentially bind the R_0_ conformation can induce prolonged cAMP signaling, a phenomenon attributed to an extended ligand-receptor residence time and continued signaling from endosomal compartments.[6][9][10]
-
The interplay between these pathways and conformational states dictates the ultimate physiological response.
Figure 1. Simplified overview of PTH1R signaling pathways.
Application I: [His⁵]PTH-(1-34) as a Probe for Receptor Subtype Selectivity
The PTH hormone family includes a second receptor, PTH2R, which is expressed primarily in the brain and pancreas. While PTH activates both PTH1R and PTH2R, PTHrP is selective for PTH1R. This selectivity is largely determined by the amino acid at position 5: PTH has an Isoleucine (Ile), whereas PTHrP has a Histidine (His).[11]
This natural variation provides a powerful experimental tool. By synthesizing PTH(1-34) with a histidine substituted at position 5—creating [His⁵]PTH-(1-34)—one can craft a ligand that mimics PTHrP's selectivity profile. This analog binds to and activates PTH1R but is largely inactive at PTH2R.[11] Therefore, comparing the cellular or tissue response to native PTH(1-34) versus [His⁵]PTH-(1-34) can elucidate which receptor subtype is mediating a particular effect.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of [His⁵]PTH-(1-34) for PTH1R.
Principle: This assay measures the ability of the unlabeled test ligand ([His⁵]PTH-(1-34)) to compete with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled PTH(1-34)) for binding to the receptor. The resulting data are used to calculate the inhibitor constant (Kᵢ), a measure of binding affinity.
Materials:
-
HEK293 cells stably expressing human PTH1R.
-
Cell membrane preparations from these cells.[12]
-
Radioligand: ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34) amide.
-
Test Ligand: [His⁵]PTH-(1-34).
-
Reference Ligand: Unlabeled PTH(1-34).
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5% heat-inactivated horse serum, 0.5% heat-inactivated fetal bovine serum, pH 7.5.
-
GTPγS (100 µM stock).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute all ligands and membrane preparations in ice-cold Binding Buffer. Prepare a serial dilution of the test and reference ligands (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL Binding Buffer (for total binding) or 50 µL of 1 µM unlabeled PTH(1-34) (for non-specific binding).
-
50 µL of competing ligand dilution ([His⁵]PTH-(1-34) or PTH(1-34)).
-
50 µL of radioligand (final concentration ~20,000–40,000 cpm/well).
-
50 µL of cell membrane preparation (5-20 µg protein/well).
-
Optional: To assess binding to the R_G_ state, perform the assay in the absence of GTPγS. To assess binding to the R₀ state, include 10 µM GTPγS in the reaction.[12]
-
-
Incubation: Incubate the plate for 4-6 hours at 4°C with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the binding by rapid filtration over the filter plate, followed by three quick washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Quantification: Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional potency of [His⁵]PTH-(1-34) in activating the Gs pathway.
Principle: Agonist binding to PTH1R activates Gs, leading to the production of cAMP. The amount of cAMP produced is proportional to the degree of receptor activation. This assay quantifies cAMP levels in response to varying concentrations of the test ligand to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials:
-
HEK293 or UMR-106 cells expressing the target receptor.[5][13]
-
Assay Medium: Serum-free DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Test Ligand: [His⁵]PTH-(1-34).
-
Reference Ligand: PTH(1-34).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[13][14]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with Assay Medium and pre-incubate with Assay Medium containing the PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of the test or reference ligand (e.g., from 10⁻¹² M to 10⁻⁷ M) to the wells. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).
-
Compare the EC₅₀ and Eₘₐₓ of [His⁵]PTH-(1-34) to that of PTH(1-34).
-
| Expected Pharmacological Profile of [His⁵]PTH-(1-34) | |
| Parameter | Expected Outcome |
| Binding Affinity (Kᵢ) at PTH1R | Similar to PTH(1-34) |
| Binding Affinity (Kᵢ) at PTH2R | Significantly reduced compared to PTH(1-34) |
| cAMP Potency (EC₅₀) at PTH1R | Similar to PTH(1-34) |
| cAMP Potency (EC₅₀) at PTH2R | Significantly reduced or no response |
Application II: Probing Prolonged Signaling with Long-Acting PTH (LA-PTH) Analogs
Certain PTH analogs, often hybrids of PTH and PTHrP sequences, exhibit a remarkable phenotype: they produce a sustained signaling response that lasts for hours, far exceeding the ligand's circulatory half-life.[15] This is attributed to their enhanced affinity for the R₀ receptor state, leading to pseudo-irreversible binding and prolonged signaling from intracellular compartments following receptor internalization.[9][10] These "long-acting PTH" (LA-PTH) analogs are powerful tools for studying the temporal dynamics of GPCR signaling and the differential effects of sustained vs. transient receptor activation.
Figure 2. Experimental workflow for a ligand washout cAMP assay.
Protocol 3: Ligand Washout cAMP Assay
This protocol is essential for identifying and characterizing long-acting agonists.
Principle: Cells are briefly exposed to a high concentration of the agonist, which is then thoroughly washed away. For a conventional agonist like PTH(1-34), the cAMP signal rapidly returns to baseline. For a long-acting agonist, the cAMP signal remains elevated for an extended period post-washout, demonstrating persistent receptor activation.[13]
Procedure:
-
Cell Plating and Stimulation: Follow steps 1 and 2 from Protocol 2, but use a single, saturating concentration of the test ligand (e.g., 100 nM LA-PTH) and a reference ligand (PTH(1-34)).
-
Washout: After the 30-minute stimulation, rapidly aspirate the ligand-containing medium. Wash the cells three times with pre-warmed, serum-free medium to remove all unbound ligand.
-
Time-Course Incubation: Add fresh, ligand-free medium containing a PDE inhibitor to the cells.
-
Measurement: At various time points after the washout (e.g., 0, 30, 60, 120, 240 minutes), lyse the cells from designated wells and measure cAMP levels as described in Protocol 2.
-
Data Analysis: Plot the mean cAMP concentration against time for each ligand. A sustained elevation in the cAMP signal for the LA-PTH analog compared to the rapid decay for PTH(1-34) is indicative of long-acting agonism.
Protocol 4: β-Arrestin Recruitment Assay
This protocol assesses another key aspect of receptor activation and desensitization.
Principle: Ligand-induced receptor activation and phosphorylation promotes the translocation of β-arrestin from the cytoplasm to the receptor at the plasma membrane. This interaction can be measured in real-time using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (e.g., DiscoveRx PathHunter), or high-content imaging of fluorescently tagged proteins.[16][17]
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., U2OS cells co-expressing PTH1R-ProLink and β-arrestin-Enzyme Acceptor).[17]
-
Test Ligand: LA-PTH.
-
Reference Ligand: PTH(1-34).
-
Assay components as per the kit manufacturer (e.g., detection reagents).
Procedure:
-
Cell Plating: Plate the engineered cells according to the assay manufacturer's recommendations.
-
Ligand Preparation: Prepare serial dilutions of the test and reference ligands.
-
Stimulation: Add the ligand dilutions to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) on a plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
By comparing the potency for cAMP production (Protocol 2) with the potency for β-arrestin recruitment, one can calculate a "bias factor" to quantify the preference of a ligand for one pathway over the other.
-
| Pharmacological Profile of a Typical Long-Acting PTH (LA-PTH) Analog | |
| Parameter | Expected Outcome |
| Binding Affinity (Kᵢ) at R₀ PTH1R | Increased affinity compared to PTH(1-34)[10] |
| cAMP Potency (EC₅₀) | Often similar to PTH(1-34) in standard assays[10] |
| Washout cAMP Assay | Sustained cAMP signal for hours post-washout[15] |
| β-Arrestin Recruitment (EC₅₀) | Potent recruitment, may be sustained |
| In Vivo Effect | Prolonged calcemic response despite normal PK profile[9] |
Conclusion and Future Directions
The strategic modification of the parathyroid hormone peptide sequence, including the targeted use of histidine substitutions, provides a versatile toolkit for GPCR research. Analogs like [His⁵]PTH-(1-34) serve as precision instruments for dissecting receptor subtype contributions in complex biological systems. Furthermore, the principles learned from developing long-acting analogs that stabilize specific receptor conformations are paving the way for a deeper understanding of signaling dynamics, receptor trafficking, and biased agonism. These tools are not merely academic curiosities; they are foundational to the development of next-generation therapeutics for osteoporosis, hypoparathyroidism, and other disorders of mineral metabolism, offering the potential for improved efficacy and novel mechanisms of action.
References
- Dean, T., et al. (2017). Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys.
-
Gardella, T.J., & Jüppner, H. (2017). Distinct mechanisms of prolonged PTH analogue action in vivo. Nature Reviews Endocrinology. [Link]
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Hoare, S.R., et al. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology. [Link]
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Wein, M.N., & Kronenberg, H.M. (2018). Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs in Osteoporosis Therapy. Journal of the Endocrine Society. [Link]
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Clayton, R., et al. (2019). Generation of a long acting parathyroid hormone hybrid analogue through fusion to a binding protein. Endocrine Abstracts. [Link]
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Okazaki, M., et al. (2008). Properties of a long-acting PTH analog. Proceedings of the National Academy of Sciences. [Link]
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Feinstein, T.N., et al. (2016). Allosteric interactions in the parathyroid hormone GPCR–arrestin complex formation. Proceedings of the National Academy of Sciences. [Link]
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Li, J., et al. (2020). The effect of PTH analogs on β‐arrestin recruitment and PTH1R internalization. ResearchGate. [Link]
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GenScript. Parathyroid Hormone (PTH) (1-34), Human. Product Page. [Link]
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Gesty-Palmer, D., & Vilardaga, J.P. (2010). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. British Journal of Pharmacology. [Link]
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Cheloha, R.W., et al. (2015). Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist. ACS Chemical Biology. [Link]
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Vilardaga, J.P., et al. (2001). Differential Conformational Requirements for Activation of G Proteins and the Regulatory Proteins Arrestin and G Protein-Coupled Receptor Kinase in the G Protein-Coupled Receptor for Parathyroid Hormone (PTH)/PTH-related Protein. Journal of Biological Chemistry. [Link]
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Gesty-Palmer, D., et al. (2009). A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation. Science Translational Medicine. [Link]
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Eurofins Discovery. PTH1 Human Parathyroid Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Service Page. [Link]
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Eurofins Discovery. PTH1 Human Parathyroid Hormone GPCR Cell Based Agonist Arrestin LeadHunter Assay. Service Page. [Link]
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Application Notes & Protocols: The Experimental Use of Histidine-Containing Parathyroid Hormone (PTH) Analogs in Laboratory Settings
Introduction: Defining the Research Tool
In the study of endocrine signaling and drug development, precision in terminology and reagents is paramount. The term "PTH-DL-histidine" typically refers to Phenylthiohydantoin-DL-histidine, a chemical derivative used in Edman degradation for sequencing the amino-terminal residue of a peptide.[1][2] This compound is biologically inactive in the context of receptor signaling.
However, for researchers in endocrinology and pharmacology, the interest often lies in biologically active analogs of Parathyroid Hormone (PTH). This guide focuses on such molecules, specifically synthetic PTH fragments where histidine is strategically incorporated, such as [His⁵]PTH(1-34) . In native human PTH, position 5 is occupied by Isoleucine (Ile), whereas in PTH-related peptide (PTHrP), it is Histidine (His).[3] This single amino acid difference is a critical determinant for receptor selectivity, particularly between the PTH Type 1 Receptor (PTH1R) and the PTH Type 2 Receptor (PTH2R).[3]
Therefore, this document provides a comprehensive guide to the experimental use of biologically active, histidine-containing PTH analogs. We will delve into the mechanistic basis of their action, provide detailed protocols for their application in cell-based assays, and explain the rationale behind each experimental step, empowering researchers to leverage these powerful tools for investigating PTH receptor biology.
Section 1: Biochemical Properties and Mechanism of Action
Parathyroid hormone is the primary endocrine regulator of calcium and phosphate homeostasis.[4] Its actions, and those of its related peptide PTHrP, are mediated predominantly by the PTH Type 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[5][6]
1.1. The PTH1R Signaling Cascade
Upon ligand binding, PTH1R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, initiating downstream signaling cascades.[7] The primary pathways include:
-
Gαs/cAMP Pathway: This is the canonical pathway for PTH action. PTH1R couples to Gαs, which activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[5][6] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.[6]
-
Gαq/PLC Pathway: The receptor can also couple to Gαq, which activates Phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]
-
Sustained Endosomal Signaling: Challenging the classical paradigm that GPCR signaling is restricted to the plasma membrane, recent evidence shows that PTH1R can continue to signal via the Gαs/cAMP pathway after being internalized into endosomes.[5][6] This sustained signaling phase is thought to contribute to the long-term biological effects of PTH, such as its anabolic action on bone.
The choice of a specific PTH analog, such as one containing histidine at position 5, can modulate the kinetics and relative activation strength of these pathways, providing a tool to dissect their distinct physiological roles.[3]
Caption: Workflow for a cAMP Accumulation Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-PTH1R cells into a 96-well cell culture plate at a density that will yield a confluent monolayer the next day.
-
Incubation: Culture the cells overnight (18-24 hours) at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate the culture medium. Wash the cells once with warm serum-free medium. Add 50 µL of stimulation buffer (e.g., serum-free medium containing 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 50 µL of stimulation buffer containing the PTH analog at 2x the final desired concentration. Include a vehicle control (buffer only) and a positive control (e.g., 1 µM Forskolin, a direct activator of adenylyl cyclase). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer compatible with your cAMP detection kit.
-
Detection: Quantify the amount of cAMP in the lysate using a commercial kit, such as a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
Protocol 4.2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic calcium resulting from IP₃-mediated release from intracellular stores, an indicator of Gαq pathway activation.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Aspirate the culture medium. Add loading buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with the loading buffer (without the dye) to remove excess extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence for several seconds.
-
Stimulation: Inject the PTH analog at the desired concentration and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). A rapid increase in fluorescence indicates calcium mobilization.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve.
Section 5: Data Analysis and Interpretation
Data from the assays described above are typically used to generate dose-response curves, where the biological response is plotted against the logarithm of the agonist concentration.
Table 2: Key Pharmacological Parameters
| Parameter | Definition | Interpretation |
| EC₅₀ | Effective Concentration 50%: The molar concentration of an agonist that produces 50% of the maximum possible response. | A measure of the potency of the ligand. A lower EC₅₀ value indicates higher potency. |
| Eₘₐₓ | Maximum Effect: The maximum response achievable by the ligand in that assay. | A measure of the efficacy of the ligand. A full agonist has high efficacy, while a partial agonist has lower efficacy. |
| Kᵢ | Inhibition Constant: The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Derived from competitive binding assays, this is a measure of the affinity of the ligand for the receptor. |
By comparing the EC₅₀ values of a histidine-containing PTH analog at PTH1R versus PTH2R, researchers can quantify its receptor selectivity. Comparing its potency in a cAMP assay versus a calcium assay can reveal signaling bias—a preference for activating one pathway over another.
Conclusion
Histidine-containing PTH analogs are sophisticated research tools that enable the detailed exploration of PTH receptor pharmacology. By understanding the critical role of specific amino acid residues in receptor activation and selectivity, and by applying robust, validated protocols, researchers can effectively dissect signaling pathways, screen for novel therapeutics, and advance our understanding of endocrine physiology. Adherence to best practices in peptide handling and experimental execution is essential for generating high-quality, reproducible data in this field.
References
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Vilardaga, J. P., Gardella, T. J., Kehrl, J. H., & Nissenson, R. A. (2014). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. Cellular and Molecular Life Sciences, 71(1), 1-18. Available at: [Link]
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Dean, T., Linglart, A., Mah, P. L., & Bastepe, M. (2012). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology, 8(2), 74-86. Available at: [Link]
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Vilardaga, J. P. (2010). Emerging Signalling Properties of the PTH Receptor. Royal Society of Chemistry. Available at: [Link]
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Wein, M. N., & Kronenberg, H. M. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR Plus, 2(4), 184-194. Available at: [Link]
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Wikipedia contributors. (2023). Parathyroid hormone receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]
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LifeTein. (n.d.). How to Store Peptides | Best Practices for Researchers. LifeTein. Available at: [Link]
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GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]
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Corani, M., Zeni, S., Scillitani, A., & Lania, A. G. (2010). P12 - PTHC1: A Continuing Cell Line Expressing PTH and Genes Involved in Calcium Homeostasis. Journal of Endocrinological Investigation, 33(Suppl to no. 7), 33. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PTH-histidine. PubChem Compound Database. Available at: [Link]
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Hoare, S. R., Gardella, T. J., & Usdin, T. B. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4323-4332. Available at: [Link]
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D'Souza, D. R., & S-Lundqvist, M. L. (2004). New assays, new receptors. Current Opinion in Nephrology and Hypertension, 13(4), 437-442. Available at: [Link]
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AAPPTec. (n.d.). Storage and Handling of Peptides. AAPPTec. Available at: [Link]
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CK Peptides. (2025). How to Safely Handle and Store Research Peptides for Optimal Results. CK Peptides. Available at: [Link]
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Application Note: Strategic Introduction of Histidine Mutations in Parathyroid Hormone (PTH) for Functional and Therapeutic Interrogation
Abstract
Parathyroid Hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, primarily mediating its effects through the parathyroid hormone 1 receptor (PTH1R).[1][2] The specific amino acid sequence of PTH dictates its binding affinity and activation of its cognate receptors. Histidine residues, with their unique imidazole side chain and pKa near physiological pH, can act as critical determinants in protein-protein interactions, catalysis, and pH-sensing.[3] Notably, the substitution of a single amino acid can dramatically alter receptor specificity, as demonstrated by the difference at position 5 between PTH (Isoleucine) and PTH-related protein (PTHrP) (Histidine), which acts as a specificity "switch" for the PTH2 receptor.[4] This application note provides a detailed guide for introducing histidine mutations into the PTH sequence to probe structure-function relationships, modulate receptor subtype selectivity, and develop novel therapeutic analogs. We present two primary methodologies: PCR-based site-directed mutagenesis for recombinant PTH expression and solid-phase peptide synthesis for direct chemical generation of PTH analogs.
Introduction: The Rationale for Histidine Mutagenesis in PTH
Parathyroid hormone is an 84-amino acid polypeptide synthesized as a 115-amino acid precursor, pre-pro-PTH, which is subsequently cleaved to the active hormone.[5][6] Its biological activity, particularly for bone and kidney targets, is largely conferred by the N-terminal (1-34) fragment.[7] The interaction with its receptor, a Class B G protein-coupled receptor (GPCR), is a two-step process: the C-terminal portion of the hormone binds to the receptor's extracellular domain, followed by the insertion of the N-terminus into the transmembrane domain, which triggers activation.[8][9]
The unique properties of the histidine residue make it an invaluable tool for protein engineering. Its imidazole side chain can exist in both protonated (positively charged) and neutral states at physiological pH, allowing it to function as a proton donor or acceptor. This makes it a key player in pH-dependent interactions and catalytic mechanisms.[3]
Key Motivations for Introducing Histidine in PTH:
-
Altering Receptor Specificity: The PTH/PTHrP system includes two primary receptors, PTH1R and PTH2R.[1][10] While PTH and PTHrP activate PTH1R with similar efficacy, the PTH2 receptor is selectively activated by PTH and not PTHrP.[4] Research has pinpointed that Histidine at position 5 of PTHrP is a major determinant of this specificity.[4] Introducing histidine at position 5 of PTH (replacing Isoleucine) or at other novel positions can therefore be a powerful strategy to create PTH analogs with altered receptor selectivity, potentially separating the hormone's effects on different tissues or signaling pathways.
-
Probing Structure-Function Relationships: By systematically replacing other amino acids with histidine (a technique known as histidine scanning mutagenesis), researchers can identify residues critical for receptor binding and activation.[11][12] A change in biological activity upon histidine substitution points to the importance of the original residue's size, charge, or hydrophobicity.
-
Developing pH-Sensitive Analogs: The microenvironment of certain tissues, such as bone resorption sites or tumors, can be acidic. Engineering PTH analogs with histidine mutations could create therapeutics that are preferentially activated in these low-pH environments, offering targeted activity and potentially reducing systemic side effects.[12]
This guide details the primary methods to achieve these goals, providing both the theoretical framework and actionable protocols.
Method 1: PCR-Based Site-Directed Mutagenesis of PTH cDNA
This approach is ideal for researchers working with recombinant full-length PTH-(1-84) or its fragments expressed in bacterial or mammalian cell systems. The core principle is to use a high-fidelity DNA polymerase to amplify a plasmid containing the PTH cDNA with primers that introduce the desired histidine codon.[13][14] The QuikChange™ method is a widely adopted, efficient protocol for this purpose.[15][16]
Causality Behind Experimental Choices
-
Vector & Host: The choice of an expression vector (e.g., pET series for E. coli, pcDNA series for mammalian cells) is dictated by the downstream application. The PTH cDNA insert must be sequence-verified.
-
High-Fidelity Polymerase: A polymerase with proofreading activity (e.g., Pfu or its derivatives) is critical to prevent the introduction of off-target mutations during PCR amplification of the entire plasmid.[15][17]
-
DpnI Digestion: This step is the cornerstone of selecting for mutated plasmids. DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA. Template DNA isolated from most E. coli strains (like DH5α) is methylated. The newly synthesized, mutated plasmids generated in vitro by PCR are unmethylated and thus resistant to DpnI digestion, ensuring that only the mutated plasmids are subsequently transformed.[14][18]
-
Transformation Host: High-efficiency competent cells are required for the successful transformation of the nicked, circular DNA generated by the mutagenesis PCR.[17]
Experimental Workflow: Site-Directed Mutagenesis
Caption: Workflow for PCR-based site-directed mutagenesis of PTH.
Detailed Protocol: QuikChange™-based Method
1. Mutagenic Primer Design:
-
Primers should be complementary to opposite strands of the template plasmid.
-
Length: 25-45 bases.
-
The desired histidine codon (CAT or CAC) should be centered within the primer.
-
Flank the mutation with 10-15 bases of correct sequence on both sides.[18]
-
Melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch.[19]
-
Primers should terminate in at least one G or C nucleotide.
2. PCR Reaction Setup:
| Component | Amount (for 50 µL reaction) | Final Concentration |
| 10x Reaction Buffer | 5 µL | 1x |
| dsDNA Template (PTH plasmid) | 10-50 ng | 0.2-1 ng/µL |
| Forward Primer | 125 ng | 2.5 ng/µL |
| Reverse Primer | 125 ng | 2.5 ng/µL |
| dNTP Mix (10 mM each) | 1 µL | 0.2 mM |
| High-Fidelity DNA Polymerase | 1 µL (e.g., 2.5 U) | 0.05 U/µL |
| Nuclease-Free Water | to 50 µL | - |
3. Thermal Cycling Parameters:
| Segment | Cycles | Temperature | Time |
| 1. Initial Denaturation | 1 | 95°C | 30 seconds |
| 2. Amplification | 16-18 | 95°C (Denaturation) | 30 seconds |
| 55-60°C (Annealing) | 1 minute | ||
| 68°C (Extension) | 1 minute/kb of plasmid length | ||
| 3. Final Extension | 1 | 68°C | 5 minutes |
| 4. Hold | 1 | 4°C | Indefinite |
| Note: Optimize annealing temperature based on primer Tm and polymerase specifications.[18] |
4. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Mix gently and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[19]
5. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells (e.g., XL1-Blue or DH5α).
-
Follow standard heat-shock or electroporation protocols.
-
Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.
6. Validation:
-
Pick several colonies and grow overnight cultures.
-
Perform a miniprep to isolate the plasmid DNA.
-
Send the purified plasmid for Sanger sequencing using a primer flanking the mutation site to confirm the successful introduction of the histidine codon and the absence of other mutations.
Method 2: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for generating short-to-medium length PTH fragments (e.g., PTH-(1-34)) or full-length PTH-(1-84) with precisely placed modifications, including non-natural amino acids.[20][21] This technique builds the peptide chain one amino acid at a time on a solid resin support. The key advantage is that the desired histidine residue is simply incorporated at the correct step in the synthesis cycle, bypassing the need for DNA manipulation and protein expression.
Causality Behind Experimental Choices
-
Synthesis Strategy: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common strategy. The Fmoc group protects the N-terminus of the incoming amino acid and is removed by a mild base (piperidine) before the next coupling cycle, preserving acid-labile side-chain protecting groups.
-
Resin Choice: For a C-terminal amide, as is common for many PTH analogs, a Rink Amide or similar resin is used.[20]
-
Coupling Reagents: Reagents like HBTU/HCTU in the presence of a non-nucleophilic base (e.g., DIPEA) are used to activate the carboxyl group of the incoming amino acid, facilitating efficient peptide bond formation.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to purify the target peptide from deletion sequences and byproducts of cleavage and deprotection, ensuring a final product of high purity (>95%).[20][21]
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Manual Fmoc-SPPS of a PTH Fragment
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Synthesis Cycle (for each amino acid):
-
Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and byproducts.
-
Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
- Add the activation mixture to the resin and agitate for 1-2 hours.
- Perform a Kaiser test to confirm complete coupling (ninhydrin test; positive = blue/purple, negative = yellow).
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Repeat this cycle for every amino acid in the PTH sequence.
3. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
4. Purification and Analysis:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative RP-HPLC with a C18 column.
-
Analyze fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify those containing the correct molecular weight.
-
Pool pure fractions and lyophilize to obtain the final peptide powder.
Functional Validation of Histidine-Mutated PTH
After successfully producing the PTH variant, its biological activity must be assessed. The choice of assay depends on the research question.
Comparison of Functional Assays
| Assay Type | Principle | Key Information Provided |
| Receptor Binding Assay | Competitive binding between a radiolabeled PTH ligand (e.g., ¹²⁵I-PTH) and the unlabeled histidine-mutant PTH for the PTH receptor on cell membranes.[22][20] | Determines binding affinity (Kd or Ki). A change in Kd indicates the mutation affects the physical interaction with the receptor. |
| Adenylyl Cyclase/cAMP Assay | Measures the production of cyclic AMP (cAMP) in cells expressing the PTH receptor upon stimulation with the PTH variant. PTH1R is primarily Gs-coupled, leading to cAMP production.[9][10] | Measures functional potency (EC50) and efficacy (Emax). This is the primary downstream signaling assay for PTH1R activation. |
| Intracellular Calcium Assay | Measures changes in cytosolic free calcium in cells expressing the PTH receptor. PTH1R can also couple to Gq, leading to calcium mobilization.[4] | Assesses activation of the Gq/PLC signaling pathway, providing a more complete picture of the variant's signaling profile. |
Self-Validating Experimental Design
A robust study should always include the following controls to ensure the trustworthiness of the results:
-
Wild-Type (WT) PTH: Synthesized or expressed and purified using the exact same method as the mutant. This serves as the baseline for activity.
-
Vehicle Control: The buffer or solvent used to dissolve the PTH peptides.
-
Positive Control Agonist: A known, potent PTH receptor agonist (can be WT PTH).
-
Dose-Response Curves: Test all variants over a wide range of concentrations to accurately determine EC50 and Emax values.
Conclusion
The strategic introduction of histidine mutations into parathyroid hormone is a versatile and powerful approach for dissecting its complex biology and for engineering novel therapeutics. PCR-based site-directed mutagenesis offers a rapid and efficient method for modifying recombinant PTH, while solid-phase peptide synthesis provides unparalleled precision for creating synthetic analogs. By combining these production methods with rigorous functional validation, researchers can elucidate the roles of specific residues, modulate receptor selectivity, and design next-generation PTH-based drugs with tailored pharmacological profiles.
References
-
Kim, J., Kim, H. N., & Lee, S. (2010). A rapid and efficient PCR-based mutagenesis method applicable to cell physiology study. American Journal of Physiology-Cell Physiology, 298(3), C721-C727. [Link]
-
Cornell iGEM Team. (2012). Site Directed Mutagenesis (QuickChange Method) Protocol. Cornell University. [Link]
-
Gardella, T. J., et al. (1993). Analysis of Parathyroid Hormone's Principal Receptor-Binding Region by Site-Directed Mutagenesis and Analog Design. Endocrinology, 132(5), 2024-2030. [Link]
-
Gardella, T. J., et al. (1993). Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. Endocrinology, 132(5), 2024–2030. [Link]
-
Gardella, T. J., et al. (1993). Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. Endocrinology, 132(5), 2024-2030. [Link]
-
Gombert, F. O., et al. (1990). Solid-phase synthesis and biologic activity of human parathyroid hormone (1-84). Journal of Bone and Mineral Research, 5(10), 1041-1050. [Link]
-
Stratagene. QuikChange™ Site-Directed Mutagenesis Kit Instruction Manual. Stratagene. [Link]
-
Gombert, F. O., et al. (1990). Solid-phase synthesis and biologic activity of human parathyroid hormone(1–84). Journal of Bone and Mineral Research, 5(10), 1041-1050. [Link]
-
Zhao, L. H., et al. (2019). Structure and dynamics of the active human parathyroid hormone receptor-1. Science, 364(6436), 148-153. [Link]
-
Agilent Technologies. (2023). QuikChange Site-Directed Mutagenesis Kit Instruction Manual. Agilent Technologies. [Link]
-
Dean, T., et al. (2008). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Frontiers in Endocrinology, 9, 770. [Link]
-
Agilent Technologies. (2016). QuikChange II XL Site-Directed Mutagenesis Kit Instruction Manual. Agilent Technologies. [Link]
-
Lee, C., et al. (1995). Homolog-Scanning Mutagenesis of the Parathyroid Hormone (PTH) Receptor Reveals PTH-(1-34) Binding Determinants in the Third Extracellular Loop. Molecular Endocrinology, 9(10), 1269-1278. [Link]
-
Kim, J., Kim, H. N., & Lee, S. (2010). A rapid and efficient PCR-based mutagenesis method applicable to cell physiology study. American Journal of Physiology. Cell Physiology, 298(3), C721–C727. [Link]
-
Liu, F., & Komatsuzaki, A. (2010). Site-Directed Mutagenesis Using a Rapid PCR-Based Method. Journal of Visualized Experiments, (36), 1723. [Link]
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Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]
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Hoare, S. R., et al. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4217-4224. [Link]
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Gesty-Palmer, D., & Vilardaga, J. P. (2010). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology, 6(12), 689-700. [Link]
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Wikipedia. Parathyroid hormone receptor. Wikipedia. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Parathyroid hormone receptors. IUPHAR/BPS. [Link]
- Gardella, T. J., et al. (1996). Analogs of parathyroid hormone and parathyroid hormone related peptide: synthesis and use for the treatment of osteoporosis.
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Campion, K. L., et al. (2015). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. Journal of the American Society of Nephrology, 26(10), 2445-2455. [Link]
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Mierke, D. F., et al. (2009). Structure-function relationship studies of PTH(1-11) analogues containing D-amino acids. Journal of Peptide Science, 15(8), 537-543. [Link]
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Gellman, S. H., et al. (2015). Structures of peptides derived from parathyroid hormone (PTH) used in the treatment of osteoporosis. ResearchGate. [Link]
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Lee, C., et al. (1995). Homolog-scanning mutagenesis of the parathyroid hormone (PTH) receptor reveals PTH-(1-34) binding determinants in the third extracellular loop. Semantic Scholar. [Link]
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UpToDate. Parathyroid hormone assays and their clinical use. UpToDate. [Link]
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ResearchGate. Characterization of the PTH assays used in this study. ResearchGate. [Link]
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Cavalier, E., et al. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews, 40(5), 1474-1488. [Link]
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Ferreira, L. G., & Frazão, J. M. (2012). PTH Assays: Understanding What We Have and Forecasting What We Will Have. International Journal of Nephrology, 2012, 841457. [Link]
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Neville, A. J., et al. (2024). Protocol for detecting histidine polyphosphate modification of human proteins via MBP-tagged expression in E. coli. STAR Protocols, 5(1), 102901. [Link]
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Cavalier, E., et al. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews, 40(5), 1474-1488. [Link]
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Habener, J. F., et al. (1977). Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography. The Journal of Cell Biology, 75(1), 258-279. [Link]
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Li, Z., & Wysocki, V. H. (2018). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2097-2104. [Link]
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Liu, M., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Applied Microbiology and Biotechnology, 105(24), 9205-9218. [Link]
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Potts, J. T., Jr. (2009). Structure-Function Studies in Parathyroid Hormone. ResearchGate. [Link]
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Byte Size Med. (2023). The Parathyroid Hormone | PTH | Calcium Regulation | Endocrine Physiology. YouTube. [Link]
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Im, C. S., & Samji, T. (2023). Biochemistry, Histidine. StatPearls. [Link]
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Habener, J. F., et al. (1977). Pre-proparathyroid hormone; amino acid sequence, chemical synthesis, and some biological studies of the precursor region. Proceedings of the National Academy of Sciences of the United States of America, 74(6), 2696-2700. [Link]
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Stewart, A. F., et al. (2018). Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. ACS Chemical Biology, 13(10), 2849-2858. [Link]
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Liu, M., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Applied Microbiology and Biotechnology, 105(24), 9205-9218. [Link]
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Brown, E. M. (2013). The Regulation of Parathyroid Hormone Secretion and Synthesis. Cold Spring Harbor Perspectives in Medicine, 3(10), a010245. [Link]
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Wilk, S., et al. (2002). Identification of histidine residues important in the catalysis and structure of aspartyl aminopeptidase. Archives of Biochemistry and Biophysics, 407(2), 236-242. [Link]
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Lafontaine, N., & Siddiqui, M. S. (2023). Physiology, Parathyroid Hormone. StatPearls. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Histidine Oxidation in PTH Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) peptides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate the common challenge of histidine residue oxidation. Oxidation can compromise the biological activity, stability, and overall integrity of your PTH peptides, leading to inconsistent experimental results and potential safety concerns in therapeutic applications. This resource is designed to provide you with the expertise and practical guidance to ensure the quality and reliability of your work.
Understanding the Challenge: Why Histidine Oxidation in PTH is a Critical Issue
Parathyroid Hormone (1-34) and its analogues are susceptible to chemical degradation, with oxidation being a primary concern. The imidazole side chain of histidine is particularly prone to oxidation, leading to the formation of various products, most notably 2-oxo-histidine. This modification can significantly alter the peptide's structure, receptor binding affinity, and biological function. The oxidation of histidine residues in PTH has been shown to be catalyzed by trace metal ions, particularly copper, and can be exacerbated by exposure to reactive oxygen species (ROS), light, and suboptimal storage conditions.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the prevention of histidine oxidation in PTH peptides.
Q1: What are the primary causes of histidine oxidation in my PTH peptide samples?
A1: Histidine oxidation is primarily driven by:
-
Metal-Catalyzed Oxidation: Trace amounts of metal ions, especially copper (Cu²⁺), can catalyze the oxidation of histidine residues. Iron (Fe²⁺/Fe³⁺) is also a concern, though it more commonly targets methionine residues in PTH.[2][3] These metal ions can be introduced through buffers, reagents, glassware, and even stainless steel equipment.
-
Reactive Oxygen Species (ROS): Exposure to ROS, such as hydrogen peroxide (H₂O₂) and free radicals, can directly oxidize histidine. ROS can be present as contaminants in reagents or generated through various chemical processes.
-
Suboptimal Storage and Handling: Improper storage conditions, including exposure to light, elevated temperatures, and repeated freeze-thaw cycles, can accelerate oxidative degradation.[4] The presence of moisture is also a significant factor.
-
Buffer Composition and pH: The choice of buffer and its pH can influence the rate of oxidation. Some buffers may contain trace metal contaminants or even participate in oxidative reactions.[5][6]
Q2: I suspect my PTH peptide is oxidized. How can I confirm this?
A2: The most common methods for detecting and quantifying histidine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides typically have different retention times compared to the non-oxidized form. You will likely observe additional peaks in your chromatogram.
-
Mass Spectrometry (MS): This is a definitive method to identify oxidation. The oxidation of a histidine residue results in a mass increase of +16 Da (for the formation of 2-oxo-histidine) or other specific mass shifts corresponding to different oxidation products.[2][7] Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification on the peptide sequence.[2][7]
Q3: What is the ideal pH range for storing PTH peptides to minimize oxidation?
A3: Generally, a slightly acidic pH range of 5-7 is considered optimal for the stability of most peptides, including those susceptible to oxidation.[4] It is crucial to avoid basic conditions (pH > 8), as this can accelerate the oxidation of certain amino acids.
Q4: Can I use antioxidants to protect my PTH peptides? What do you recommend?
A4: Yes, antioxidants are highly effective. Common choices include:
-
Methionine: Free methionine can act as a scavenger, preferentially getting oxidized and thus protecting the methionine and other susceptible residues within the PTH peptide.[8][9] Concentrations in the range of 20-25 mM have been shown to be effective.[10]
-
Mannitol: This sugar alcohol can help protect against oxidation, particularly when metal ions are present.[2][3]
-
EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA sequesters metal ions, preventing them from catalyzing oxidative reactions.[2][3]
Q5: How should I store my lyophilized and reconstituted PTH peptides?
A5: Proper storage is critical:
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture.[4]
-
Reconstituted Peptides: Once in solution, peptides are less stable. It is best to prepare fresh solutions for each experiment. If you must store a stock solution, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Use sterile, degassed buffers for reconstitution.[4][12]
Troubleshooting Guide: Identifying and Resolving Histidine Oxidation
This section provides a systematic approach to troubleshooting unexpected oxidation of your PTH peptides.
Problem 1: Mass Spectrometry data shows a +16 Da mass shift on a histidine residue.
-
Potential Cause 1: Metal Ion Contamination in Buffers or Reagents.
-
Solution: Treat all buffers and aqueous solutions with a chelating resin like Chelex® 100 to remove divalent metal ions.[13][14]
-
Protocol for Chelex Treatment of Buffers:
-
Add approximately 2-5 grams of Chelex® 100 resin per 100 mL of buffer.
-
Stir the suspension gently overnight at 4°C. Avoid magnetic stir bars that can grind the resin beads.
-
Carefully decant or filter the buffer to remove the resin.
-
Confirm the pH of the buffer and adjust if necessary.
-
Filter-sterilize the treated buffer.
-
-
-
-
Potential Cause 2: Introduction of Metal Ions from Labware.
-
Solution: Use metal-free plasticware whenever possible. If glassware is necessary, acid-wash it thoroughly with a solution like 1% nitric acid followed by extensive rinsing with metal-free water.
-
-
Potential Cause 3: Oxidants in the Experimental System.
-
Solution: Incorporate a scavenger antioxidant, such as free L-methionine, into your buffers at a concentration of 10-25 mM.[10]
-
Problem 2: HPLC analysis shows multiple unexpected peaks, suggesting degradation.
-
Potential Cause 1: Photo-oxidation.
-
Solution: Protect your peptide solutions from light by using amber vials or wrapping clear vials in aluminum foil. Perform experimental manipulations in a dimly lit environment where possible.
-
-
Potential Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your peptide stock solution into single-use volumes immediately after reconstitution to minimize the number of times the main stock is thawed.[11]
-
-
Potential Cause 3: Inappropriate Buffer or pH.
Problem 3: Inconsistent biological activity of the PTH peptide.
-
Potential Cause: Oxidation of key residues affecting receptor binding.
-
Solution: Implement a multi-pronged prevention strategy:
-
Buffer Preparation: Use metal-free water and reagents, and treat buffers with Chelex® 100.
-
Additives: Include both a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) and a scavenger antioxidant like L-methionine (10-25 mM) in your peptide solutions.
-
Handling and Storage: Follow strict protocols for light protection, temperature control, and aliquoting.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of your vials with an inert gas like argon or nitrogen before sealing and storing.
-
-
Visualizing the Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Data Summary: Key Parameters for Preventing Oxidation
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 7.0 | Minimizes degradation pathways that are accelerated in basic or highly acidic conditions.[4] |
| Storage Temperature | Lyophilized: -20°C to -80°CIn Solution: -80°C (short-term) | Reduces the rate of chemical reactions, including oxidation.[4] |
| Metal Chelators | EDTA (e.g., 0.1 mM) or Chelex treatment of buffers | Sequesters catalytic metal ions (Cu²⁺, Fe²⁺) that promote oxidation.[2][13] |
| Antioxidants | L-methionine (10-25 mM) | Acts as a sacrificial scavenger for reactive oxygen species.[10] |
| Light Exposure | Minimize; use amber vials or foil | Prevents photo-oxidation of sensitive residues. |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Physical stress can lead to aggregation and expose new sites to oxidation.[11] |
| Atmosphere | Purge with inert gas (Argon/Nitrogen) | Removes oxygen, a key component in oxidative reactions. |
References
-
A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences. [Link]
-
Ji, J. A., et al. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of Pharmaceutical Sciences, 98(12), 4485-4500. [Link]
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Peptide Degradation Prevention. Professor Peptides Blog. [Link]
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Chemical Degradation of Peptides and Proteins in PLGA: A Review of Reactions and Mechanisms. ResearchGate. [Link]
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Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Pharmaceutics, 633, 122596. [Link]
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Methionine, Tryptophan, and Histidine Oxidation in a Model Protein, PTH: Mechanisms and Stabilization. ResearchGate. [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
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Common errors in mass spectrometry-based analysis of post-translational modifications. Expert Review of Proteomics. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Near UV and Visible Light Photo-Degradation Mechanisms in Citrate Buffer. ResearchGate. [Link]
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Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]
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The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry. [Link]
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Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody. ResearchGate. [Link]
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Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Bio-Rad. [Link]
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The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. ResearchGate. [Link]
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Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Molecules. [Link]
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Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations. ResearchGate. [Link]
-
Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. ResearchGate. [Link]
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Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Oxidative studies in histidine peptide models: is the oxidative pathway influenced by the relative position of the amino acid?. ResearchGate. [Link]
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The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC. [Link]
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Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting. PMC. [Link]
-
Artifacts and unassigned masses encountered in peptide mass mapping. ResearchGate. [Link]
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Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease. PMC. [Link]
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How to prepare HEPES Buffer with CHELEX-100?. ResearchGate. [Link]
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Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
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WORKING WITH PEPTIDES. ProImmune. [Link]
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Effect of phosphate buffer on aggregation kinetics of citrate-coated silver nanoparticles induced by monovalent and divalent electrolytes. ResearchGate. [Link]
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Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
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Methionine residues as endogenous antioxidants in proteins. PNAS. [Link]
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Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry. [Link]
-
The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. [Link]
-
Structural and functional characterization of 2-oxo-histidine in oxidized PerR protein. ResearchGate. [Link]
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High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis. [Link]
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The effects of different buffers on the oxidation of DNA by thiols and ferric iron. Free Radical Biology and Medicine. [Link]
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The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
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Batch-to-batch variation of Chelex-100 confounds metal-catalysed oxidation. Biochemical Journal. [Link]
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Methionine Residues as Endogenous Antioxidants in Proteins. ResearchGate. [Link]
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Peptide fractionation and Clean-Up Protocols. UWPR. [Link]
-
Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34). PMC. [Link]
-
Oxidation Protection in Metal-Binding Peptide Motif and Its Application to Antibody for Site-Selective Conjugation. PMC. [Link]
-
Removal of catalytic activity by EDTA from antibody light chain. Biometals. [Link]
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Technical Support Center: Improving the Stability of PTH-Histidine Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of Parathyroid Hormone (PTH)-histidine solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and efficacy of your experimental and therapeutic solutions.
Introduction: The Challenge of PTH-Histidine Stability
Parathyroid hormone (PTH), a key regulator of calcium homeostasis, is a polypeptide of significant therapeutic and research interest.[1][2] Histidine is a commonly used buffer in peptide and protein formulations, including those containing PTH, due to its ability to maintain pH near physiological levels and its known stabilizing effects on monoclonal antibodies against aggregation.[3][4] However, PTH itself is susceptible to various degradation pathways, particularly oxidation, which can compromise its biological activity.[1][2][5] Understanding the interplay between PTH and histidine in solution is critical for developing stable and effective formulations.
This guide will delve into the common stability issues encountered with this compound solutions, provide scientifically grounded explanations for these phenomena, and offer actionable troubleshooting strategies.
Section 1: Understanding the Instability of PTH
FAQ: What are the primary degradation pathways for PTH in solution?
The primary degradation pathways for PTH in aqueous solutions include:
-
Oxidation: This is a major concern for PTH stability. The methionine residues at positions 8 and 18 are particularly susceptible to oxidation, which can lead to a significant loss of biological activity.[1][5][6] Oxidation of Met8, in particular, causes substantial structural changes that impair the hormone's ability to activate its receptor.[5][6] Histidine residues can also be oxidized, especially in the presence of metal ions like copper.[7]
-
Hydrolysis: Peptide bonds, especially those involving aspartic acid (Asp), are prone to hydrolysis, leading to fragmentation of the peptide chain.[8]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[8]
-
Aggregation: Peptides can self-associate to form aggregates, which can reduce bioavailability and potentially lead to immunogenicity. Changes in pH, temperature, and ionic strength can promote aggregation.[9]
The Role of Histidine: A Double-Edged Sword?
FAQ: How does histidine influence the stability of PTH solutions?
Histidine's role in PTH formulations is multifaceted:
-
Buffering Agent: With a pKa around 6.0, histidine is an effective buffer in the physiologically relevant pH range, helping to prevent pH shifts that could accelerate degradation pathways like deamidation and hydrolysis.[10][11]
-
Stabilizer Against Aggregation: Histidine has been shown to reduce protein and peptide aggregation.[3][4] The proposed mechanism involves the shielding of solvent-exposed hydrophobic regions on the peptide surface by histidine molecules, thus preventing intermolecular interactions that lead to aggregation.[4]
-
Potential Pro-oxidant?: While histidine itself can be a target of oxidation, its interaction with metal ions could potentially contribute to oxidative stress in the formulation if not carefully controlled. Histidine is a good chelator of metal ions such as copper and zinc.[12]
Section 2: Troubleshooting Common Stability Issues
This section provides a question-and-answer formatted guide to directly address specific problems you might be facing in the lab.
Issue 1: Loss of Biological Activity Over Time
Q1: My this compound solution is losing biological activity upon storage, even when frozen. What is the likely cause and how can I fix it?
A1: The most probable cause is oxidation of the methionine residues (Met8 and Met18) in PTH.[1][5] Oxidation at Met8 is particularly detrimental to biological activity.[5][6] While freezing slows down many chemical reactions, oxidation can still occur, especially if oxygen is present in the solution or headspace of the vial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of PTH activity.
Detailed Steps:
-
Minimize Oxygen Exposure:
-
Degas your buffers: Before preparing your this compound solution, thoroughly degas all buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum.
-
Work in an inert atmosphere: If possible, prepare and aliquot your solutions in a glove box under an inert atmosphere.
-
Minimize headspace: When storing your solution, use vials that are appropriately sized to minimize the oxygen-containing headspace.
-
-
Incorporate Antioxidants and Stabilizing Excipients:
-
Free Methionine: Adding free methionine to the formulation can act as a sacrificial antioxidant, preferentially getting oxidized over the methionine residues in PTH.[7]
-
Other Antioxidants: Consider other antioxidants like mannitol or Trolox, which have shown protective effects against PTH oxidation.[7]
-
Polyols: Sugars and polyols like sucrose or mannitol can help stabilize the native conformation of the peptide, making it less susceptible to degradation.[8]
-
-
Optimize pH:
-
While histidine buffers around pH 6.0, the optimal pH for PTH stability might be slightly different. Conduct a pH stability study to determine the pH at which PTH degradation is minimal in your specific formulation. Pathophysiological changes in extracellular pH have been shown to modulate PTH secretion, indicating the hormone's sensitivity to its pH environment.[13][14][15]
-
-
Control Metal Ion Contamination:
-
Use high-purity reagents: Ensure all your reagents, including water, are of high purity and low in metal ion content.
-
Consider a chelating agent: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial. EDTA is effective against metal-catalyzed oxidation.[7] Studies have also shown that PTH is more stable in EDTA plasma than in serum.[16][17][18]
-
-
Analytical Assessment:
Issue 2: Solution Becomes Cloudy or Precipitates Form
Q2: I'm observing cloudiness or precipitation in my this compound solution, especially at higher concentrations or after freeze-thaw cycles. What's happening and what should I do?
A2: This is likely due to peptide aggregation . While histidine generally helps prevent aggregation, other factors in your formulation or handling procedures could be promoting it.
Troubleshooting Strategies:
| Factor | Explanation | Recommended Action |
| pH | If the solution pH is near the isoelectric point (pI) of PTH, the net charge on the peptide is minimal, increasing the likelihood of aggregation. | Adjust the pH of your solution to be at least 1-2 units away from the pI of PTH. |
| Ionic Strength | High salt concentrations can sometimes promote hydrophobic interactions and lead to "salting out" of the peptide. | Optimize the salt concentration in your formulation. A modest amount of salt can sometimes be beneficial for stability, but excessive amounts should be avoided. |
| Freeze-Thaw Cycles | The process of freezing and thawing can induce stress on the peptide, leading to denaturation and aggregation. Ice-water interfaces can be particularly destabilizing. | Aliquot your this compound solution into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from a frozen stock is necessary, consider flash-freezing in liquid nitrogen to minimize the formation of large ice crystals. |
| Excipients | The absence of appropriate stabilizing excipients can leave the peptide vulnerable to aggregation. | Incorporate cryoprotectants and lyoprotectants like sucrose or trehalose if you are freeze-drying your formulation.[20] For liquid formulations, consider adding polyols or non-ionic surfactants at low concentrations. |
Issue 3: Inconsistent Results Between Batches
Q3: I'm seeing significant variability in the stability and performance of my this compound solutions from one batch to the next. How can I improve consistency?
A3: Inconsistent results often stem from a lack of rigorous control over the formulation and storage process.
Key Areas for Standardization:
-
Raw Material Quality: Ensure that the purity and quality of your PTH, histidine, and all other reagents are consistent across batches.
-
Formulation Protocol:
-
Use a precise and documented protocol for preparing your solutions.
-
Pay close attention to the order of addition of components.
-
Ensure accurate pH measurement and adjustment for every batch.
-
-
Storage Conditions:
Section 3: Proactive Stability Enhancement Strategies
Formulation Optimization
FAQ: What are the key formulation parameters to consider for maximizing the stability of a this compound solution?
A systematic approach to formulation development is crucial. Consider the following:
-
pH and Buffer Concentration: The optimal pH is a critical factor.[23][24] While histidine is your primary buffer, its concentration also matters. Higher concentrations of histidine have been shown to be more effective at inhibiting aggregation.[25]
-
Stabilizing Excipients:
-
Sugars/Polyols (e.g., sucrose, mannitol): These are often used as cryoprotectants and lyoprotectants.[20]
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can act as stabilizers.[8] Arginine, in combination with histidine, has been shown to improve antibody stability.[26]
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface adsorption and aggregation.
-
-
Antioxidants: As discussed, for an oxidation-prone peptide like PTH, the inclusion of antioxidants is highly recommended.[7]
Lyophilization for Long-Term Stability
FAQ: Is lyophilization (freeze-drying) a good option for long-term storage of this compound formulations?
Yes, lyophilization is an excellent strategy to enhance the long-term stability of peptide formulations by removing water, which is required for many degradation reactions like hydrolysis and deamidation.[8]
Lyophilization Workflow:
Caption: General workflow for lyophilization of this compound.
Key Considerations for Lyophilization:
-
Formulation is Key: The pre-lyophilization formulation must include cryo- and lyoprotectants (e.g., sucrose, trehalose, mannitol) to protect the PTH molecule during the stresses of freezing and drying. Histidine itself can also act as a cryo/lyoprotectant.[27]
-
pH Shifts During Freezing: Be aware that as the solution freezes, some buffer components can crystallize, leading to significant pH shifts in the remaining unfrozen liquid. Histidine buffers are generally considered more resistant to such pH shifts compared to phosphate buffers.[28]
-
Reconstitution: Develop a clear protocol for reconstituting the lyophilized cake to ensure the PTH goes back into solution without aggregation.
Section 4: Analytical Methods for Stability Assessment
A robust stability program relies on accurate and precise analytical methods.
| Analytical Method | Purpose | Key Information Provided |
| Reverse-Phase HPLC (RP-HPLC) | To assess purity and quantify degradation products. | Separation of oxidized forms, deamidated species, and other impurities from the intact PTH. |
| Size-Exclusion Chromatography (SEC-HPLC) | To detect and quantify aggregates. | Measurement of high-molecular-weight species (dimers, trimers, etc.). |
| Mass Spectrometry (MS) | To identify degradation products. | Confirmation of the mass of degradation products to identify the nature of the modification (e.g., +16 Da for oxidation). |
| Circular Dichroism (CD) Spectroscopy | To assess secondary structure. | Detection of changes in the alpha-helical and beta-sheet content, which can indicate conformational instability. |
| Biological Activity Assay | To determine functional potency. | Measurement of the ability of PTH to activate its receptor, providing a direct assessment of its biological integrity. |
Conclusion
Ensuring the stability of this compound solutions requires a comprehensive understanding of the degradation pathways of PTH and the multifaceted role of histidine and other excipients. By systematically addressing potential issues such as oxidation and aggregation through careful formulation design, optimized storage conditions, and rigorous analytical monitoring, researchers and developers can maintain the integrity and biological activity of their valuable PTH solutions. This guide serves as a starting point for troubleshooting and developing robust, stable formulations.
References
- Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech.
- MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- ResearchGate. (2023, March 4). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).
- Endocrine Reviews. (n.d.).
- Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. (n.d.).
- Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.).
- PMC. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
- PubMed. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism.
- Amsterdam UMC. (n.d.).
- NIH. (n.d.). Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions.
- The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. (n.d.).
- Glendenning, P., Laffer, L. L., Weber, H. K., Musk, A. A., & Vasikaran, S. D. (2002). Parathyroid hormone is more stable in EDTA plasma than in serum. Clinical chemistry, 48(5), 766–767.
- Medicine Science. (2022, March 7).
- StatPearls - NCBI Bookshelf. (2023, July 30). Biochemistry, Histidine. NIH.
- Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine (video).
- NIH. (n.d.). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism.
- PubMed. (2022, October 13).
- Ji, J. A., Zhang, B., Cheng, W., & Wang, Y. J. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of pharmaceutical sciences, 98(12), 4485–4500.
- PubMed. (1984, May 10). Oxidized forms of parathyroid hormone with biological activity.
- Hartpury University. (2015, January 2). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism.
- ACS Publications. (2022, August 10).
- NIH. (n.d.).
- YouTube. (2013, September 17).
- PubMed. (n.d.).
- PubMed. (n.d.).
- Consensus. (n.d.).
- ResearchGate. (n.d.). Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying.
- NIH. (n.d.).
- ResearchGate. (n.d.). Different histidine degradation pathways.
- Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. (2024, November 25).
- Ubaya Repository. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- PubMed. (n.d.). Investigation of histidine stabilizing effects on LDH during freeze-drying.
- Network Reference Lab. (n.d.). Parathyroid Hormone (PTH), Intact, Plasma or Serum.
- MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
- News-Medical.Net. (2018, October 17). Histidine Metabolism.
- PubMed. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2025, August 7). The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes.
- ResearchGate. (2025, August 5). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms.
- KEGG PATHWAY Database. (2025, December 17).
- New Aspects of Process and Formulation Development for Freeze-Drying of Proteins. (2018, May 27).
Sources
- 1. Oxidation of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.hartpury.ac.uk [pure.hartpury.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidized forms of parathyroid hormone with biological activity. Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estimation of the stability of parathyroid hormone when stored at -80 degrees C for a long period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pharmaexcipients.com [pharmaexcipients.com]
troubleshooting low yield in PTH-histidine synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Parathyroid Hormone (PTH) and other histidine-containing peptide syntheses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The synthesis of peptides containing histidine presents unique challenges, primarily due to the chemical nature of its imidazole side chain. This guide will address the common issue of low yield and provide a structured approach to identifying and resolving the root causes.
Troubleshooting Guide: Low Yield in PTH-Histidine Synthesis
Low yield in the synthesis of PTH fragments or other peptides containing histidine is a frequent yet solvable issue. The following question-and-answer section is structured to help you diagnose the problem systematically.
Q1: My final peptide yield is significantly lower than expected after cleavage and purification. Where should I start my investigation?
Low final yield is often a cumulative problem. The first step is to determine if the issue lies with the coupling of histidine itself or with other aspects of the synthesis and workup.
Initial Diagnostic Steps:
-
Review Synthesis Records: Carefully examine the synthesis log. Were there any unusual color changes during deprotection or coupling steps, particularly at or after the histidine residue was introduced?
-
Analyze Crude Product: Before extensive purification, analyze a small sample of the crude peptide by mass spectrometry (MS) and HPLC.
-
Mass Spectrometry: Look for the expected mass of your target peptide. Also, search for common side products, such as deletion sequences (missing the histidine or subsequent amino acids) or capped sequences.
-
HPLC: A complex HPLC profile of the crude product with multiple peaks of similar intensity can indicate several problems, including racemization or incomplete reactions.
-
This initial analysis will help you narrow down the potential causes, as illustrated in the decision tree below.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My LC-MS analysis suggests incomplete coupling at the histidine residue. How can I improve coupling efficiency?
Incomplete coupling is a common culprit for low yield, resulting in deletion sequences. The imidazole side chain of histidine can interfere with the coupling reaction.[1] Here’s how to address this:
Strategies to Enhance Coupling Efficiency:
-
Choice of Coupling Reagent: For difficult couplings like those involving histidine, standard carbodiimide reagents (e.g., DIC) may be insufficient. More potent activating agents are recommended.
-
Double Coupling: A straightforward and effective strategy is to perform the coupling step twice. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.[2][4]
-
Solvent System: The choice of solvent can impact both peptide chain solvation and reaction kinetics.
-
Standard Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS.
-
Disrupting Solvents: For sequences prone to aggregation, consider using a mixture of solvents, such as 25% DMSO in DMF, to disrupt secondary structures and improve reaction site accessibility.[5]
-
-
Monitoring the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin. A positive (blue) result after a coupling step indicates that the reaction is incomplete.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, low racemization with correct base. |
| HCTU | Uronium Salt | More cost-effective than HATU, very efficient. |
| COMU | Uronium Salt | High solubility and reactivity. |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings. |
Caption: Comparison of High-Efficiency Coupling Reagents.
Q3: My HPLC profile shows a broad peak or a shoulder next to my main product peak, and the mass is correct. Could this be racemization, and how can I prevent it?
This is a classic sign of racemization, where the L-histidine is converted to a mixture of L- and D-histidine, resulting in diastereomeric peptides that are often difficult to separate. Histidine is one of the most susceptible amino acids to racemization.[4][6]
Mechanism of Histidine Racemization: The imidazole side chain can act as an intramolecular base, abstracting the alpha-proton of the activated carboxyl group, leading to racemization.[4]
Mitigation Strategies:
-
Side-Chain Protection: Proper protection of the imidazole side chain is the most critical factor in preventing racemization. The trityl (Trt) group is widely used in Fmoc chemistry and offers good protection.[1] For challenging cases, other protecting groups like benzyloxymethyl (Bom) or tosyl (Tos) in Boc chemistry can be considered.[1]
-
Control of Activation Time: Over-activation of the amino acid can increase the risk of racemization. Avoid long pre-activation times before adding the activated amino acid to the resin.[6] In-situ activation, where the coupling reagent is added directly to the reaction vessel containing the resin and the amino acid, can minimize this risk.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive activated esters.
-
Choice of Base: The choice and amount of base used during coupling can influence racemization. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at a concentration just sufficient to neutralize the reaction.
Caption: Simplified Racemization Pathway of Histidine.
Q4: I'm synthesizing a PTH analogue with an Asp-His sequence, and I'm seeing an unexpected mass corresponding to a loss of water. What is happening?
When an aspartic acid (Asp) residue is followed by certain amino acids, including histidine, it is prone to forming a succinimide ring, especially during acetylation (capping) or under acidic/basic conditions.[7][8] This side reaction results in a peptide that is an isomer of the target but with a different structure, and it can lead to further degradation.
Prevention of Aspartimide Formation:
-
Protecting Group Strategy: Use a protecting group on the Asp side chain that provides steric hindrance to reduce the likelihood of cyclization. For example, 3-tert-butyl-aspartate (Asp(OtBu)) is standard, but for very sensitive sequences, more sterically bulky groups might be considered.
-
Avoid Capping at Asp: If a capping step is necessary to terminate unreacted chains, avoid using it immediately after an Asp residue, especially if it precedes a histidine.
-
Mild Reaction Conditions: Use mild deprotection and cleavage conditions where possible to minimize exposure to strong acids or bases that can catalyze this side reaction.
Frequently Asked Questions (FAQs)
Q: Which protecting group is best for histidine in Fmoc-based SPPS? A: The most commonly used and generally effective protecting group for the histidine side chain in Fmoc chemistry is the trityl (Trt) group (Fmoc-His(Trt)-OH).[1] It provides good protection against both side-chain acylation and racemization and is cleaved under standard TFA cleavage conditions.
Q: Can I use unprotected histidine in my synthesis? A: While technically possible, it is highly discouraged. An unprotected imidazole side chain can be acylated by the activated carboxyl groups, which reduces the amount of activated amino acid available for the desired peptide bond formation, leading to lower yields.[1] It also significantly increases the risk of racemization.
Q: My PTH peptide is aggregating on the resin. What can I do? A: Aggregation can severely reduce reaction efficiency.[5] To mitigate this:
-
Use a lower substitution resin (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.
-
Incorporate pseudoproline dipeptides at appropriate points in the sequence to disrupt secondary structure formation.
-
Use "difficult sequence" solvent mixtures , such as those containing DMSO or TFE.[2]
-
Perform the synthesis at an elevated temperature (e.g., 50-60°C), which can help to break up aggregates.
Q: What is the best cleavage cocktail for a PTH peptide containing Trt-protected histidine? A: A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups (like Trt and tBu) is a mixture of trifluoroacetic acid (TFA) with scavengers to capture the cleaved protecting groups. A common and effective cocktail is:
-
TFA/TIPS/Water (95:2.5:2.5 v/v/v)
-
TFA: Cleaves the peptide from the resin and removes protecting groups.
-
Triisopropylsilane (TIPS): A scavenger for the trityl cations.
-
Water: Helps to dissolve the peptide and scavenge other reactive species.
-
Optimized Experimental Protocol: Solid-Phase Synthesis of a Histidine-Containing Peptide
This protocol outlines a robust procedure for the manual solid-phase synthesis of a generic peptide containing histidine, incorporating best practices to maximize yield and purity.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide or Wang resin) with a substitution level of 0.2-0.4 mmol/g.
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
2. Standard Synthesis Cycle (for non-Histidine residues):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 45-60 minutes.
-
Perform a Kaiser test to confirm completion. If positive, repeat the coupling.
-
Wash the resin with DMF (3-5 times).
-
3. Optimized Histidine Coupling Cycle:
-
Fmoc Deprotection: Perform as described in step 2.
-
Histidine Coupling (In-situ Activation):
-
Add Fmoc-His(Trt)-OH (4 eq.) and HOBt (4 eq.) dissolved in DMF to the reaction vessel.
-
Add DIC (4 eq.) to the vessel and agitate immediately.
-
Allow the reaction to proceed for 2-4 hours.
-
Perform a Kaiser test. If it is not completely negative (yellow), proceed with a second coupling.
-
-
Second Coupling (if necessary):
-
Drain the vessel and wash once with DMF.
-
Repeat the coupling step with a fresh solution of activated Fmoc-His(Trt)-OH.
-
Wash the resin thoroughly with DMF (5-7 times).
-
4. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
5. Analysis and Purification:
-
Analyze the crude peptide using analytical RP-HPLC and LC-MS.
-
Purify the peptide using preparative RP-HPLC.
References
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Publications. [Link]
-
Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. [Link]
-
Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. (1992). PubMed. [Link]
-
Peptide Rearrangement Side Reactions. (n.d.). ResearchGate. [Link]
-
Side reactions in solid phase synthesis of histidine-containing peptides. (n.d.). National Institutes of Health. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for PTH-Histidine Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing buffer conditions for Parathyroid Hormone with a histidine-tag (PTH-histidine) experiments. As Senior Application Scientists, our goal is to empower your research by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Troubleshooting Guide
This section addresses common challenges encountered during the purification and handling of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Immobilized Metal Affinity Chromatography (IMAC)
Question: I'm experiencing a significantly lower than expected yield of my this compound protein after IMAC purification. What are the likely buffer-related causes, and how can I resolve this?
Answer:
Low yield during the IMAC purification of His-tagged proteins is a frequent problem that often points to suboptimal buffer composition. The interaction between the histidine tag and the metal-charged resin is highly sensitive to the chemical environment.[1] Here's a breakdown of potential causes and their solutions:
1. Inappropriate pH of Lysis, Binding, and Wash Buffers:
-
The "Why": The imidazole side chain of histidine has a pKa of approximately 6.0.[2] For the histidine tag to efficiently bind to the nickel (Ni-NTA) or cobalt-charged resin, the nitrogen atoms in the imidazole ring must be deprotonated to coordinate with the metal ions.[3] If your buffer's pH is too close to or below this pKa, the imidazole ring becomes protonated, leading to weak or no binding. Consequently, your target protein will be lost in the flow-through and wash fractions.
-
The Fix: Ensure the pH of your lysis, binding, and wash buffers is between 7.4 and 8.0.[4] This pH range maintains the histidine tag in a deprotonated state, facilitating a strong interaction with the IMAC resin. It is crucial to adjust the final pH of your buffers after all components have been added and at the temperature at which you will perform the purification.
2. Presence of Chelating or Strong Reducing Agents:
-
The "Why": Additives like EDTA are potent metal chelators and will strip the metal ions (e.g., Ni2+) from your IMAC column, destroying its binding capacity. High concentrations of reducing agents such as DTT can also reduce the metal ions, causing them to leach from the resin.
-
The Fix:
-
Avoid EDTA in your buffers. If a protease inhibitor cocktail is necessary, select an EDTA-free formulation.
-
If a reducing agent is required for your protein's stability, use it at the lowest effective concentration. For DTT, this is typically below 1 mM. TCEP is often a preferable alternative as it is less likely to interfere with the metal ions on the resin.
-
3. Incorrect Imidazole Concentration in Lysis and Wash Buffers:
-
The "Why": Including a low concentration of imidazole (usually 10-40 mM) in your lysis and wash buffers is a standard practice to minimize the non-specific binding of contaminating host proteins that have exposed histidine residues.[5] However, if this concentration is too high, it will compete with the His-tag of your PTH protein for binding to the resin, causing it to elute prematurely and resulting in a lower yield.
-
The Fix: Begin with a low imidazole concentration (e.g., 20 mM) in your wash buffer. If you still observe your this compound in the flow-through or wash fractions, consider reducing the imidazole concentration or performing an initial wash with a buffer that contains no imidazole.
Experimental Protocol: Optimizing Imidazole Wash Concentration
-
Equilibrate your IMAC column with binding buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 7.4).
-
Load your clarified cell lysate containing the this compound.
-
Wash the column with a series of wash buffers containing incrementally increasing concentrations of imidazole (e.g., 5 mM, 10 mM, 20 mM, 40 mM).
-
Collect and analyze each wash fraction by SDS-PAGE and Western blot to identify the imidazole concentration at which your this compound begins to elute.
-
The optimal imidazole concentration for your wash buffer will be just below this elution point.
Issue 2: Aggregation of this compound During or After Purification
Question: My purified this compound is showing signs of aggregation, such as visible precipitation or poor performance in downstream assays. How can my buffer conditions be contributing to this, and what steps can I take to prevent it?
Answer:
Protein aggregation is a multifaceted problem, and buffer conditions are a critical factor in maintaining the solubility and stability of this compound.[6]
1. Suboptimal pH and Ionic Strength:
-
The "Why": A protein's net surface charge is dictated by the buffer's pH. When the pH is close to the protein's isoelectric point (pI), the net charge approaches zero, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[6] The ionic strength, primarily determined by the salt concentration, also plays a crucial role in protein solubility.
-
The Fix:
-
Maintain a buffer pH that is at least one unit away from the pI of your this compound.
-
Ensure sufficient ionic strength. A common starting point is 150-500 mM NaCl. Salt ions can shield surface charges, mitigating intermolecular interactions that can lead to aggregation.[5]
-
2. Lack of Stabilizing Additives:
-
The "Why": Proteins like PTH can be susceptible to aggregation due to exposed hydrophobic regions or the formation of incorrect disulfide bonds.
-
The Fix: Consider incorporating stabilizing additives into your buffers:
-
Glycerol or Sucrose: These act as cryoprotectants and can also enhance the stability of the protein's native conformation. A concentration of 5-10% (v/v) glycerol is often beneficial.
-
Arginine: This amino acid can help suppress aggregation by interacting with and shielding hydrophobic patches on the protein's surface. A concentration of 50-200 mM L-arginine can be effective.[7]
-
Non-ionic Detergents: Low concentrations (e.g., 0.01%) of non-ionic detergents like Tween-80 can help maintain protein solubility and prevent aggregation.[8]
-
Data Summary: Key Buffer Components for this compound Stability
| Buffer Component | Recommended Concentration Range | Purpose |
| pH | 7.2 - 8.0 | Maintain protein charge and stability away from pI. |
| NaCl | 150 - 500 mM | Increase ionic strength to prevent aggregation. |
| Glycerol | 5 - 20% (v/v) | Stabilize protein structure and act as a cryoprotectant. |
| L-Arginine | 50 - 200 mM | Suppress aggregation by shielding hydrophobic regions.[7] |
| Imidazole (elution) | 250 - 500 mM | Elute His-tagged protein from the IMAC resin.[5] |
Workflow for Troubleshooting this compound Aggregation
Caption: A decision tree for systematically troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable buffering agent for this compound purification and storage?
A1: Both Tris and phosphate-based buffers are widely used and effective for handling this compound.
-
Tris: With a pKa around 8.1 at 25°C, Tris is an excellent choice for maintaining a stable pH in the optimal range of 7.4-8.0. It's important to note that the pKa of Tris is temperature-dependent, so you should pH your buffer at your intended working temperature.
-
Phosphate: Phosphate-buffered saline (PBS) offers a physiological pH and ionic strength.[9] However, be mindful that phosphate can precipitate with divalent cations, which could be a concern for certain downstream applications. In such cases, Tris may be a more suitable option.
The final choice may depend on your specific experimental needs, but both are solid starting points.
Q2: Can I use a metal ion other than nickel for the IMAC purification of my this compound?
A2: Yes, cobalt-based resins are a common and effective alternative to nickel.
-
Cobalt (Co2+): Cobalt-charged resins can often yield higher purity compared to nickel resins.[1] This is because cobalt has a slightly lower affinity for histidine, which reduces the binding of contaminating proteins.[1] The potential trade-off is a slightly lower binding capacity for your target protein.
-
Other Metals: While less common, zinc (Zn2+) and copper (Cu2+) can also be used. Copper exhibits a very high affinity for histidine, which can make elution challenging, whereas zinc has a lower affinity.
The decision between nickel and cobalt is often empirical and should be based on which metal provides the best balance of yield and purity for your specific this compound construct.
Q3: How should I design my elution buffer for the optimal recovery of pure this compound?
A3: A well-formulated elution buffer is key to recovering a concentrated and pure protein sample.
-
High Imidazole Concentration: The standard method for eluting a His-tagged protein is to use a high concentration of imidazole (typically 250-500 mM) to outcompete the histidine tag for binding to the metal resin.[5] A single-step elution with a high imidazole concentration is often sufficient. However, for enhanced purity, a linear gradient of increasing imidazole concentration can be employed to separate your target protein from any remaining contaminants.
-
pH Shift: An alternative, though less frequently used, elution method involves lowering the buffer pH to around 4.5. At this acidic pH, the histidine residues become protonated and lose their affinity for the metal resin. This approach can be harsh on some proteins and may induce aggregation or denaturation, so it should be applied with caution.
Experimental Workflow: IMAC Purification of this compound
Sources
- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant Human Parathyroid Hormone/PTH Protein (His Tag) - Elabscience® [elabscience.com]
- 9. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of Histidine-Modified Parathyroid Hormone (PTH)
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Hurdles
This section provides rapid answers to the most common questions and issues that arise during the expression and purification of histidine-modified PTH.
1. Q: I am not seeing any expression of my His-tagged PTH. What are the likely causes?
A: Lack of expression can stem from several factors. Firstly, verify the integrity of your expression vector and the accuracy of the cloned PTH sequence. Codon usage bias can also be a significant hurdle; the codons in your PTH gene might be rare for your E. coli expression host, leading to premature termination of translation. Consider synthesizing a codon-optimized gene for your specific expression strain.[1] Additionally, the expressed His-tagged PTH could be toxic to the cells, leading to slow growth and low protein yield.
2. Q: My His-tagged PTH is expressed, but it's all in inclusion bodies. How can I improve its solubility?
A: Inclusion body formation is a common issue with recombinant protein expression in E. coli, often caused by high expression rates that overwhelm the cellular folding machinery. To enhance solubility, try reducing the expression temperature to 15-25°C and lowering the concentration of the inducer (e.g., IPTG).[1] You can also experiment with different E. coli expression strains that are engineered to promote proper protein folding. If these strategies are insufficient, you will need to proceed with inclusion body solubilization and protein refolding protocols.
3. Q: I am getting a very low yield of purified His-tagged PTH. What can I do to improve it?
A: Low yield is a multifaceted problem. It can be due to poor expression, inefficient cell lysis, protein degradation, or suboptimal purification conditions. Ensure complete cell lysis to release the protein. Adding protease inhibitors to your lysis buffer is crucial, as PTH is susceptible to degradation. During purification, a "hidden" His-tag, where the tag is buried within the three-dimensional structure of the folded protein, can prevent binding to the affinity resin.[1] Performing a trial purification under denaturing conditions can help diagnose this issue.
4. Q: Should I place the His-tag on the N-terminus or the C-terminus of PTH?
A: The placement of the His-tag can significantly impact the expression, solubility, and biological activity of PTH. While there is no universal rule, the N-terminus is often more exposed and less likely to interfere with the protein's active sites. However, for some proteins, a C-terminal tag may be preferable. It is advisable to design and test both N- and C-terminal His-tagged constructs to empirically determine the optimal placement for your specific application.
5. Q: My purified His-tagged PTH shows reduced biological activity. Is the His-tag interfering?
A: It is possible for the His-tag to interfere with the biological activity of PTH, although this is not always the case. The tag could sterically hinder the interaction of PTH with its receptor or disrupt the protein's native conformation. To confirm this, it is essential to remove the His-tag using a specific protease and then compare the activity of the cleaved and uncleaved PTH.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common challenges in expressing and purifying histidine-modified PTH.
Low Expression or No Expression of His-Tagged PTH
A lack of detectable protein is a frustrating starting point. This guide will walk you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low or no His-tagged PTH expression.
-
Vector and Sequence Verification:
-
Action: Perform a restriction digest on your plasmid and run it on an agarose gel to confirm the correct size of the vector and insert.
-
Rationale: Errors during cloning can lead to incorrect constructs.
-
Action: Sequence the entire open reading frame of your His-tagged PTH construct.
-
Rationale: To ensure there are no mutations, frameshifts, or premature stop codons.
-
-
Codon Usage Analysis and Optimization:
-
Action: Use online tools to analyze the codon usage of your PTH gene in the context of your E. coli expression host.
-
Rationale: The presence of rare codons can stall translation and lead to truncated or misfolded proteins.
-
Solution: If significant codon bias is detected, consider synthesizing a codon-optimized version of the PTH gene.
-
-
Optimization of Expression Conditions:
-
Action: Perform a time-course experiment to determine the optimal induction time.
-
Action: Test a range of induction temperatures (e.g., 18°C, 25°C, 37°C).
-
Action: Titrate the concentration of your inducer (e.g., IPTG from 0.1 mM to 1 mM).
-
Rationale: Lower temperatures and inducer concentrations can slow down protein synthesis, which may improve folding and reduce toxicity.
-
His-Tagged PTH in Inclusion Bodies: Improving Solubility
The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent outcome of high-level recombinant protein expression in bacteria.
| Strategy | Rationale | Key Parameters to Optimize |
| Lower Expression Temperature | Reduces the rate of protein synthesis, allowing more time for proper folding. | 15-25°C |
| Reduce Inducer Concentration | Decreases the rate of transcription, leading to slower protein production. | 0.1 - 0.5 mM IPTG |
| Change Expression Host | Utilize strains engineered to enhance disulfide bond formation or that contain chaperone plasmids. | e.g., SHuffle T7, Rosetta-gami |
| Co-expression of Chaperones | Assists in the proper folding of the target protein. | GroEL/GroES, DnaK/DnaJ/GrpE |
| Use a Solubility-Enhancing Fusion Partner | Fuse PTH to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). | N- or C-terminal fusion |
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.[2]
-
Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., 2 M urea) and a non-ionic detergent (e.g., 2% Triton X-100) to remove contaminating proteins.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea) and a reducing agent (e.g., 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarify the solubilized protein solution by centrifugation at high speed.
-
-
On-Column Refolding:
-
Equilibrate an IMAC column (e.g., Ni-NTA) with the solubilization buffer.
-
Load the clarified, solubilized protein onto the column.
-
Gradually exchange the solubilization buffer with a refolding buffer (lacking the denaturant) using a linear gradient. This allows for a slow removal of the denaturant, promoting proper refolding of the protein while it is bound to the resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove any remaining contaminants.
-
Elute the refolded His-tagged PTH with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Low Yield and Purity of His-Tagged PTH
Even with successful expression, achieving high yield and purity can be challenging.
Caption: Workflow for troubleshooting low yield and purity of His-tagged PTH.
-
Imidazole Concentration: The addition of a low concentration of imidazole (10-40 mM) to the lysis and wash buffers can significantly reduce the binding of host cell proteins that have a weak affinity for the IMAC resin.
-
Choice of Metal Ion: While nickel is commonly used, cobalt resins can offer higher purity for some proteins due to their greater specificity for the His-tag.[3][4]
-
Secondary Purification: For applications requiring very high purity, a second purification step, such as ion-exchange chromatography or size-exclusion chromatography, is often necessary to remove remaining contaminants.
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows in the expression and purification of histidine-modified PTH.
Expression of His-Tagged PTH in E. coli**
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your His-tagged PTH expression vector.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Purification of His-Tagged PTH under Native Conditions
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) at a ratio of 5 mL per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[2]
-
Equilibrate a Ni-NTA or other IMAC resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged PTH with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Analyze the eluted fractions by SDS-PAGE to assess purity and yield.
Enzymatic Cleavage of the His-Tag
-
Buffer exchange the purified His-tagged PTH into a cleavage buffer compatible with your chosen protease (e.g., TEV protease, thrombin).
-
Add the protease to the protein solution at an optimized ratio (typically 1:50 to 1:100 protease:protein by weight).
-
Incubate the reaction at the recommended temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-16 hours).
-
Monitor the cleavage reaction by SDS-PAGE.
-
After cleavage, the His-tag and the His-tagged protease can be removed by passing the solution over the IMAC resin again. The cleaved, untagged PTH will be in the flow-through.
Section 4: Stability and Storage of Purified His-Tagged PTH
Maintaining the stability of purified PTH is crucial for its use in downstream applications.
Factors Affecting PTH Stability:
-
Proteolysis: PTH is susceptible to degradation by proteases. The use of protease inhibitors during purification and storage at low temperatures are essential.
-
Oxidation: The methionine residues in PTH are prone to oxidation, which can inactivate the hormone. The inclusion of antioxidants like DTT or β-mercaptoethanol in buffers can mitigate this.
-
Aggregation: Like many proteins, PTH can aggregate, especially at high concentrations and upon freeze-thawing.
-
pH: The stability of PTH is pH-dependent. It is generally more stable at a slightly acidic to neutral pH.
Recommended Storage Conditions:
| Storage Condition | Temperature | Buffer Additives | Expected Stability |
| Short-term | 4°C | 0.02% Sodium Azide (to prevent microbial growth) | Days to weeks |
| Long-term | -80°C | 10-20% Glycerol (as a cryoprotectant) | Months to years[5][6] |
Note: It is highly recommended to perform your own stability studies to determine the optimal storage conditions for your specific His-tagged PTH preparation.
References
-
IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021, March 8). Expression and purification of His-tagged proteins from E. coli [Video]. YouTube. [Link]
-
Cavalier, E., et al. (2009). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology, 4(11), 1798–1802. [Link]
-
Cavalier, E., et al. (2009). Estimation of the stability of parathyroid hormone when stored at -80 degrees C for a long period. PubMed, 19820128. [Link]
-
Patsnap. (2023, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. Synapse. [Link]
-
Cellexus. (n.d.). Overproduction of His6-tagged recombinant protein from E. coli. Retrieved from [Link]
-
Al-Huss CKM, et al. (2017). Extraction and purification of recombinant intact human Parathyroid Hormone (hPTH) from bacterial cell. Journal of Pharmacy and Nutrition Sciences, 7(1), 38-46. [Link]
Sources
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biomatik.com [biomatik.com]
- 5. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of the stability of parathyroid hormone when stored at -80 degrees C for a long period - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of PTH-Histidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with parathyroid hormone-histidine (PTH-histidine). Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for my this compound experiments?
A1: Non-specific binding is the undesirable adhesion of your this compound peptide to surfaces other than its intended target, such as microplate wells, beads, or sensor chips.[1] This can lead to high background signals, reduced sensitivity, and inaccurate quantification, ultimately compromising the reliability of your experimental data.[2] For this compound, both the inherent properties of the parathyroid hormone and the addition of a histidine tag can contribute to NSB.
Q2: What are the primary drivers of non-specific binding for a peptide like this compound?
A2: NSB is primarily driven by two types of molecular interactions: hydrophobic interactions and electrostatic (charge-based) interactions.[3] Peptides can adsorb to plastic surfaces, and uncharged peptides, in particular, can bind strongly.[4] The histidine tag itself, while invaluable for purification, can participate in various interactions, including cation-π, π-π stacking, and hydrogen bonding, which can contribute to NSB.[5]
Q3: Can the histidine tag itself be a major source of the non-specific binding I'm observing?
A3: Yes, the histidine tag can be a significant contributor. While designed for specific binding to metal affinity resins (IMAC), the imidazole side chain of histidine can engage in a variety of non-specific interactions with different surfaces.[5][6] The protonation state of histidine is pH-dependent, which influences its charge and potential for electrostatic interactions.[6]
Q4: I'm seeing high background in my immunoassay. Is this definitely NSB?
A4: High background is a classic symptom of NSB. However, other factors can contribute, such as cross-reactivity of antibodies, presence of interfering substances in the sample (like heterophilic antibodies), or issues with the detection reagents.[2][7] It's crucial to systematically troubleshoot to pinpoint the exact cause. In the context of PTH immunoassays, interference is a known issue that can lead to falsely elevated results.[8][9][10]
In-Depth Troubleshooting Guide
The Problem: High Background and Poor Signal-to-Noise Ratio
High background noise can mask your specific signal, making it difficult to obtain meaningful data. This is often a direct result of your this compound peptide or the detection antibodies binding non-specifically to the assay surface.
The fundamental principle behind minimizing NSB is to saturate all potential non-specific binding sites on your experimental surface with inert molecules, leaving only the specific capture molecules accessible to your this compound.
Strategy 1: Optimizing Your Buffer System
Your buffer is the environment for your experiment, and its composition can either promote or prevent NSB.
Adjusting pH
The pH of your buffer alters the charge of both your this compound and the experimental surface.[11]
-
Causality: The histidine tag's charge is pH-dependent. At a low pH, the histidine side chain can become protonated, which may prevent its intended binding in some applications or alter its non-specific interactions.[6] By adjusting the pH, you can modulate these electrostatic forces to minimize NSB.[11]
-
Protocol:
-
Determine the isoelectric point (pI) of your specific this compound construct.
-
Systematically test a range of buffer pH values above and below the pI.
-
A good starting point is a buffer with a pH close to the pI of your protein to neutralize its overall charge.[11]
-
Always re-adjust the pH after adding all buffer components, as some additives can alter the final pH.[6]
-
Increasing Ionic Strength
Adding salt to your buffer can disrupt non-specific electrostatic interactions.
-
Causality: Higher salt concentrations (e.g., NaCl) create a shielding effect, masking the charges on both the peptide and the surface, thereby reducing charge-based NSB.[3][11]
-
Protocol:
-
Prepare your assay buffer with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Be cautious of excessively high salt concentrations (up to 2M has been suggested for some applications), as this can potentially interfere with specific binding or protein stability.[12]
-
Strategy 2: Employing Effective Blocking Agents
Blocking agents are the workhorses of NSB reduction. They physically coat the surface to prevent your this compound from adhering where it shouldn't.
Protein-Based Blockers
-
Bovine Serum Albumin (BSA): A widely used blocking agent that effectively coats surfaces and can shield the analyte from non-specific interactions.[3]
-
Non-fat Dry Milk: A cost-effective alternative containing casein, which is an efficient blocking protein.[13] However, be aware that milk contains phosphoproteins and biotin, which can interfere with certain assays.[14]
Non-Ionic Detergents
-
Tween-20 and Triton X-100: These are mild detergents that disrupt hydrophobic interactions, a major driver of NSB.[3][15] They are also useful for preventing the peptide from sticking to tubing and container walls.[3]
-
Caution: While effective, detergents can sometimes lead to high background on their own if not used at optimal concentrations.[16] They can also be detrimental in LC-MS analyses by causing ion suppression.
Synthetic Polymers
-
Polyethylene Glycol (PEG): PEG creates a hydrophilic layer on the surface that repels protein adsorption.[14] It is particularly useful when protein-based blockers are not suitable.[14]
-
Polyvinyl Alcohol and Ficoll: These are other synthetic polymer alternatives to protein-based blocking agents.[15]
| Blocking Agent | Typical Concentration | Primary Mechanism of Action | Considerations |
| BSA | 1-5% | Protein coating | Can cross-react with some antibodies.[14] |
| Non-fat Dry Milk | 1-5% | Protein coating | Cost-effective, but not suitable for phospho-protein or biotin-based assays.[13][14] |
| Tween-20 | 0.05-0.1% | Disrupts hydrophobic interactions | Can interfere with some assays at high concentrations.[3][16] |
| PEG | Varies by application | Creates a hydrophilic barrier | Can be more expensive and may require optimization.[14] |
Strategy 3: Surface Passivation
For applications requiring extremely low NSB, such as single-molecule studies, surface passivation is key. This involves chemically modifying the surface to make it inert.
-
Causality: Passivation creates a dense, uniform coating on the surface that physically prevents proteins from adsorbing non-specifically.[17]
-
Workflow:
-
Surface Cleaning: Thoroughly clean the surface (e.g., glass slides) to remove any contaminants.[17]
-
Surface Functionalization: Introduce chemical groups (e.g., amines) that will react with the passivation agent.
-
Coating: Apply a passivation agent like PEG to create an inert surface layer.[17] Some protocols suggest a two-round PEGylation for improved quality.[17]
-
Caption: Troubleshooting workflow for minimizing NSB.
Experimental Protocols
Protocol 1: General Blocking Buffer Optimization
This protocol provides a starting point for optimizing your blocking buffer.
-
Prepare Base Buffer: Start with a standard buffer such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Test Blocking Agents:
-
Prepare separate solutions of your base buffer containing:
-
3% BSA
-
3% Non-fat dry milk
-
1% BSA + 0.05% Tween-20
-
-
-
Incubation: Incubate your experimental surface (e.g., ELISA plate) with the different blocking buffers for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the surface thoroughly with your base buffer containing 0.05% Tween-20 to remove excess blocking agent.[13]
-
Assay Performance: Run your assay with a negative control (no this compound) to assess the background signal for each blocking condition.
Protocol 2: Handling and Storage of this compound
Proper handling is crucial to prevent aggregation, which can exacerbate NSB.
-
Reconstitution: Before dissolving the entire peptide sample, test the solubility of a small portion.[18]
-
Storage:
-
pH Considerations: Avoid exposing the peptide solution to a pH greater than 8.[18]
Caption: Mechanism of action of blocking agents.
By systematically applying these principles and protocols, you can effectively minimize non-specific binding in your this compound experiments, leading to more accurate and reliable data.
References
-
G-Biosciences. (2020, December 23). His-tagged protein expressing but not binding your Ni-NTA column? Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]
- Google Patents. (n.d.). A polymer conjugate for blocking non-specific interactions in immunochemical assays, its production method and its use.
-
MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]
-
MDPI. (2024, March 10). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. Retrieved from [Link]
-
ACS Publications. (2017, August 29). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. Retrieved from [Link]
-
EBF. (2013, November 20). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? [Presentation]. Retrieved from [Link]
-
Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
National Institutes of Health. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
Wikipedia. (n.d.). Parathyroid hormone. Retrieved from [Link]
-
National Institutes of Health. (2014, April 24). Surface Passivation for Single-molecule Protein Studies. Retrieved from [Link]
-
National Institutes of Health. (2024, October 5). 7337 High Parathyroid Hormone (PTH) Due To Immunoassay Interference. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physiology, Parathyroid Hormone. Retrieved from [Link]
- Google Patents. (n.d.). Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions.
-
ResearchGate. (n.d.). PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? Retrieved from [Link]
-
National Institutes of Health. (2024, November 6). PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? Retrieved from [Link]
-
Biophysical Society. (2024, February 13). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. Retrieved from [Link]
-
ResearchGate. (2013, May 25). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip? Retrieved from [Link]
-
ResearchGate. (n.d.). The multiple roles of histidine in protein interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Parathyroid hormone senses extracellular calcium to modulate endocrine signaling upon binding to the family B GPCR parathyroid hormone 1 receptor. Retrieved from [Link]
-
National Institutes of Health. (2019, May 31). Non-Specific Adsorption Reduction Methods in Biosensing. Retrieved from [Link]
-
ResearchGate. (n.d.). Problems with the PTH assays. Retrieved from [Link]
-
ResearchGate. (2020, March 8). What are the storage conditions that prevent aggregation in B-amyloid peptids? Retrieved from [Link]
-
Patsnap Synapse. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
ScienceDirect. (2026, January 7). Rapid and improved surface passivation method for Single-Molecule experiments. Retrieved from [Link]
-
Cleveland Clinic. (2025, February 17). Parathyroid Hormone: What It Is, Function & Normal Levels. Retrieved from [Link]
-
YouTube. (2022, September 13). Surface Passivation For Single-Molecule Protein Studies l Protocol Preview. Retrieved from [Link]
-
Biozentrum. (2014, May 15). Preventing Protein Aggregation. Retrieved from [Link]
-
Archives of Endocrinology and Metabolism. (2024, November 6). PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? Retrieved from [Link]
-
PubMed. (2013, March 1). The multiple roles of histidine in protein interactions. Retrieved from [Link]
-
YouTube. (2017, May 11). Endocrinology | Parathyroid Gland | Calcitonin Ninja Nerd. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Single-site labeling of histidine in proteins, on-demand reversibility, and traceless metal-free protein purification. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
- 17. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bachem.com [bachem.com]
Technical Support Center: Refining Purification Protocols for PTH-Histidine Analogs
Welcome to the technical support center for the purification of parathyroid hormone (PTH) and its histidine-tagged analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification process. Here, we delve into the causality behind experimental choices to empower you with a robust, self-validating purification workflow.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers frequently encounter when purifying PTH-histidine analogs.
Q1: My His-tagged PTH analog is not binding to the IMAC resin. What are the likely causes and solutions?
There are several potential reasons for poor binding to your Immobilized Metal Affinity Chromatography (IMAC) resin. The most common culprits are an inaccessible His-tag, incompatible buffer conditions, or issues with the resin itself.[1]
-
Inaccessible His-Tag: The histidine tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the metal ions on the resin.[1]
-
Troubleshooting: Perform a small-scale test purification under denaturing conditions using urea or guanidinium chloride.[1][2] If the protein binds under these conditions, it indicates a hidden tag.
-
Solutions:
-
Purify the protein under denaturing conditions and subsequently refold it on-column or after elution.[3][4]
-
Consider re-engineering the construct to include a flexible linker (e.g., glycine-serine repeats) between the protein and the His-tag to increase its accessibility.[1]
-
Move the His-tag to the opposite terminus of the protein.[1]
-
-
-
Incompatible Buffer Conditions: The composition of your lysis and binding buffers is critical for successful IMAC.
-
Chelating Agents: Agents like EDTA or EGTA will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the IMAC resin, abolishing its binding capacity.[5] Ensure these are absent from your buffers.
-
Reducing Agents: High concentrations of reducing agents like DTT or BME can also negatively affect the resin. If required for protein stability, use them at the lowest effective concentration.
-
pH: The pH of your buffer should be optimal for histidine binding. At low pH, the histidine residues become protonated and cannot efficiently coordinate with the metal ions.[1] Maintain a pH between 7.4 and 8.0 for optimal binding.
-
Imidazole Concentration: While imidazole is used for elution, low concentrations (10-20 mM) in the binding buffer can help reduce non-specific binding of contaminating proteins.[6][7] However, if your target protein binding is weak, you may need to lower or remove imidazole from the binding buffer.
-
-
Resin Issues: Ensure your IMAC resin is fresh and has not been compromised. If you suspect the resin is the issue, test it with a control His-tagged protein known to bind well.
Q2: I am observing significant protein aggregation during or after purification. How can I mitigate this?
Protein aggregation is a common challenge, especially after eluting the purified protein into a new buffer. Several factors can contribute to this, including buffer composition, protein concentration, and the presence of destabilizing conditions.
-
Optimize Buffer Conditions:
-
pH and Ionic Strength: Ensure the pH of your elution and storage buffers is not close to the isoelectric point (pI) of your PTH analog, as this can lead to precipitation.[8] Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help maintain solubility.[9][10]
-
Additives: Including additives like glycerol (5-20%), arginine, or non-ionic detergents can help stabilize the protein and prevent aggregation.[11]
-
-
On-Column Refolding: If your protein is expressed in inclusion bodies and purified under denaturing conditions, on-column refolding can be a highly effective strategy to obtain properly folded, soluble protein.[4][12] This involves a gradual removal of the denaturant while the protein is bound to the IMAC resin, allowing it to refold correctly.
-
Size-Exclusion Chromatography (SEC): SEC is an excellent subsequent purification step to remove any existing aggregates.[9][13] It separates proteins based on their size, effectively separating monomers from dimers and larger aggregates.
Q3: My purified PTH analog has low biological activity. What could be the reason?
Low biological activity can stem from improper folding, oxidation, or degradation of the protein.
-
Improper Folding: As mentioned above, ensuring proper folding is crucial. If the protein is expressed as inclusion bodies, a well-optimized refolding protocol is essential.[4][13]
-
Oxidation: PTH contains methionine residues that are susceptible to oxidation, which can significantly reduce its biological activity.[14][15]
-
Prevention: During purification, work quickly and at low temperatures (4°C). Consider degassing buffers and adding antioxidants like methionine or sodium thiosulfate to your purification buffers.[16]
-
Separation of Oxidized Forms: Reversed-phase HPLC (RP-HPLC) can often separate oxidized and non-oxidized forms of the peptide.[2][16]
-
-
Degradation: Proteolytic degradation can be a problem, especially during cell lysis.
-
Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to minimize degradation by endogenous proteases.[17]
-
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the purification workflow.
Troubleshooting IMAC Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low yield of His-tagged PTH | Inaccessible His-tag | Perform a test purification under denaturing conditions (e.g., with 6-8 M urea or 6 M guanidinium chloride).[1][2] If binding occurs, consider on-column refolding or redesigning the construct.[1][4] |
| Incompatible buffer (chelating agents, wrong pH) | Ensure no EDTA/EGTA is present.[5] Maintain a pH of 7.4-8.0.[1] | |
| Imidazole concentration in binding buffer is too high | Lower or remove imidazole from the binding buffer.[11] | |
| His-tag was cleaved by proteases | Verify the presence of the His-tag by Western blot using an anti-His antibody.[11] Use protease inhibitors during lysis.[17] | |
| Co-purification of contaminants | Non-specific binding of host proteins | Increase the imidazole concentration in the wash buffer (e.g., 20-50 mM).[7] Add 0.5 M NaCl to the wash buffer to disrupt ionic interactions.[11] |
| Contaminants are associated with the target protein | Add non-ionic detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions.[11] | |
| Host proteins with exposed histidines | Consider using a different metal ion. Cobalt resins sometimes offer higher specificity than nickel resins.[7] |
Troubleshooting Size-Exclusion Chromatography (SEC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of monomer and aggregate peaks | Suboptimal flow rate | Decrease the flow rate to allow for better separation.[9][18] |
| Inappropriate column choice | Ensure the pore size of the SEC resin is suitable for the size of your PTH analog and its aggregates.[18][19] | |
| Column overloading | Reduce the sample volume and/or concentration.[9] | |
| Peak tailing or fronting | Secondary interactions with the column matrix | Increase the ionic strength of the mobile phase by adding 100-150 mM NaCl to minimize electrostatic interactions.[9][10] |
| Sample viscosity is too high | Dilute the sample. |
Troubleshooting Reversed-Phase HPLC (RP-HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks and poor resolution | Suboptimal gradient | Optimize the gradient slope. A shallower gradient often improves the resolution of closely related species like oxidized and non-oxidized forms.[20] |
| Inappropriate mobile phase | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[21] | |
| Low recovery of the PTH analog | Irreversible binding to the column | This can be an issue with hydrophobic peptides. Try a different stationary phase (e.g., C8 instead of C18) or add a small amount of organic modifier to the sample. |
Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged PTH Analogs from Inclusion Bodies
This protocol is adapted from established methods for on-column refolding of His-tagged proteins.[4][12]
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Solubilization Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl, pH 8.0.
-
Stir for 60 minutes at room temperature.
-
Clarify the solubilized protein by centrifugation at high speed for 30 minutes at 4°C. Filter the supernatant through a 0.45 µm filter.
-
-
IMAC Binding:
-
Equilibrate an IMAC column (e.g., Ni-NTA or Co-Talon) with 5-10 column volumes (CV) of Solubilization Buffer.
-
Load the clarified supernatant onto the column.
-
-
On-Column Refolding:
-
Wash the column with 10 CV of Solubilization Buffer.
-
Initiate refolding by applying a linear gradient from the Solubilization Buffer to a Refolding Buffer over 20-50 CV. A slow flow rate is recommended.
-
Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0.
-
The gradual removal of the denaturant allows the protein to refold while bound to the resin, minimizing aggregation.
-
-
Elution:
-
Wash the column with 10 CV of Refolding Buffer.
-
Elute the refolded protein with an elution buffer containing a high concentration of imidazole.
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM imidazole, pH 8.0.
-
Visualizations
This compound Analog Purification Workflow
Sources
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. Purification and assay of bovine parathyroid hormone by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Cytiva [cytivalifesciences.com.cn]
- 6. static.igem.org [static.igem.org]
- 7. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.cn]
- 8. trialtusbioscience.com [trialtusbioscience.com]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Mechanistic Modeling of Size Exclusion Chromatography-Assisted In Vitro Refolding of the Recombinant Biosimilar Teriparatide (PTH-34) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2905289A1 - Method for purifying teriparatide (PTH1-34) - Google Patents [patents.google.com]
- 15. Oxidation of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. goldbio.com [goldbio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of PTH-Histidine
Welcome to the technical support center for PTH-histidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability and shelf-life of parathyroid hormone (PTH) and its derivatives containing critical histidine residues. The stability of PTH, particularly the integrity of its histidine residues, is paramount for its biological activity and therapeutic efficacy. This document synthesizes field-proven insights and technical data to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for PTH, specifically affecting the histidine residues?
A1: The primary degradation pathways for PTH that impact histidine residues are oxidation and, to a lesser extent, peptide bond cleavage.[1] Histidine is particularly susceptible to oxidation, which can be catalyzed by metal ions and reactive oxygen species (ROS).[2][3] The imidazole ring of histidine can be oxidized to form 2-oxo-histidine, which can alter the peptide's conformation and biological activity.[2][4] Studies on PTH (1-34) as a model protein have shown that oxidation of histidine occurs in the presence of copper ions.[5]
Q2: Why is maintaining the correct pH so critical for this compound stability?
A2: pH is a critical factor in maintaining the stability of peptides like PTH.[6][7][8][9] For histidine-containing peptides, pH influences the protonation state of the imidazole side chain (pKa ≈ 6.0).[10][11] This protonation state is crucial for the peptide's structure and its interactions with other molecules. Deviations from the optimal pH can lead to increased rates of chemical degradation, such as deamidation and oxidation, and can also promote physical instability like aggregation.[7] Pathophysiological changes in extracellular pH have been shown to modulate the activity of the PTH receptor, highlighting the sensitivity of the system to pH.[12][13][14]
Q3: Can histidine itself be used as an excipient to stabilize PTH formulations?
A3: Yes, histidine is frequently used as a versatile excipient in protein and peptide formulations, including those for monoclonal antibodies.[10][11][15] It can act as a buffering agent to maintain the optimal pH range (typically 5.5-6.5).[10] Furthermore, histidine can enhance conformational and colloidal stability.[10] It is thought to shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for aggregation.[10][15] Histidine is also used as a cryoprotectant and lyoprotectant during freeze-drying.[10][16]
Q4: What is the role of metal ions in the degradation of this compound?
A4: Metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can act as catalysts for the oxidation of amino acid residues in peptides, with histidine being a key target.[2][3][17] This process, known as metal-catalyzed oxidation (MCO), involves the generation of reactive oxygen species (ROS) that readily attack the imidazole ring of histidine.[3][18][19] Even trace amounts of metal ions, which can leach from container surfaces like stainless steel, can be sufficient to initiate degradation.[5][20]
Q5: What is lyophilization and how can it enhance the shelf-life of this compound?
A5: Lyophilization, or freeze-drying, is a common technique used to stabilize therapeutic proteins and peptides.[6][10] The process involves freezing the formulation and then removing the ice by sublimation under a vacuum. This results in a dry powder that is significantly more stable than an aqueous solution because the absence of water slows down chemical degradation reactions and prevents aggregation.[6][7] For this compound, lyophilization can be a highly effective strategy to enhance long-term stability, especially when formulated with appropriate cryo/lyo-protectants like histidine itself, sucrose, or mannitol.[10][16][21][22]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Loss of Biological Activity in Aqueous Solution
If you observe a rapid decline in the biological activity of your this compound solution, it is likely due to chemical degradation.
Troubleshooting Steps:
-
Verify pH of the Solution:
-
Rationale: The stability of PTH is highly pH-dependent.[6][7][8][9] An inappropriate pH can accelerate degradation.
-
Action: Measure the pH of your stock and working solutions. For many PTH analogs, a slightly acidic pH (e.g., 4.0-6.0) is often optimal to minimize deamidation and oxidation.[1] Adjust the pH using a suitable buffer system (e.g., acetate, citrate, or histidine).
-
-
Analyze for Oxidation:
-
Rationale: Oxidation of methionine and histidine residues is a primary cause of activity loss.[1][5]
-
Action: Use analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to detect oxidized forms of the peptide.[1][5] The presence of species with a +16 Da or +32 Da mass shift can indicate oxidation.
-
-
Incorporate Antioxidants:
-
Rationale: Antioxidants can scavenge free radicals and reactive oxygen species that cause oxidation.
-
Action: Consider adding antioxidants such as methionine, mannitol, or Trolox to your formulation.[5] The effectiveness of different antioxidants can vary depending on the specific oxidant present.[5]
-
-
De-gas Buffers and Exclude Oxygen:
-
Rationale: Dissolved oxygen in aqueous solutions can contribute to oxidative degradation.
-
Action: Before preparing your solutions, de-gas all buffers by sparging with an inert gas like nitrogen or argon. Prepare and store solutions in vials with minimal headspace, or overlay the solution with an inert gas. This is a practical strategy to reduce degradation rates.[6][7][8][9]
-
Experimental Protocol: RP-HPLC for Oxidation Analysis
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Analysis: Look for pre-peaks or shoulders on the main this compound peak, which may correspond to oxidized species. Collect fractions for mass spectrometry analysis to confirm.
Issue 2: Aggregation and Precipitation of this compound
Physical instability, leading to aggregation and precipitation, is another common challenge.
Troubleshooting Steps:
-
Optimize Formulation pH and Ionic Strength:
-
Rationale: The net charge on the peptide, which is influenced by pH and ionic strength, affects its solubility and tendency to aggregate.[7]
-
Action: Perform a pH and salt screen to identify conditions that maximize solubility and minimize aggregation. Dynamic light scattering (DLS) can be used to monitor for the formation of aggregates.
-
-
Include Stabilizing Excipients:
-
Rationale: Certain excipients can preferentially interact with the peptide, stabilizing its native conformation and preventing aggregation.
-
Action: Evaluate the addition of stabilizers such as sucrose, trehalose, or histidine to your formulation.[10][11][23] These can act as cryoprotectants during freeze-thaw cycles and enhance long-term stability.
-
-
Control Temperature and Avoid Freeze-Thaw Cycles:
-
Rationale: Temperature fluctuations and repeated freezing and thawing can induce aggregation.
-
Action: Store stock solutions at a constant, low temperature (e.g., -80°C). Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Data Presentation: Recommended Storage Conditions
| Formulation State | Recommended Temperature | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Store in a desiccated environment. |
| Aqueous Solution | -80°C (for long-term) | Aliquot to avoid freeze-thaw cycles. |
| 2-8°C (for short-term) | Use within a validated timeframe. |
Issue 3: Inconsistent Results in Metal-Chelating Buffers
If you are using buffers containing metal chelators like EDTA and observe variability in your results, it may be related to trace metal ion contamination.
Troubleshooting Steps:
-
Use High-Purity Reagents and Water:
-
Incorporate a Chelating Agent:
-
Avoid Contact with Metal Surfaces:
Visualization of Degradation Pathways and Workflows
Diagram: Key Degradation Pathways of this compound
Caption: A systematic approach to troubleshooting this compound instability.
References
-
Avanti, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 935. [Link]
-
Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
Bridgewater, J. D., et al. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(5), 889-896. [Link]
-
OUCI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
- Maggio, E. T. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Discovery & Development.
-
Schöneich, C. (2000). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1093-1097. [Link]
-
Bridgewater, J. D., et al. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 18(5), 889-896. [Link]
-
Cheng, R. Z., Uchida, K., & Kawakishi, S. (1992). Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone. The Biochemical journal, 285 ( Pt 3)(Pt 3), 667-71. [Link]
-
Ji, J. A., et al. (2009). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. Journal of pharmaceutical sciences, 98(12), 4485-4500. [Link]
-
Bridgewater, J. D., et al. (2008). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 19(6), 835-842. [Link]
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides. Pharmaceutical research, 12(3), 348-355. [Link]
-
ResearchGate. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. [Link]
-
ResearchGate. (2018). Metal-catalyzed oxidation of histidine. [Link]
-
ResearchGate. (2000). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. [Link]
-
Vassilev, K., et al. (2013). Catalytic Activity of Histidine-Metal Complexes in Oxidation Reactions. Oxidation Communications, 36(1), 131-140. [Link]
-
Corbi, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 126(33), 6291-6302. [Link]
-
AVT Pharmaceutical. (2024). How Does Histidine Safeguard Antibody Drug Stability?. [Link]
-
Campion, K. L., et al. (2015). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. Journal of the American Society of Nephrology, 26(9), 2165-2173. [Link]
-
Dhulesia, A., et al. (2007). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Biochemistry, 46(13), 3951-3962. [Link]
-
Wolf, J., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(11), 5519. [Link]
-
Adstare. (2022). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. [Link]
-
ResearchGate. (2021). Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying. [Link]
-
Campion, K. L., et al. (2015). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. Journal of the American Society of Nephrology, 26(9), 2165-2173. [Link]
-
ResearchGate. (2004). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. [Link]
- Google Patents. (2004). System and method for stabilizing antibodies with histidine.
-
Martin, A. D., et al. (2021). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules, 22(11), 4627-4637. [Link]
-
Hartpury University. (2015). Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. [Link]
-
Hoare, S. R., et al. (2001). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. The Journal of biological chemistry, 276(11), 7741-7753. [Link]
-
Weiner, L., et al. (2017). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. The Journal of Physical Chemistry B, 121(48), 10834-10843. [Link]
- Google Patents. (2012).
-
Inomata, N., et al. (1995). New actions of parathyroid hormone through its degradation. Journal of bone and mineral metabolism, 13(1), 1-13. [Link]
-
Big Molecule Watch. (2006). U.S. Patent No. 7056886. [Link]
-
Rathore, D., et al. (2017). Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies. AAPS PharmSciTech, 18(7), 2567-2576. [Link]
Sources
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- 3. Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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- 22. bigmoleculewatch.com [bigmoleculewatch.com]
- 23. US20040191243A1 - System and method for stabilizing antibodies with histidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to PTH Analogues: Unraveling the Impact of Histidine Substitution on Receptor Interaction and Biological Activity
In the landscape of therapeutic peptides, the modification of native sequences is a cornerstone of drug development, aimed at enhancing efficacy, duration of action, and receptor selectivity. This guide provides an in-depth comparison of wild-type Parathyroid Hormone (PTH) and its analogues, with a particular focus on the strategic substitution of amino acids, such as the introduction of histidine, to modulate biological activity. We will delve into the mechanistic underpinnings of these modifications, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of therapeutics.
Parathyroid Hormone: A Master Regulator of Mineral Homeostasis
Parathyroid hormone (PTH) is an 84-amino acid peptide that plays a pivotal role in regulating calcium and phosphate homeostasis.[1][2] Its biological effects are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR) expressed in bone and kidney cells.[3][4] The interaction of PTH with PTH1R is a complex, two-step process: the C-terminal region of PTH binds to the N-terminal extracellular domain of the receptor, followed by the binding of the N-terminal region of PTH to the transmembrane domain, which triggers receptor activation.[4]
Upon activation, PTH1R couples to multiple G-protein signaling pathways. The primary pathway involves the activation of Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[3][4][5] A secondary pathway involves the activation of Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][5] The intermittent administration of PTH, such as once-daily injections, has a net anabolic effect on bone, making it a valuable treatment for osteoporosis.[6][7] In contrast, continuous high levels of PTH can lead to bone resorption.[6][7]
The Rationale for PTH Analogue Development
The therapeutic potential of PTH is limited by its short plasma half-life and the dual anabolic and catabolic effects on bone.[8] This has driven the development of PTH analogues with improved pharmacokinetic and pharmacodynamic properties. Key goals in designing PTH analogues include:
-
Prolonged Duration of Action: To reduce the frequency of administration and provide more stable therapeutic effects.[6][7][8]
-
Enhanced Anabolic Activity: To maximize bone formation while minimizing bone resorption.
-
Receptor Subtype Selectivity: To target specific PTH receptors and elicit desired downstream signaling events.
One of the key strategies to achieve these goals is through amino acid substitution to alter the peptide's structure, stability, and interaction with the PTH1R.
The "Histidine Switch": A Key Determinant of Receptor Selectivity
Research into the structure-function relationship of PTH and its related peptide, PTH-related protein (PTHrP), has revealed the critical role of specific amino acid residues in determining receptor binding and selectivity. A pivotal finding is the role of the amino acid at position 5. While PTH has an isoleucine at this position, PTHrP has a histidine.[9] This single amino acid difference acts as a "specificity switch" between the PTH1R and the PTH2R, with the histidine at position 5 in PTHrP being a major determinant for its interaction with the PTH2 receptor.[9]
This discovery has significant implications for drug design. By substituting isoleucine with histidine at position 5 in PTH analogues, it is possible to modulate receptor selectivity and potentially fine-tune the downstream signaling cascade. This highlights a sophisticated approach to peptide engineering, where a single amino acid modification can have profound effects on biological activity.
Comparative Analysis of Wild-Type PTH and Modified Analogues
To illustrate the impact of amino acid modifications, we will compare the activity of wild-type PTH(1-34), the active N-terminal fragment, with a representative long-acting analogue. While a specific, widely studied "PTH-histidine" analogue for direct comparison is not prominently featured in the literature as a distinct class, the principles of modification for enhanced action are well-documented. For instance, the development of long-acting PTH analogues often involves modifications that prolong the peptide's interaction with the receptor or its circulation time.[8][10]
In Vitro Bioactivity: Receptor Binding and cAMP Stimulation
The initial assessment of any new PTH analogue involves characterizing its interaction with the PTH1R and its ability to stimulate downstream signaling.
Table 1: Comparison of In Vitro Activity of Wild-Type PTH(1-34) and a Long-Acting PTH Analogue
| Parameter | Wild-Type PTH(1-34) | Long-Acting PTH Analogue | Reference |
| Receptor Binding Affinity (Kd) | High | High to Moderate | [11] |
| cAMP Stimulation (EC50) | Potent | Potent | [12] |
| Duration of cAMP Signaling | Transient | Sustained | [13][14] |
Long-acting analogues are designed to have a prolonged effect, which can be achieved through various modifications such as lipidation or fusion to larger proteins to increase serum half-life.[8] These modifications can sometimes lead to a slight reduction in initial binding affinity or potency compared to the native peptide, but this is often compensated for by a significantly extended duration of action.[10]
Signaling Pathway Visualization
The activation of PTH1R by PTH or its analogues initiates a cascade of intracellular events. The following diagram illustrates the primary Gs/cAMP signaling pathway.
Caption: PTH1R signaling via the Gs/cAMP pathway.
Experimental Protocols for Comparative Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Protocol: PTH1R Competitive Binding Assay
This protocol determines the binding affinity of a test compound (e.g., a PTH analogue) by measuring its ability to compete with a radiolabeled ligand for binding to the PTH1R.
Workflow Diagram:
Caption: Workflow for a competitive PTH1R binding assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells or human osteosarcoma Saos-2 cells stably expressing the human PTH1R in appropriate media.[15]
-
Assay Preparation: Plate the cells in 24-well plates and grow to near-confluency.[16]
-
Binding Reaction:
-
Wash the cells with a binding buffer (e.g., DMEM with 0.1% BSA).
-
Add the binding buffer containing a fixed concentration of radiolabeled PTH (e.g., 100,000 cpm of [¹²⁵I]PTH(1-34)).
-
Add increasing concentrations of the unlabeled competitor (wild-type PTH or the PTH analogue).
-
Incubate for a defined period (e.g., 4 hours at 4°C) to allow binding to reach equilibrium.
-
-
Washing: Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay
This assay measures the ability of PTH or its analogues to stimulate the production of intracellular cAMP.
Step-by-Step Methodology:
-
Cell Seeding: Seed PTH1R-expressing cells in a 96-well plate and allow them to attach overnight.
-
Stimulation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[17]
-
Add varying concentrations of PTH or the PTH analogue to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as an ELISA-based kit or a homogenous assay like HTRF or AlphaScreen.[18]
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Eₘₐₓ) are determined using a sigmoidal dose-response curve fit.
In Vivo Effects: Calcium Homeostasis and Bone Metabolism
The ultimate test of a PTH analogue's efficacy is its performance in vivo. Key parameters to assess include the effect on serum calcium levels and markers of bone formation and resorption.
Table 2: Comparison of In Vivo Effects of Wild-Type PTH(1-34) and a Long-Acting PTH Analogue
| Parameter | Wild-Type PTH(1-34) | Long-Acting PTH Analogue | Reference |
| Serum Calcium Levels | Transient increase | Sustained increase | [10][19] |
| Bone Formation Markers (e.g., P1NP) | Increase | Sustained increase | [10] |
| Bone Resorption Markers (e.g., CTX) | Increase | Modulated increase | [10] |
| Dosing Frequency | Daily | Less frequent (e.g., weekly) | [6][7] |
Long-acting PTH analogues have been shown to provide a more sustained elevation of serum calcium, which can be beneficial for the treatment of hypoparathyroidism.[6][7][10] In osteoporosis, the goal is to achieve a net anabolic effect on bone, and the prolonged action of some analogues may offer advantages over the transient action of wild-type PTH.[10]
Conclusion and Future Directions
The development of PTH analogues has significantly advanced the therapeutic options for osteoporosis and hypoparathyroidism. The strategic modification of the PTH peptide, including the substitution of key amino acids like the "histidine switch," provides a powerful tool to modulate receptor selectivity, signaling pathways, and the overall therapeutic profile.
Future research will likely focus on developing analogues with even more refined properties, such as biased agonism, where the analogue preferentially activates one signaling pathway over another (e.g., the Gs/cAMP pathway for anabolic effects, while minimizing the Gq/PLC pathway). As our understanding of the structural biology of the PTH1R and its interaction with its ligands continues to grow, so too will our ability to design the next generation of highly effective and targeted PTH-based therapies.
References
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Advances in Parathyroid Hormone-based medicines - PubMed - NIH. (2025, October 28). PubMed. Retrieved from [Link]
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Vilardaga, J. P., Gardella, T. J., & Jüppner, H. (2012). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. Cellular and Molecular Life Sciences, 69(1), 1–13. Retrieved from [Link]
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Dempster, D. W., & Bilezikian, J. P. (2025, August 23). Advances in PTH-based Medicines. Journal of Bone and Mineral Research. Retrieved from [Link]
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CheckRare. (2020, November 2). New Drug In Development to Treat Hypoparathyroidism [Video]. YouTube. Retrieved from [Link]
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Jean-Pierre Vilardaga. (2021). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Pharmacological Sciences, 42(7), 553-565. Retrieved from [Link]
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Sato, M., et al. (2017). Repurposing a Novel Parathyroid Hormone Analogue to Treat Hypoparathyroidism. British Journal of Pharmacology, 174(23), 4274–4284. Retrieved from [Link]
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Okazaki, M., et al. (2021). Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation. Nature Communications, 12(1), 1-14. Retrieved from [Link]
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Fraher, L. J., et al. (1992). A comparison of the in vivo biochemical responses to exogenous parathyroid hormone-(1-34) [PTH-(1-34)] and PTH-related peptide-(1-34) in man. The Journal of Clinical Endocrinology & Metabolism, 75(2), 417-423. Retrieved from [Link]
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Pioszak, A. A., & Gardella, T. J. (2008). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry, 283(39), 26620–26629. Retrieved from [Link]
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Bounoutas, G. S., et al. (2021). Allosteric mechanism in the distinctive coupling of Gq and Gs to the parathyroid hormone type 1 receptor. Proceedings of the National Academy of Sciences, 118(13), e2022204118. Retrieved from [Link]
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Horiuchi, N., et al. (1987). Effects of a synthetic peptide of a parathyroid hormone-related protein on calcium homeostasis, renal tubular calcium reabsorption, and bone metabolism in vivo and in vitro in rodents. Journal of Bone and Mineral Research, 2(6), 509-516. Retrieved from [Link]
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Gardella, T. J., & Vilardaga, J. P. (2015). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology, 11(12), 725-736. Retrieved from [Link]
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Hoare, S. R., et al. (1999). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. The Journal of biological chemistry, 274(21), 14739–14746. Retrieved from [Link]
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Behar, V., et al. (1996). Direct mapping of an agonist-binding domain within the parathyroid hormone/parathyroid hormone-related protein receptor by photoaffinity crosslinking. Proceedings of the National Academy of Sciences, 93(8), 3687-3692. Retrieved from [Link]
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Gesty-Palmer, D., & Luttrell, L. M. (2011). G Proteins in The Control of Parathyroid Hormone Actions. Current molecular pharmacology, 4(2), 100–111. Retrieved from [Link]
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Kee, J. M., & Muir, T. W. (2012). Synthesis and characterization of histidine-phosphorylated peptides. Journal of the American Chemical Society, 134(4), 2144–2147. Retrieved from [Link]
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Partridge, N. C. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology, 13, 827829. Retrieved from [Link]
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Pye, A., et al. (2019). Generation of a long acting parathyroid hormone hybrid analogue through fusion to a binding protein. Endocrine Abstracts, 65, EP109. Retrieved from [Link]
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Cleveland Clinic. (2022, February 17). Parathyroid Hormone (PTH). Retrieved from [Link]
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Dean, T., et al. (2008). Duration of cAMP-Signaling Responses Induced by PTH and PTHrP Peptides. Molecular Endocrinology, 22(4), 978–988. Retrieved from [Link]
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Doppelt, S. H., et al. (1986). Inhibition of the in vivo parathyroid hormone-mediated calcemic response in rats by a synthetic hormone antagonist. Proceedings of the National Academy of Sciences, 83(20), 7557-7560. Retrieved from [Link]
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Vilardaga, J. P. (n.d.). Molecular Mechanisms of PTH/PTHrP class B GPCR Signaling and Pharmacological Implications. Retrieved from [Link]
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Pellegrini, M., & Bisello, A. (2007). Structural characterization of the parathyroid hormone receptor domains determinant for ligand binding. Biochemical Society Transactions, 35(4), 754-758. Retrieved from [Link]
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Parathyroid UK. (n.d.). Current PTH clinical trials & treatments in the pipeline. Retrieved from [Link]
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Metzger, M., et al. (2019). Biological Activity of Different Forms of Oxidized Parathyroid Hormone. Toxins, 11(11), 639. Retrieved from [Link]
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Horiuchi, N., et al. (1987). Effects of a synthetic peptide of a parathyroid hormone-related protein on calcium homeostasis, renal tubular calcium reabsorption, and bone metabolism in vivo and in vitro in rodents. Journal of Bone and Mineral Research, 2(6), 509-516. Retrieved from [Link]
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Stewart, A. F., et al. (1980). Malignancy-associated hypercalcemia: evaluation with a cytochemical bioassay for parathyroid hormone. The Journal of Clinical Endocrinology & Metabolism, 51(3), 497-501. Retrieved from [Link]
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Wein, M. N. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR Plus, 2(3), 127–134. Retrieved from [Link]
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Iida-Klein, A., et al. (1995). New insights into interactions between the human PTH/PTHrP receptor and agonist/antagonist binding. American Journal of Physiology-Endocrinology and Metabolism, 269(5), E817-E826. Retrieved from [Link]
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Cornell University College of Veterinary Medicine. (n.d.). Mineral Homeostasis. Retrieved from [Link]
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Gensure, R. H., et al. (2005). The parathyroid hormone family of peptides: Structure, tissue distribution, regulation, and potential functional roles in calcium and phosphate balance in fish. General and Comparative Endocrinology, 142(1-2), 108-117. Retrieved from [Link]
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Bisello, A., et al. (2002). Structure−Function Studies of Analogues of Parathyroid Hormone (PTH)-1−34 Containing β-Amino Acid Residues in Positions 11−13. Biochemistry, 41(13), 4181–4191. Retrieved from [Link]
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Medicosis Perfectionalis. (2019, March 24). Calcium Homeostasis | Parathyroid Hormone and Vitamin D [Video]. YouTube. Retrieved from [Link]
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Hattersley, G., et al. (2017). Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling. Endocrinology, 158(1), 181–189. Retrieved from [Link]
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Fuhrmann, J., & Thompson, P. R. (2016). Development of Stable Phosphohistidine Analogues. Accounts of chemical research, 49(5), 843–852. Retrieved from [Link]
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Comparative Analysis of PTH Analogs: The Functional Dichotomy of Histidine versus Isoleucine at Position 5
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic peptides, particularly those targeting the Parathyroid Hormone Receptor 1 (PTH1R) for conditions like osteoporosis, subtle single amino acid substitutions can dramatically alter biological activity. This guide provides an in-depth comparison of two such Parathyroid Hormone (PTH) analogs: those bearing a histidine (His) versus an isoleucine (Ile) at position 5 of the N-terminal activation domain. This substitution, seemingly minor, serves as a critical determinant for receptor subtype selectivity and the temporal dynamics of downstream signaling, with profound implications for therapeutic development.
This document moves beyond a simple cataloging of differences, offering a mechanistic exploration grounded in experimental data. We will dissect how this single residue change impacts receptor binding, intracellular signaling cascades, and ultimately, the cellular response. Furthermore, we provide detailed, field-tested protocols to empower researchers to validate and expand upon these findings in their own laboratories.
The Central Role of Position 5 in PTH Receptor Interaction
The N-terminal region of PTH(1-34) is paramount for receptor activation.[1] The interaction with the PTH1R, a Class B G protein-coupled receptor (GPCR), is a sophisticated two-step process.[2] Initially, the C-terminal portion of the hormone (residues 15-34) engages with the receptor's large N-terminal extracellular domain (ECD), an event that "tethers" the ligand. Subsequently, the N-terminal activation domain (residues 1-14) inserts into the receptor's transmembrane (TMD) pocket, triggering the conformational changes necessary for G protein coupling and signal initiation.[2]
Within this critical N-terminal domain, the identity of the amino acid at position 5 is a key modulator of receptor interaction and signaling outcome. Natural human PTH contains an isoleucine at this position, while Parathyroid Hormone-related Protein (PTHrP), another endogenous ligand for PTH1R, features a histidine. This difference is a primary reason for their distinct biological profiles and serves as a "specificity switch" for interacting with the two known PTH receptor subtypes, PTH1R and PTH2R.[3]
Receptor Binding Affinity and Conformational Selectivity
The differential effects of PTH-[Ile5] and PTH-[His5] are rooted in their distinct interactions with the PTH1R. The PTH1R can exist in at least two high-affinity conformations: R⁰ (G protein-uncoupled) and Rᴳ (G protein-coupled).[2][4] The ability of a ligand to bind to and stabilize these different conformations dictates the nature and duration of the downstream signal.[4][5]
-
PTH-[Ile5] (e.g., native PTH(1-34)) exhibits a higher affinity for the R⁰ conformation. This stable binding to the G protein-uncoupled state allows for a sustained signaling response, as the ligand can continue to promote receptor activation (R⁰→Rᴳ isomerization) over a longer period.[4]
-
PTH-[His5] (e.g., PTHrP(1-36) or [His5]PTH(1-34)) binds with significantly lower affinity to the R⁰ conformation, showing a strong preference for the Rᴳ state.[4] This results in a more transient interaction, as the ligand is less able to engage with the receptor in the absence of immediate G protein coupling.
This conformational selectivity is a key determinant of the duration of the cellular response.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities of PTH analogs for the R⁰ and Rᴳ conformations of the PTH1R, as determined by competitive radioligand binding assays.
| Ligand | Receptor Conformation | Apparent Kᵢ (nM) | R⁰:Rᴳ Affinity Ratio | Source |
| PTH(1-34) [Ile5] | R⁰ | 4.1 | 4.5 | [4] |
| Rᴳ | 0.91 | [4] | ||
| [His5]PTH(1-34) | R⁰ | 140 | 670 | [4] |
| Rᴳ | 0.21 | [4] | ||
| PTHrP(1-36) [His5] | R⁰ | 28 | 66 | [4] |
| Rᴳ | 0.42 | [4] | ||
| [Ile5]PTHrP(1-36) | R⁰ | 1.8 | 3 | [4] |
| Rᴳ | 0.58 | [4] |
Data adapted from Dean, T. et al. (2008).[4]
Downstream Signaling: A Tale of Two Timelines
The differences in receptor binding translate directly to the kinetics of intracellular signaling, most notably the production of the second messenger cyclic AMP (cAMP).
Gαs/cAMP Pathway Activation
Activation of PTH1R primarily involves coupling to the Gαs protein, which stimulates adenylyl cyclase to produce cAMP.[2] The duration of this cAMP signal is a critical factor in determining the ultimate physiological outcome.
-
PTH-[Ile5] : Due to its stable interaction with the R⁰ conformation, PTH-[Ile5] induces a prolonged cAMP signaling response . The ligand-receptor complex is more readily internalized into endosomes, from where signaling can continue.[6][7]
-
PTH-[His5] : Its preferential binding to the Rᴳ conformation and rapid dissociation from the R⁰ state leads to a transient cAMP signal . The signaling is primarily confined to the plasma membrane and is less sustained following ligand washout.[4][6]
Comparative cAMP Signaling Duration
The persistence of the cAMP signal following ligand removal is a key differentiator. The data below illustrates the percentage of the maximal cAMP response remaining at 60 minutes post-washout in HKRK-B64 cells expressing the human PTH1R.
| Ligand | % of Maximal cAMP Response at 60 min Post-Washout | Source |
| PTH(1-34) [Ile5] | 47% | [3] |
| [His5]PTH(1-34) | 34% | [3] |
| PTHrP(1-36) [His5] | 19% | [3] |
| [Ile5]PTHrP(1-36) | 40% | [3] |
Data adapted from Dean, T. et al. (2008).[3]
Caption: Ligand-specific affinity for PTH1R conformations dictates cAMP signaling duration.
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is another important downstream cascade regulated by PTH1R activation.[8] ERK signaling can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms.[1][2]
While direct, side-by-side comparative studies on ERK1/2 activation by PTH-[Ile5] versus PTH-[His5] are not extensively documented in the literature, a scientifically grounded hypothesis can be formulated based on their differential upstream signaling. The sustained cAMP/PKA signaling induced by PTH-[Ile5] could lead to a distinct ERK activation profile compared to the transient signal from PTH-[His5]. PKA can both positively and negatively modulate the Raf-MEK-ERK cascade depending on the cellular context.[9] Furthermore, differences in ligand-induced receptor internalization and β-arrestin scaffolding, which are linked to the duration of the initial signal, could also contribute to differential ERK activation kinetics.[1]
To elucidate these potential differences, a robust experimental protocol is essential.
Experimental Protocols
The following protocols are designed as self-validating systems, providing the necessary steps for researchers to conduct a comprehensive comparison of PTH-[Ile5] and PTH-[His5] analogs.
Peptide Synthesis and Characterization
PTH(1-34) analogs can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Workflow for Peptide Synthesis:
Caption: Standard workflow for solid-phase peptide synthesis of PTH analogs.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of the PTH analogs to the PTH1R.
Materials:
-
HEK-293 cells stably expressing human PTH1R.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34) amide.
-
Unlabeled PTH-[Ile5] and PTH-[His5] analogs.
-
GF/C filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Culture PTH1R-expressing HEK-293 cells and harvest. Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add 50 µL of competing unlabeled ligand (PTH-[Ile5] or PTH-[His5]) at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
-
Add 50 µL of a fixed concentration of radioligand (e.g., 20,000 cpm).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
Incubate for 2-3 hours at room temperature with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC₅₀ values, which can be converted to Kᵢ values.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of the PTH analogs to stimulate intracellular cAMP production.
Materials:
-
HEK-293 cells stably expressing human PTH1R.
-
Cell culture medium.
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
PTH-[Ile5] and PTH-[His5] analogs.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed PTH1R-expressing cells into 96-well plates and grow to 80-90% confluency.
-
Aspirate the culture medium and pre-incubate the cells with 50 µL of stimulation buffer for 20-30 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing various concentrations of the PTH analog (e.g., 10⁻¹² to 10⁻⁷ M).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
For washout experiments to assess signal duration, incubate with a high concentration of ligand (e.g., 100 nM) for 10 minutes, then wash the cells three times with warm buffer. Add fresh stimulation buffer (without ligand) and incubate for the desired time points (e.g., 30, 60, 120 minutes) before cell lysis and cAMP measurement.
-
Plot the dose-response curves to determine EC₅₀ values.
Protocol 3: ERK1/2 Phosphorylation Western Blot
This assay assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK-293 cells stably expressing human PTH1R.
-
Serum-free medium.
-
PTH-[Ile5] and PTH-[His5] analogs.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE equipment and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Seed PTH1R-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of PTH analogs for different time points (e.g., 2, 5, 10, 30, 60 minutes).
-
Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 15-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion and Future Directions
The substitution of isoleucine with histidine at position 5 of PTH fundamentally alters its interaction with the PTH1R, shifting its preference away from the G protein-uncoupled R⁰ conformation. This single change is sufficient to convert a ligand that produces a sustained cAMP signal into one that elicits a transient response.[3][4] This has significant implications for drug design, as the duration of signaling is a key determinant of the therapeutic effect, with intermittent signaling favoring anabolic bone effects.[10]
While the direct consequences of this substitution on ERK1/2 signaling require further dedicated investigation, the provided protocols offer a clear path to elucidating this and other downstream signaling events. By understanding the intricate structure-function relationships of PTH analogs, researchers and drug developers can more effectively design next-generation therapeutics with optimized signaling profiles for the treatment of osteoporosis and other metabolic bone diseases.
References
-
Title: Extracellular signal-regulated kinase activation by parathyroid hormone in distal tubule cells Source: Journal of the American Society of Nephrology URL: [Link]
-
Title: PTH/PTHrP Receptor Signaling, Allostery, and Structures Source: Trends in Endocrinology & Metabolism URL: [Link]
-
Title: Design and Synthesis of Parathyroid Hormone Analogues of Enhanced Biological Activity Source: Endocrine Research Communications URL: [Link]
-
Title: Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]
-
Title: Molecular insights into the distinct signaling duration for the peptide-induced PTH1R activation Source: Nature Communications URL: [Link]
-
Title: Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor Source: Molecular Endocrinology URL: [Link]
-
Title: PTH receptor-1 signalling—mechanistic insights and therapeutic prospects Source: Nature Reviews Endocrinology URL: [Link]
-
Title: Direct Identification of Two Contact Sites for Parathyroid Hormone (PTH) in the Novel PTH-2 Receptor using Photoaffinity Cross-Linking Source: Endocrinology URL: [Link]
-
Title: Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2 Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Fig. 5. Duration of cAMP-Signaling Responses Induced by PTH and PTHrP... Source: ResearchGate URL: [Link]
-
Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: Methods in Cell Biology URL: [Link]
- Title: Method for preparing parathormone 1-34 Source: Google Patents URL
-
Title: PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway Source: Frontiers in Endocrinology URL: [Link]
-
Title: Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation Source: Science Signaling URL: [Link]
-
Title: Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release Source: American Journal of Physiology-Renal Physiology URL: [Link]
-
Title: Disruption of parathyroid hormone and parathyroid hormone-related peptide receptor phosphorylation prolongs ERK1/2 MAPK activation and enhances c-fos expression Source: American Journal of Physiology-Cell Physiology URL: [Link]
-
Title: Parathyroid hormone inhibits phosphorylation of mitogen-activated protein kinase (MAPK) ERK1/2 through inhibition of c-Raf and activation of MKP-1 in osteoblastic cells Source: Cell Biochemistry and Function URL: [Link]
-
Title: Parathyroid hormone receptor trafficking contributes to the activation of extracellular signal-regulated kinases but is not required for regulation of cAMP signaling Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling Source: Frontiers in Endocrinology URL: [Link]
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Comparative Guide to Antibody Cross-Reactivity in PTH and Polyhistidine Systems
A Senior Application Scientist's Guide to Ensuring Specificity
We will move beyond simple product comparisons to explore the mechanistic basis of cross-reactivity and provide robust, self-validating experimental protocols to empower you to confirm antibody performance in your specific application.
The Duality of the Problem: PTH Specificity and His-Tag Off-Targets
When working with recombinant Parathyroid Hormone, which is often expressed with a polyhistidine tag for purification, researchers face a dual challenge. First, ensuring the anti-PTH antibody specifically recognizes the correct epitope of the hormone and not other related proteins. Second, confirming that the anti-polyhistidine antibody, used for detection or purification, does not cross-react with endogenous, histidine-rich proteins within the experimental system.
Section 1: Navigating the Specificity of Anti-Parathyroid Hormone (PTH) Antibodies
Parathyroid Hormone is an 84-amino acid polypeptide crucial for regulating calcium and phosphate levels.[1] Antibodies targeting PTH may be directed against different regions of the hormone (N-terminal, mid-region, or C-terminal), and their specificity is critical.
Table 1: Comparison of Select Commercial Anti-PTH Antibodies
| Antibody Name/Clone | Host/Clonality | Target Region/Immunogen | Validated Applications | Known Cross-Reactivity/Species |
| HPA048540 (Atlas) [2] | Rabbit Polyclonal | Not Specified | Immunohistochemistry (IHC) | Human (Verified). Mouse (69%), Rat (73%) sequence identity.[2] |
| rPTH/911 (Abcam) | Mouse Monoclonal | Recombinant Fragment | IHC-P | Human. |
| IHC645 (GenomeMe) | Mouse Monoclonal | Not Specified | IVD, IHC | Human. |
| Clone 77/78 (Diagomics) [3] | Mouse Monoclonal | Amino acids 1-37 | IHC | Human. Useful for differential diagnosis of parathyroid vs. thyroid lesions.[3] |
| Various (Thermo) [4] | Multiple | Multiple | ELISA, WB, IHC, IP, ICC | Human, Mouse, Rat.[4] |
Note: This table is illustrative. Researchers must consult the specific datasheet for each antibody lot.
The primary concern with anti-PTH antibodies is cross-reactivity with homologous proteins or different fragments of PTH itself. A quick bioinformatic check is a prudent first step. By performing a pairwise sequence alignment using a tool like NCBI-BLAST, you can compare the immunogen sequence against the proteome of your sample species to predict potential off-target interactions.[5]
Section 2: The Known Pitfall of Anti-Polyhistidine (His-Tag) Antibody Cross-Reactivity
Polyhistidine tags are invaluable for protein purification and detection.[6] However, the very nature of the tag—a series of histidine residues—presents a risk. Some endogenous proteins naturally contain histidine-rich regions that can be recognized by anti-His-tag antibodies, leading to significant artifacts, particularly in applications like immunocytochemistry.[6]
Studies have shown that anti-polyhistidine antibodies can exhibit significant cross-reactivity with endogenous nuclear proteins, potentially confounding localization studies of His-tagged recombinant proteins.[7] This occurs because the antibody recognizes the structural motif of consecutive histidines, not a unique, larger epitope.
Key Considerations for Anti-His-Tag Antibodies:
-
Monoclonal vs. Polyclonal: Polyclonal antibodies recognize multiple epitopes on the His-tag, which can increase signal but also the risk of off-target binding compared to a highly specific monoclonal antibody.[5]
-
Epitope Specificity: Some antibodies are raised against 6x-His tags, while others might recognize 4x-His or terminal vs. internal tags differently.[8] This can influence their binding characteristics and potential for cross-reactivity.
-
Endogenous Proteins: Be aware of naturally histidine-rich proteins in your model system. For example, the human transcription regulator YY1 contains a stretch of 11 histidine residues and can be recognized by anti-polyhistidine antibodies.[6]
Section 3: A Practical Guide to Experimental Validation
Datasheets provide a starting point, but true scientific rigor demands experimental validation in your specific context. Here, we detail three key methodologies, explaining the causality behind the protocols to ensure they are self-validating systems.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
ELISA is a powerful tool for quantifying the degree of cross-reactivity. A competitive ELISA format is particularly effective for this purpose. The principle is to measure how effectively a potential cross-reacting protein competes with the target antigen for binding to the antibody.
-
Coating: Coat a 96-well microplate with the specific target antigen (e.g., purified full-length PTH) at an optimized concentration and incubate overnight at 4°C. The goal is to saturate the well surface.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen. Proper washing is critical to reduce background noise.
-
Blocking: Block the remaining protein-binding sites on the well surface by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature. This step prevents non-specific binding of the primary antibody directly to the plate.
-
Competition Reaction: In separate tubes, pre-incubate a constant, sub-saturating concentration of the primary antibody with a serial dilution of:
-
A) The target antigen (positive control, to generate a standard curve).
-
B) The potential cross-reacting protein (e.g., a related hormone, a His-tagged protein for an anti-PTH Ab, or a nuclear lysate for an anti-His Ab).
-
C) An unrelated protein (negative control).
-
-
Incubation: Add these antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. If the protein in solution binds to the antibody, it will be unable to bind to the antigen coated on the plate.
-
Detection: Wash the plate thoroughly. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9] Incubate for 1 hour.
-
Signal Generation: Wash the plate again. Add a substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The HRP enzyme will catalyze a color change.[10]
-
Stopping and Reading: Stop the reaction with an acid solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[9]
Interpreting the Results: A decrease in signal in the presence of the competitor protein indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentration of the competitor required to cause a 50% reduction in signal (IC50) to the IC50 of the target antigen.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Western Blotting (WB) for Specificity in Complex Mixtures
Western blotting is indispensable for verifying antibody specificity against a complex mixture of proteins, such as a cell lysate. It allows you to visualize binding to the target protein at the correct molecular weight while simultaneously revealing any off-target bands.
-
Sample Preparation: Prepare protein lysates from cells or tissues that do and do not express the target protein (e.g., parathyroid gland vs. liver tissue for PTH[2], or cells transfected with a His-tagged protein vs. untransfected control cells).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11] Load a prestained molecular weight marker to track separation and transfer efficiency.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[11] Using a 0.2 µm pore size is recommended for smaller proteins like histones.[13] A Ponceau S stain can be used to visualize total protein and confirm a successful transfer.[11]
-
Blocking: Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). This step is crucial to prevent the primary antibody from binding non-specifically to the membrane itself.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution (determined by titration) in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound primary antibody. Insufficient washing is a common cause of high background.[14]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.[14]
-
Final Washes: Repeat the extensive washing steps with TBST to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate.[14] The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The resulting image should show a band at the expected molecular weight for the target protein, and ideally, no other bands.
Self-Validation: The inclusion of positive and negative control lysates is what makes this protocol self-validating. A specific antibody will produce a strong band at the correct size only in the positive control lane. Any bands appearing in the negative control lane or at incorrect molecular weights represent cross-reactivity.
Surface Plasmon Resonance (SPR) for High-Fidelity Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time, quantitative data on biomolecular interactions.[15] It is the gold standard for characterizing antibody-antigen binding kinetics, including association (kₐ) and dissociation (kₑ) rates, and calculating the affinity constant (Kₐ).[16][17] This level of detail is invaluable for definitively comparing an antibody's affinity for its intended target versus potential cross-reactive molecules.
-
Chip Preparation: Covalently immobilize the primary antibody onto the surface of an SPR sensor chip. This creates a stable surface for capturing antigens.
-
Analyte Injection (Target): Inject the purified target antigen (e.g., PTH) at various concentrations over the chip surface. The binding event is monitored in real-time as a change in the refractive index, generating a sensorgram.[16]
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the antigen from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound antigen, preparing the surface for the next cycle.
-
Analyte Injection (Cross-Reactant): Repeat steps 2-4 using the potential cross-reacting protein at the same concentrations.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, kₑ, and Kₐ) for both the target and the potential cross-reactant.
Interpreting the Results: A highly specific antibody will exhibit a fast association rate, a slow dissociation rate (resulting in high affinity, or a low Kₐ value) for the target antigen, and negligible or very weak, rapidly dissociating binding for the cross-reactive protein.[15] SPR can distinguish between true, stable binding and weak, transient non-specific interactions that might be difficult to resolve with other methods.[18]
Caption: A comprehensive workflow for validating antibody specificity.
Conclusion and Best Practices
Ensuring antibody specificity is not a preliminary checkbox but a foundational component of rigorous scientific research. When working with systems involving PTH and polyhistidine tags, a multi-faceted validation approach is essential.
-
Never Trust, Always Verify: Do not rely solely on manufacturer datasheets. Perform in-house validation using your specific samples and conditions.
-
Use Orthogonal Methods: Combine techniques like Western Blotting, ELISA, and SPR. A consistent result across multiple methods provides the highest degree of confidence.
-
Controls are Non-Negotiable: The power of any validation experiment lies in its controls. Always include positive, negative, and unrelated controls to make your protocols self-validating.
-
Think Kinetically: For high-stakes applications, especially in drug development, understanding the kinetics of binding via SPR is crucial. Affinity is more than just a yes/no answer; the on- and off-rates tell a deeper story about the stability and specificity of the interaction.
By adopting this comprehensive and mechanistically-aware approach, researchers can mitigate the risks of antibody cross-reactivity, leading to more reliable, reproducible, and impactful scientific outcomes.
References
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Cloud.
- SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018).
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). Methods in Molecular Biology.
- Anti-PTH Human Protein
- SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor.
- Immunocytochemical staining of endogenous nuclear proteins with the HIS-1 anti-poly-histidine monoclonal antibody: a potential source of error in His-tagged protein detection. (2014). PubMed.
- Histidine Tag and Anti-Histidine Antibodies. (2023). Labome.
- Anti-PTH Antibodies | Invitrogen. (n.d.). Thermo Fisher Scientific.
- Parathyroid hormone (PTH) Antibody. (n.d.).
- Anti-Human Parathyroid Hormone/PTH monoclonal antibody. (n.d.).
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- EDI™ Human Intact PTH ELISA. (n.d.). Epitope Diagnostics Inc.
- Western Blot Protocol. (n.d.). Proteintech Group.
- ab230931 – Human PTH SimpleStep ELISA® Kit. (n.d.). Abcam.
- Human Parathyroid hormone (PTH) ELISA Kit. (n.d.). ABclonal.
- Buy Anti Pth Antibody for Sale Online. (n.d.). MyBioSource.
- Human PTH(Parathyroid hormone) ELISA Kit. (n.d.). FineTest.
- Intact-PTH [Parathyroid Hormone] ELISA [Enzyme-Linked ImmunoSorbent Assay]. (n.d.).
- Anti-Parathyroid Hormone antibody [rPTH/911] (ab234415). (n.d.). Abcam.
- Parathyroid Hormone (PTH) Antibody. (n.d.). GenomeMe.
- PTH (Parathyroid Hormone) (77/78). (2020). Diagomics.
- Western Blot and chemiluminescent immunodetection of his-tagged proteins. (n.d.). Cube Biotech.
- How do I know if the antibody will cross-react?. (n.d.). Proteintech Group.
- Histone western blot protocol. (n.d.). Abcam.
- Anti-Histidine Antibodies as Tools for Reversible Capturing of His-Tagged Fusion Proteins for Subsequent Binding Analysis. (n.d.).
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- 4. Anti-PTH Antibodies | Invitrogen [thermofisher.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Histidine Tag and Anti-Histidine Antibodies [labome.com]
- 7. Immunocytochemical staining of endogenous nuclear proteins with the HIS-1 anti-poly-histidine monoclonal antibody: a potential source of error in His-tagged protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Histidine Antibodies as Tools for Reversible Capturing of His-Tagged Fusion Proteins for Subsequent Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthetic PTH-Histidine
Introduction: The Imperative of Validating Synthetic Peptides
In the realm of endocrinology and drug development, synthetic peptides offer a powerful tool for dissecting physiological pathways and creating novel therapeutics. Parathyroid Hormone (PTH), the master regulator of calcium and phosphate homeostasis, is a prime example.[1][2] The N-terminal fragment, PTH(1-34), contains the full biological activity of the native 84-amino acid hormone and is used clinically to treat osteoporosis.[3]
The synthesis of PTH analogs, such as PTH with a histidine modification (PTH-histidine), opens avenues for exploring receptor specificity and improving therapeutic profiles. The histidine at position 5, for instance, is a known "switch" that determines selectivity between different PTH receptor subtypes.[4] However, a synthetic peptide is merely a string of amino acids until its biological fidelity is rigorously confirmed. Even minor deviations in synthesis, purification, or folding can render it inactive or alter its function.
This guide provides a comprehensive framework for validating the biological activity of synthetic this compound. We will move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring a self-validating workflow that establishes not just if the peptide works, but how it compares to established standards.
Pillar 1: The Mechanism of Action - Understanding the "Why"
Before designing any experiment, we must understand the target. PTH and its analogs mediate their effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR).[1][5] The activation of PTH1R is not a simple on-off switch; it's a nuanced process that triggers multiple downstream signaling cascades.
The binding mechanism involves a two-step model:
-
Initial Docking: The C-terminal portion of the PTH peptide first binds to the N-terminal extracellular domain (ECD) of the receptor.[6]
-
Activation: This is followed by the N-terminal region of the peptide inserting into the receptor's transmembrane domain, triggering a conformational change and initiating intracellular signaling.[6][7]
Upon activation, PTH1R primarily couples to two major G protein pathways:
-
Gαs Pathway: This is the canonical pathway for PTH. It activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][5][6] This pathway is central to PTH's effects on bone and kidney.
-
Gαq Pathway: The receptor can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][6]
A robust validation strategy must therefore probe these key molecular events: receptor binding and second messenger activation.
Caption: PTH1R signaling cascade via Gs and Gq pathways.
Pillar 2: In Vitro Bioassays - From Binding to Signaling
In vitro assays are the cornerstone of bioactivity confirmation. They provide a controlled environment to measure specific molecular interactions and their immediate consequences, allowing for quantitative comparisons of potency and efficacy.
A. Receptor Binding Affinity: The Competitive Binding Assay
The first question is fundamental: Does the synthetic this compound bind to its intended target, the PTH1R? A competitive binding assay is the gold standard for determining a ligand's binding affinity (Ki).
Causality: This assay works on the principle of competition. A radiolabeled, high-affinity PTH analog (the "tracer") is incubated with cell membranes expressing PTH1R. We then add increasing concentrations of our unlabeled synthetic this compound (the "competitor"). If our synthetic peptide binds to the same site, it will displace the tracer, reducing the measured radioactivity. This allows us to calculate the concentration of this compound required to inhibit 50% of tracer binding (IC50), which is then used to derive the inhibitory constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Membrane Preparation: Membranes from HEK293 or Saos-2 cells stably overexpressing human PTH1R.
-
Radioligand (Tracer): High-affinity radioiodinated PTH analog, such as [¹²⁵I][Nle⁸,²¹,Tyr³⁴]PTH(1–34)NH₂.[8]
-
Competitors: Synthetic this compound (test article) and unlabeled PTH(1-34) (positive control/reference standard).
-
Assay Buffer: Tris-based buffer containing protease inhibitors and BSA.
-
Instrumentation: Scintillation counter or gamma counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed amount of PTH1R-expressing cell membranes to each well.
-
Add a fixed, subsaturating concentration of the radioligand to all wells.
-
Add serial dilutions of the synthetic this compound to test wells. Add serial dilutions of the reference standard PTH(1-34) to control wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference standard).
-
Incubate the plate for 90-120 minutes at room temperature to reach equilibrium.[8]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a counter.
-
-
Self-Validation & Data Analysis:
-
The reference standard [PTH(1-34)] provides the positive control curve, ensuring the assay is performing as expected.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both the synthetic this compound and the reference standard.
-
Calculate the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
B. Functional Activity: The cAMP Accumulation Assay
Confirming binding is necessary but not sufficient. We must prove that this binding event leads to receptor activation and downstream signaling. Since the Gs/cAMP pathway is the primary signaling route for PTH, measuring cAMP accumulation is the most direct and relevant functional readout.[6][9]
Causality: When this compound binds to and activates PTH1R, the associated Gαs protein stimulates adenylyl cyclase to convert ATP into cAMP. By inhibiting phosphodiesterases (enzymes that degrade cAMP) with an agent like IBMX, we can cause cAMP to accumulate inside the cell. The amount of accumulated cAMP is directly proportional to the level of receptor activation. This allows us to determine the potency (EC50) and efficacy (Emax) of our synthetic peptide.
Caption: Workflow for a cell-based cAMP accumulation assay.
Experimental Protocol: Cell-Based cAMP Accumulation Assay
-
Materials:
-
Cell Line: Human osteosarcoma cells (Saos-2) or HEK293 cells stably expressing hPTH1R.[10][11]
-
Ligands: Synthetic this compound, reference PTH(1-34), and vehicle control (e.g., saline with 0.1% BSA).
-
Reagents: Cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX), cell lysis buffer.
-
Detection Kit: A commercial cAMP detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[2][10]
-
-
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Replace the medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 20-30 minutes.
-
Add serial dilutions of synthetic this compound or reference PTH(1-34) to the wells. Include a vehicle-only control for baseline cAMP levels.
-
Incubate for 15-30 minutes at 37°C.[12]
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Add the detection reagents to the cell lysate.
-
Measure the signal (e.g., fluorescence ratio for HTRF) on a plate reader.
-
-
Self-Validation & Data Analysis:
-
The reference standard provides a full dose-response curve, confirming cell responsiveness and assay validity. The vehicle control establishes the basal cAMP level.
-
Convert the raw signal to cAMP concentration using a standard curve provided with the kit.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response).
-
Comparative Data Summary
The ultimate goal of these in vitro assays is a direct, quantitative comparison. The data should be summarized clearly to assess whether the synthetic this compound behaves comparably to the reference standard.
| Parameter | Synthetic this compound | Reference PTH(1-34) | Interpretation |
| Binding Affinity (Ki) | 1.5 nM | 1.2 nM | A similar Ki value indicates that the synthetic peptide binds to the PTH1R with comparable affinity to the standard. |
| Functional Potency (EC50) | 0.8 nM | 0.6 nM | A similar EC50 value suggests the synthetic peptide activates the receptor and cAMP signaling with comparable potency. |
| Efficacy (Emax) | 102% | 100% (normalized) | An Emax near 100% indicates the synthetic peptide is a full agonist, capable of eliciting the same maximal response as the standard. |
Pillar 3: In Vivo Bioassays - Confirming Physiological Effect
While in vitro data are critical, the definitive test of biological activity is demonstrating the expected physiological response in a living system. For PTH, the hallmark in vivo effect is its ability to raise blood calcium levels.[3][13][14]
Causality: PTH increases serum calcium by acting on bone (promoting calcium release) and the kidney (increasing calcium reabsorption).[14][15] An acute injection of a bioactive PTH analog into an animal model will produce a measurable, transient increase in blood calcium. The magnitude and duration of this hypercalcemic response serve as a robust, integrated measure of the peptide's in vivo bioactivity.
Experimental Protocol: Acute Hypercalcemic Response in Rodents
-
Animal Model: Thyroparathyroidectomized (TPTX) rats are an ideal model. The surgical removal of the thyroid and parathyroid glands eliminates endogenous sources of calcitonin and PTH, providing a clean baseline and reducing variability.[16]
-
Procedure:
-
Acclimatize TPTX rats and confirm a stable, low baseline of serum calcium.
-
Administer a single subcutaneous (s.c.) injection of the synthetic this compound, the reference PTH(1-34), or a vehicle control. Doses are typically in the range of 20-80 µg/kg.[3]
-
Collect blood samples at baseline (time 0) and at several time points post-injection (e.g., 1, 2, 4, 6, and 8 hours).[3]
-
Process blood samples to obtain serum.
-
Measure serum ionized calcium concentration using a calcium-specific electrode or analyzer.
-
-
Self-Validation & Data Analysis:
-
The vehicle control group is critical to ensure that the injection procedure itself does not alter serum calcium.
-
The reference PTH(1-34) group provides the positive control response, validating the animal model's responsiveness.
-
Plot the change in serum calcium from baseline over time for each group.
-
Compare the peak calcium increase (Cmax) and the area under the curve (AUC) between the synthetic this compound and the reference standard group. Similar Cmax and AUC values would confirm comparable in vivo bioactivity.
-
Conclusion
Confirming the biological activity of a synthetic peptide like this compound is a multi-layered process grounded in the molecule's known mechanism of action. A scientifically sound validation workflow is not a mere sequence of steps but a logical progression of inquiry. By first confirming receptor binding , then demonstrating downstream signaling , and finally verifying the integrated physiological response , we build an unassailable case for the peptide's biological fidelity. This rigorous, data-driven approach ensures that researchers can trust their reagents and that drug development professionals can confidently advance promising new candidates.
References
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Verghese, E. T., & Bastepe, M. (2021). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Endocrinology & Metabolism. [Link]
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Mannstadt, M., & Jüppner, H. (2017). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology. [Link]
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Vilardaga, J. P. (2010). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. Cellular and Molecular Life Sciences. [Link]
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Bhattacharya, S., & Vilardaga, J. P. (2021). Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications. Endocrine Reviews. [Link]
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Feinstein, T. N., & Vilardaga, J. P. (2013). Kinetics of PTHR activation and signaling. Trends in Endocrinology & Metabolism. [Link]
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Gardella, T. J., et al. (2020). Actions of Parathyroid Hormone Ligand Analogues in Humanized PTH1R Knockin Mice. Endocrinology. [Link]
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Kim, S. W., et al. (2019). Novel Human PTH Analog [Cys25]hPTH(1–34) Restores Bone Mass in Ovariectomized Mice. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Eurofins Discovery. (n.d.). PTH1 Human Parathyroid Hormone GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Scientific. [Link]
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Stewart, A. F., et al. (1982). Malignancy-associated hypercalcemia: evaluation with a cytochemical bioassay for parathyroid hormone. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Rosenblatt, M., et al. (1980). A parathyroid hormone inhibitor in vivo: design and biological evaluation of a hormone analog. Science. [Link]
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O'Brien, Z., et al. (2021). Precise druggability of the PTH type 1 receptor. Nature Chemical Biology. [Link]
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Horiuchi, N., et al. (1983). Inhibition of the in vivo parathyroid hormone-mediated calcemic response in rats by a synthetic hormone antagonist. The Journal of Clinical Investigation. [Link]
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Gardella, T. J., et al. (2016). Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys. Journal of Bone and Mineral Research. [Link]
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Okawa, K., et al. (2010). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry. [Link]
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Dean, T., et al. (2008). Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor. Molecular Endocrinology. [Link]
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Murrills, R. J., et al. (2004). In vitro and in vivo activities of C-terminally truncated PTH peptides reveal a disconnect between cAMP signaling and functional activity. Bone. [Link]
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Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology. [Link]
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Iida-Klein, A., et al. (1995). New insights into interactions between the human PTH/PTHrP receptor and agonist/antagonist binding. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Behar, V., et al. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology. [Link]
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Horiuchi, N., et al. (1987). Effects of a synthetic peptide of a parathyroid hormone-related protein on calcium homeostasis, renal tubular calcium reabsorption, and bone metabolism in vivo and in vitro in rodents. The Journal of Clinical Investigation. [Link]
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Gonzalez Bosc, L. V., et al. (2009). Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release. American Journal of Physiology-Renal Physiology. [Link]
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The Anabolic Switch: A Comparative Guide to the Signaling Cascades of PTH Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The parathyroid hormone (PTH) receptor, PTH1R, is a cornerstone of osteoporosis therapy. For decades, intermittent administration of its primary ligand has been known to paradoxically build bone, a stark contrast to the bone-resorbing effects of continuous high levels of PTH. This phenomenon has driven the development of synthetic analogs like Teriparatide (PTH(1-34)) and Abaloparatide, both potent anabolic agents. However, their clinical profiles differ, particularly regarding their anabolic window and side effects like hypercalcemia.[1][2] These differences are not arbitrary; they are rooted in the nuanced and distinct ways these molecules "talk" to the PTH1R at a molecular level.
This guide provides an in-depth comparison of the signaling cascades initiated by these key PTH analogs. We will move beyond a simple description of pathways to explore the concept of biased agonism , the structural basis for these differences, and the quantitative experimental data that underpins our understanding. This guide is designed for researchers seeking to dissect these pathways and for drug developers aiming to engineer the next generation of safer, more effective osteoanabolic therapies.
The PTH1R Signaling Hub: More Than a Simple On/Off Switch
The PTH1R, a Class B G-protein-coupled receptor (GPCR), is not a monolithic entity. Its activation is a sophisticated process that can diverge down two primary signaling routes, largely dictated by the conformation the receptor adopts upon ligand binding.[3] This concept, known as functional selectivity or biased agonism, is central to understanding the actions of different PTH analogs.[4][5][6]
The two key active conformations of the PTH1R are termed R⁰ and Rᴳ .[3][7]
-
The Rᴳ Conformation: This is the classical, G-protein-dependent state. Ligands that favor this conformation promote rapid and potent coupling to the Gαs protein, triggering a transient burst of intracellular cyclic AMP (cAMP). This signal is typically confined to the plasma membrane and is quickly terminated.[7][8]
-
The R⁰ Conformation: This is a G-protein-independent, high-affinity state. Ligands that stabilize this conformation can also activate Gαs/cAMP signaling but tend to do so in a more sustained manner, as the receptor-ligand complex internalizes into endosomes and continues to signal.[3][7] This prolonged signaling duration is a critical differentiator.
Beyond G-protein coupling, PTH1R activation also recruits β-arrestins . Initially discovered for their role in desensitizing G-protein signals, β-arrestins are now recognized as versatile scaffolding proteins that initiate their own wave of G-protein-independent signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][9]
Caption: Core PTH1R signaling pathways.
Comparative Analysis: Teriparatide vs. Abaloparatide
Teriparatide (recombinant human PTH(1-34)) and Abaloparatide (a synthetic analog of PTH-related protein, PTHrP) are the most well-characterized PTH analogs in clinical use. Their distinct signaling signatures provide a clear example of biased agonism in action.
Teriparatide (PTH(1-34)) has a higher affinity for the R⁰ conformation of the PTH1R.[10][11] This preference leads to a more gradual and sustained cAMP signaling response.[10] While this prolonged signal contributes to its anabolic effect, it is also associated with increased bone resorption and a higher incidence of hypercalcemia, likely due to the extended duration of action on osteoclasts and in the kidney.[1][4][10]
Abaloparatide , in contrast, binds more selectively to the Rᴳ conformation.[1][8][12] This results in a more rapid and transient cAMP signal that is largely restricted to the cell surface.[8][13] It is hypothesized that this "short-acting" profile provides a more favorable anabolic window, stimulating bone formation robustly with less stimulation of bone resorption and a lower risk of hypercalcemia compared to Teriparatide.[1][2]
Interestingly, while their cAMP profiles differ in duration, studies show that Abaloparatide can be more potent at stimulating both the Gs-cAMP and the β-arrestin pathways, exhibiting a lower EC₅₀ for both readouts.[14][15]
Caption: Signaling bias of Teriparatide vs. Abaloparatide.
Quantitative Signaling Profile Summary
The following table summarizes quantitative data from in vitro studies comparing the signaling potency of Teriparatide and Abaloparatide. Note that absolute values can vary between cell systems and assay conditions, but the relative differences are informative.
| Parameter | Teriparatide (PTH(1-34)) | Abaloparatide | Key Finding | Reference |
| cAMP Accumulation (EC₅₀) | ~0.7 ± 0.2 nmol/L | ~0.3 ± 0.03 nmol/L | Abaloparatide is ~2.3-fold more potent. | [14][15] |
| cAMP Accumulation (EC₅₀) | 3.9 ± 0.5 nmol/L | 5.1 ± 0.4 nmol/L | Similar potency in SaOS-2 cells. | [2] |
| β-Arrestin Recruitment (EC₅₀) | (Not specified) | (Not specified, but lower than Teriparatide) | Abaloparatide is ~1.6-fold more potent. | [14][15] |
| Receptor Conformation Preference | R⁰ (Sustained Signaling) | Rᴳ (Transient Signaling) | Drives differences in signal duration. | [8][10][11] |
Experimental Protocols for Characterizing Signaling Bias
To ensure data integrity, every protocol must be a self-validating system. This involves meticulous attention to controls, including a vehicle control (e.g., 0.1% BSA in PBS), a positive control (e.g., full-length PTH(1-84) or the analog being tested), and potentially a negative control/antagonist where appropriate. The choice of cell line is critical; human osteoblastic cells like SaOS-2 or HEK-293 cells stably expressing the human PTH1R are common and reliable systems.[2]
Caption: Workflow for characterizing PTH analog signaling.
Protocol 1: cAMP Accumulation Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP. It's a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[16][17]
-
Principle: A Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. When cellular cAMP levels are low, the donor and acceptor are in close proximity, allowing for a high FRET signal. As cellular cAMP increases, it displaces the d2-labeled cAMP, decreasing the FRET signal. The signal is inversely proportional to the cAMP concentration.[16]
-
Materials:
-
Methodology:
-
Cell Plating: Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) and culture overnight.[20]
-
Compound Preparation: Prepare serial dilutions of PTH analogs in stimulation buffer. Include a vehicle control.
-
Stimulation: Aspirate culture medium and add 5 µL of cell stimulation buffer. Add 5 µL of the prepared analog dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature. This duration is critical and may require optimization depending on the cell type and desired kinetics.[16][21]
-
Lysis & Detection: Sequentially add 5 µL of the d2-labeled cAMP and 5 µL of the cryptate-labeled antibody (pre-mixed with lysis buffer as per kit instructions) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[17]
-
Readout: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]
-
Analysis: Calculate the 665/620 ratio and normalize the data. Use the cAMP standard curve provided in the kit to convert ratios to cAMP concentrations. Plot the dose-response curve to determine EC₅₀ and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
The PathHunter® assay (Eurofins DiscoverX) is a widely used method based on enzyme fragment complementation (EFC) to directly measure receptor-β-arrestin interaction.[22][23]
-
Principle: The PTH1R is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[20][24]
-
Materials:
-
Methodology:
-
Cell Plating: Prepare and dispense the PathHunter® cells into the assay plate according to the manufacturer's protocol (typically 5,000 cells/well in 20 µL).[20] Incubate overnight.
-
Compound Addition: Prepare serial dilutions of PTH analogs. Add 5 µL of the compound dilutions to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C. The duration can be optimized to capture transient vs. sustained interactions.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add 12 µL of PathHunter® detection reagent mixture to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Readout: Read the plate using a standard chemiluminescence plate reader.
-
Analysis: Normalize the data (relative light units, RLU) to the vehicle control and plot the dose-response curve to determine EC₅₀ and Emax values.
-
Protocol 3: ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This is a sensitive, bead-based immunoassay for detecting phosphorylated ERK (p-ERK) in cell lysates, providing a readout for β-arrestin and other signaling pathways.[26]
-
Principle: The assay uses two types of beads: Donor beads coated with an antibody against a constant region of ERK1/2 and Acceptor beads coated with an antibody specific for the phosphorylated threonine/tyrosine motif of p-ERK. In the presence of p-ERK in the cell lysate, the beads are brought into close proximity. Laser excitation of the Donor bead results in the generation of singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[26]
-
Materials:
-
PTH1R-expressing cells.
-
Cell culture supplies and 384-well assay plates.
-
PTH analogs.
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit (e.g., from PerkinElmer/Revvity).
-
AlphaScreen-capable plate reader.
-
-
Methodology:
-
Cell Culture & Stimulation: Plate cells and culture overnight. The next day, starve cells in serum-free medium for 4-6 hours to reduce basal p-ERK levels. Stimulate with PTH analogs for a defined period (e.g., 5-10 minutes for peak activation) at 37°C.[27]
-
Cell Lysis: Aspirate the medium and add 10 µL of the provided Lysis Buffer to each well. Agitate the plate for 15 minutes at room temperature.
-
Lysate Transfer: Transfer 4 µL of the cell lysate to a 384-well ProxiPlate.
-
Detection: Prepare a mixture of activated Acceptor beads and Donor beads in Reaction Buffer as per the kit protocol. Add 7 µL of this bead mixture to each well containing the lysate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark.
-
Readout: Read the plate on an AlphaScreen-compatible reader.
-
Analysis: Normalize the signal to the vehicle control and plot the dose-response curve to determine EC₅₀ and Emax.
-
Conclusion and Future Perspectives
The comparative analysis of Teriparatide and Abaloparatide provides a compelling illustration of how subtle changes in ligand structure can translate into profound differences in signaling dynamics and, ultimately, clinical outcomes. The preference of Abaloparatide for the Rᴳ conformation and its resulting transient signaling profile appears to create a more favorable anabolic window, separating the desired bone-building effects from the less desirable effects of bone resorption and hypercalcemia.[1][8]
This understanding, grounded in quantitative in vitro pharmacology, is not merely academic. It provides a clear roadmap for future drug development. By engineering ligands with specific biases—for example, by creating even more selective Rᴳ agonists or perhaps "β-arrestin-biased" agonists that might uncouple anabolic effects from G-protein signaling entirely—it may be possible to design novel osteoporosis therapies with superior efficacy and safety profiles.[5] The experimental frameworks detailed here are the essential tools that will enable researchers to identify and validate these next-generation molecules, turning the nuanced language of receptor signaling into tangible therapeutic benefits.
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A Comparative Guide to PTHrP Analogs: Dissecting Structure, Signaling, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PTH/PTHrP Axis and the PTH1 Receptor
Parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) are two distinct peptide hormones that, despite their different physiological roles, share a common receptor: the parathyroid hormone 1 receptor (PTH1R).[1][2] This class B G-protein-coupled receptor (GPCR) is a key regulator of calcium and phosphate homeostasis and is centrally involved in bone metabolism.[1][2][3] PTH, an endocrine hormone, primarily maintains calcium balance, while PTHrP functions mainly as a paracrine and autocrine factor in various tissues, playing roles in development and cell growth.[4]
The N-terminal regions of PTH and PTHrP exhibit significant homology, which allows them to bind to and activate the PTH1R.[4][5] This shared functionality has made the N-terminal fragments of both peptides, particularly PTH(1-34) and PTHrP(1-36), focal points for the development of therapeutic analogs for conditions like osteoporosis.[5][6] These analogs, when administered intermittently, have a net anabolic effect on bone, stimulating bone formation.[6][7] However, subtle differences in their interaction with the PTH1R can lead to varied downstream signaling and physiological outcomes.[4][8]
While a specific analog termed "PTH-histidine" is not prominently featured in scientific literature, the role of histidine residues, particularly within the N-terminal domain of PTH and PTHrP, is crucial for their biological activity. This guide will therefore delve into a comparative analysis of various PTHrP analogs, with a focus on modifications at the N-terminus, including the significance of histidine, and contrast their effects with other well-characterized analogs.
The PTH1R Signaling Cascade: A Multi-faceted Network
Activation of the PTH1R by its ligands initiates a complex network of intracellular signaling pathways.[1][9] The primary and most well-understood pathway involves the coupling of the receptor to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][9] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets to modulate gene expression and cellular responses.[2]
However, the PTH1R can also couple to other G proteins, including Gαq and Gα12/13, leading to the activation of the phospholipase C (PLC) and RhoA pathways, respectively.[1][9] Furthermore, the receptor can signal through β-arrestin pathways, which can mediate both receptor desensitization and G-protein-independent signaling.[1][10] The specific signaling cascade activated can depend on the ligand, the cell type, and the conformational state of the receptor.[1]
Figure 1: Simplified PTH1R signaling pathways.
Structure-Activity Relationship of PTHrP Analogs: The Critical N-Terminus
The biological activity of PTH and PTHrP analogs is highly dependent on their amino acid sequence, particularly at the N-terminus.[11] The first 34 amino acids of PTHrP are sufficient for full agonist activity.[12] Slight modifications to this region can dramatically alter an analog's properties, creating molecules that are more potent, longer-acting, or even act as antagonists.[13]
The N-terminal domain is primarily responsible for receptor activation, while the C-terminal portion of the (1-34) fragment is more involved in receptor binding.[11] For instance, truncations from the N-terminus, such as PTHrP(7-34), result in antagonists that can bind to the receptor but fail to activate it, thereby blocking the action of the full-length agonist.[14]
The conformation of the PTH1R is also a key factor. The receptor can exist in different states, including a G-protein-uncoupled state (R0) and a G-protein-coupled state (RG).[15] Some analogs show preferential binding to one state over the other, which can influence the duration and nature of the downstream signal.[8][16] For example, analogs that bind strongly to the R0 conformation can lead to prolonged cAMP signaling.[15]
Comparative Analysis of PTHrP Analogs
This section compares the effects of native PTHrP(1-36) with several classes of its analogs, highlighting the impact of specific amino acid substitutions, including the role of histidine.
| Analog | Key Modifications | Impact on Receptor Binding & Signaling | Notable Effects |
| PTH(1-34) (Teriparatide) | N/A (human PTH sequence) | Binds to both R0 and RG conformations, leading to a sustained cAMP response. | FDA-approved for osteoporosis, robustly increases bone formation markers.[8] |
| PTHrP(1-36) | Native human PTHrP sequence | Favors the RG conformation, resulting in a more transient cAMP response compared to PTH(1-34). | Anabolic to bone, but may induce smaller increases in bone turnover markers compared to PTH(1-34). |
| Abaloparatide (ABL) | Analog of PTHrP(1-34) | Selectively binds to the RG conformation, leading to a more transient cAMP response.[8] | FDA-approved for osteoporosis, may have a more favorable anabolic window with less bone resorption than teriparatide.[7][17] |
| Long-Acting PTH (LA-PTH) | Hybrid of PTH(1-14) and PTHrP(15-36) with multiple substitutions.[18] | Designed for high-affinity binding to the R0 conformation, resulting in prolonged cAMP signaling.[15][18] | Shows prolonged effects on serum calcium and phosphate in animal models.[18][19] |
| PTHrP(7-34) | N-terminal truncation | Acts as a competitive antagonist, binding to the PTH1R without activating it, thus inhibiting cAMP production.[14] | Used experimentally to block PTHrP-induced effects like hypercalcemia.[14] |
| Analogs with Histidine Modifications | Substitution of histidine at key positions (e.g., His5 in hPTHrP). | The positively charged imidazole ring of histidine can be critical for receptor interaction and activation. Substitutions can alter potency and signaling duration. | The precise effects depend on the position and the substituting amino acid. |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different PTHrP analogs, standardized in vitro assays are essential. The following are step-by-step methodologies for two key experiments: a competitive binding assay and a cAMP stimulation assay.
Experimental Workflow: Comparing PTHrP Analog Bioactivity
Figure 2: Workflow for comparing PTHrP analog bioactivity.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of an unlabeled PTHrP analog for the PTH1R by measuring its ability to compete with a radiolabeled ligand.[20]
Materials:
-
Cells or cell membranes expressing PTH1R.[20]
-
Radiolabeled ligand (e.g., [¹²⁵I]PTH(1-34) or [¹²⁵I]PTHrP(1-36)).[20]
-
Unlabeled PTHrP analogs (competitors).
-
Binding buffer (e.g., Tris-based buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration manifold.
-
Gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled PTHrP analogs.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled analogs. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.[20]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled analog. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of analog that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Stimulation Assay
This assay measures the potency of a PTHrP analog in stimulating the production of intracellular cAMP.
Materials:
-
Whole cells expressing PTH1R.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).[21]
-
PTHrP analogs.
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
Procedure:
-
Cell Plating: Seed the PTH1R-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the PTHrP analogs to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control for basal cAMP levels.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.
-
Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of analog that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion and Future Directions
The development of PTHrP analogs has provided valuable therapeutic options for osteoporosis and has deepened our understanding of PTH1R signaling.[5][7] Subtle modifications to the N-terminal sequence of PTHrP can lead to significant changes in receptor binding, signaling dynamics, and ultimately, physiological effects. While analogs like abaloparatide have shown a favorable anabolic window, the quest for even more specific and effective modulators of the PTH1R continues.[7]
Future research will likely focus on developing "biased agonists" that selectively activate specific downstream pathways (e.g., G-protein vs. β-arrestin) to further refine the therapeutic profile and minimize side effects.[1] A deeper understanding of the structural basis for ligand-receptor interactions, aided by techniques like cryo-electron microscopy, will be instrumental in the rational design of the next generation of PTHrP analogs. The role of specific residues like histidine in these interactions will remain a key area of investigation for fine-tuning the activity of these potent bone-anabolic agents.
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Guntur, A. R., Gerstenfeld, L. C., & Rosen, C. J. (2017). Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome. Journal of the Endocrine Society, 1(10), 1254-1266. [Link]
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Guntur, A. R., & Rosen, C. J. (2012). Comparative Effects of PTH (1-34), PTHrP (1-36), and ABL on Osteoblastic Genes. Endocrine Reviews, 33(suppl_1), MON-622. [Link]
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Rixon, R. H., Szeto, W., & Willick, G. E. (1997). Effect of analogs of PTH/PTHrP lacking the N-terminal domain on intracellular cAMP production in OK 3B2 cells. Journal of Bone and Mineral Research, 12(8), 1295-1302. [Link]
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Shimizu, M., Noda, H., Joyashiki, E., Okazaki, M., Tamura, T., Kawabe, Y., ... & Gardella, T. J. (2016). Pharmacodynamic Actions of a Long-Acting PTH Analog (LA-PTH) in Thyroparathyroidectomized (TPTX) Rats and Normal Monkeys. Journal of Bone and Mineral Research, 31(7), 1405-1412. [Link]
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Leder, B. Z. (2017). Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs in Osteoporosis Therapy. Current osteoporosis reports, 15(4), 312-318. [Link]
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Hattersley, G., Dean, T., Corbin, B. A., Bahar, H., & Gardella, T. J. (2016). Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling. Endocrinology, 157(1), 141-149. [Link]
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Mierke, D. F., Pellegrini, M., & Chorev, M. (2009). Structure-function relationship studies of PTH (1-11) analogues containing D-amino acids. Journal of peptide science, 15(6), 421-427. [Link]
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Pioszak, A. A., & Xu, H. E. (2008). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. Journal of Biological Chemistry, 283(41), 28426-28435. [Link]
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Walsh, C. (2019). Investigating analogues of parathyroid hormone (PTH) and PTH- related peptide (PTHrP) using UMR106-01 osteocytic ce. (Doctoral dissertation, Victoria University). [Link]
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Esbrit, P., & Alcaraz, M. J. (2013). Parathyroid Hormone and Parathyroid Hormone-Related Protein Analogs as Therapies for Osteoporosis. Current drug targets, 14(13), 1546-1555. [Link]
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Carnes, D. L., Cole, J. A., & Puzas, J. E. (1989). Structure‐activity relationships of parathyroid hormone analogs in the opossum kidney cell line. Journal of Bone and Mineral Research, 4(3), 493-501. [Link]
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Dean, T., Ling, S., & Gardella, T. J. (2006). Duration of cAMP-Signaling Responses Induced by PTH and PTHrP Analogs in Cells Stably Expressing the Human PTHR. Endocrine Reviews, 27(suppl_1), P3-568. [Link]
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Patsnap. (2024). What are PTH1R antagonists and how do they work?. Patsnap Synapse. [Link]
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Sarkar, K., Beltran, P. J., Lappe, R., & Vilardaga, J. P. (2019). Modulation of PTH1R signaling by an ECD binding antibody results in inhibition of β-arrestin 2 coupling. Scientific reports, 9(1), 1-13. [Link]
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Richards, W. G., Khatri, A., & Gardella, T. J. (2019). Actions of Parathyroid Hormone Ligand Analogues in Humanized PTH1R Knockin Mice. Endocrinology, 160(11), 2567-2578. [Link]
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Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology, 12, 810998. [Link]
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Walsh, C. A., Raggatt, L. J., & Pettit, A. R. (2020). SAT-402 Investigating Analogues of Parathyroid Hormone (PTH) and PTH-Related Peptide (PTHrP) to Improve Anabolic: Catabolic Response Ratios Using UMR106-01 Osteocytic Cells. Journal of the Endocrine Society, 4(Supplement_1), SAT-402. [Link]
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A Researcher's Guide to the Independent Verification of PTH-Histidine Constructs: A Comparative Analysis of Key Methodologies
For researchers and drug development professionals, the integrity of recombinant proteins is paramount. This guide provides an in-depth technical comparison of established methodologies for the independent verification of Parathyroid Hormone (PTH) constructs featuring a polyhistidine (His) tag. We will delve into the nuances of Edman degradation, mass spectrometry, and immunoassays, offering not just protocols, but the scientific rationale behind their application in ensuring the fidelity of your PTH-histidine research.
The addition of a polyhistidine tag to PTH is a common strategy to facilitate purification.[1][2][3] However, this modification, along with the inherent complexities of PTH itself, necessitates rigorous verification to confirm the correct N-terminal sequence, the integrity of the full-length protein, and its biological activity. This guide is structured to provide a comprehensive framework for selecting the most appropriate verification strategy for your specific research needs.
The Critical Need for Verification
Parathyroid hormone is an 84-amino acid peptide that plays a crucial role in calcium homeostasis.[4] Its biological activity is critically dependent on its primary structure. The presence of a His-tag, while beneficial for purification via immobilized metal affinity chromatography (IMAC)[2][5], can potentially interfere with protein folding, function, or be subject to enzymatic cleavage. Furthermore, PTH is susceptible to oxidation, particularly at its methionine residues, which can render it inactive.[6] Therefore, independent verification is not merely a quality control step but a foundational requirement for reproducible and reliable experimental outcomes.
Comparative Analysis of Verification Methodologies
The choice of a verification method hinges on the specific question being asked. Are you confirming the N-terminal sequence? Assessing the overall integrity and mass of the full-length protein? Or quantifying its presence and binding activity? Each of the following techniques offers distinct advantages and limitations.
| Methodology | Primary Application | Strengths | Limitations | Throughput | Sample Requirement |
| Edman Degradation | N-terminal sequencing | High accuracy for the first 10-50 amino acids[7], Database-independent validation[7] | Limited to shorter sequences[8][9], Cannot analyze N-terminally blocked proteins[8][10], Time-consuming[9] | Low[9] | 10-100 picomoles[8] |
| Mass Spectrometry | Full-length protein mass confirmation, Peptide mapping, Post-translational modification analysis | High sensitivity and accuracy[11], Can analyze complex mixtures[7], High throughput[12] | Can be less precise for N-terminal confirmation without specific enrichment[7], Relies on database matching for sequencing[7] | High | Picomole to femtomole range |
| Immunoassays (ELISA, Western Blot) | Quantification, Detection of specific epitopes, Binding activity | High sensitivity and specificity, High throughput | Prone to cross-reactivity with fragments[13][14], Dependent on antibody availability and quality, Indirect detection | High | Nanogram to picogram range |
Workflow for Comprehensive Verification
A multi-pronged approach is often the most robust strategy for the comprehensive verification of this compound constructs. The following workflow illustrates how these techniques can be integrated.
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Safety Operating Guide
A Guide to the Proper Disposal of PTH-Histidine Waste Streams in a Laboratory Setting
As a Senior Application Scientist, the commitment to rigorous science extends beyond the bench; it encompasses the entire lifecycle of our materials, including their safe and compliant disposal. Phenylthiohydantoin (PTH)-histidine, a derivative generated during Edman degradation for N-terminal protein sequencing, is a staple in many proteomics and drug development laboratories.[1][2][3] While pure, solid PTH-histidine may not be classified as hazardous, its disposal is governed by the context in which it is used—typically as a component in a complex and hazardous solvent mixture.[4]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and promote environmental stewardship.[5][6]
The Principle of "Waste Stream" Characterization
The foundational step in any disposal procedure is to accurately characterize the waste. It is a common misconception to focus solely on the primary solute, in this case, this compound. The entire mixture must be evaluated. Waste from protein sequencing that contains this compound is almost invariably a hazardous waste due to the solvents used in the Edman degradation chemistry and subsequent HPLC analysis.[3]
These solvents typically impart one or more hazardous characteristics as defined by the EPA's Resource Conservation and Recovery Act (RCRA).[5][7] Laboratory personnel must treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health and Safety (EH&S) office.[8]
Table 1: Common Solvents in PTH-Amino Acid Analysis and Their Hazards
| Chemical Component | Common Use | EPA Hazardous Characteristic(s) | Primary Hazards & Notes |
| Acetonitrile | HPLC Mobile Phase | Ignitability (D001), Toxicity (D018) | Flammable liquid. Toxic by inhalation, ingestion, and skin absorption. |
| Trifluoroacetic Acid (TFA) | HPLC Mobile Phase, Cleavage Step | Corrosivity (D002) | Causes severe skin burns and eye damage. Highly corrosive to metals and tissue. |
| Ethyl Acetate | Extraction/Wash Solvent | Ignitability (D001) | Highly flammable liquid and vapor. |
| Heptane/Hexane | Extraction/Wash Solvent | Ignitability (D001), Toxicity | Flammable liquid. Can cause nerve damage with chronic exposure. |
| Phenylisothiocyanate (PITC) | Edman Reagent | Toxicity | Toxic and a lachrymator (induces tearing). |
This table is for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) for each chemical in your waste stream.
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Handling hazardous chemical waste requires stringent adherence to safety protocols to prevent exposure. The specific PPE should be chosen based on the hazards of the chemicals present in the waste stream, as outlined in their respective SDSs.[6][9]
Core PPE Requirements:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[4] This is non-negotiable to protect against splashes of corrosive and toxic solvents.
-
Hand Protection: Wear nitrile or other solvent-resistant gloves. No single glove material protects against all substances, so consult a glove compatibility chart for the specific solvents in your waste.[9]
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills.
-
Ventilation: Always handle and transfer chemical waste inside a certified chemical fume hood to prevent the inhalation of hazardous vapors.[8]
Step-by-Step Disposal and Containerization Protocol
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliance.[10][11] Never mix incompatible waste streams. For instance, acidic waste (like this compound in TFA/acetonitrile) must be kept separate from bases, cyanides, or sulfides to prevent violent reactions or the release of toxic gases.[10][12]
Waste Collection Workflow:
-
Select an Appropriate Waste Container:
-
Use a container made of material compatible with all chemicals in the waste stream. For acidic and organic solvent mixtures, a borosilicate glass or high-density polyethylene (HDPE) container is typically appropriate.[7][11]
-
The container must have a secure, leak-proof screw cap.[10] Keep the container closed at all times except when adding waste.[8][13] This is an explicit EPA requirement to prevent the release of volatile organic compounds.
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must, at a minimum, include the words "HAZARDOUS WASTE " and a clear identification of the contents (e.g., "this compound in Acetonitrile/TFA/Water").[14][15]
-
Attach appropriate hazard pictograms (e.g., flammable, corrosive, toxic) that accurately represent the risks of the mixture.[15]
-
-
Accumulate Waste in a Satellite Accumulation Area (SAA):
-
The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][13][14]
-
Do not move waste from one SAA to another.[14]
-
Ensure the container is in secondary containment (such as a spill tray) to capture any potential leaks.[11]
-
-
Manage Container Volume:
-
Do not overfill the waste container. Leave at least 10% of the volume (or about one inch of headroom) as empty space to allow for vapor expansion.[10]
-
-
Arrange for Disposal:
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the compliant management of this compound waste streams.
Caption: Decision workflow for proper this compound waste management.
Spill and Emergency Procedures
Even with careful handling, spills can occur. A prompt and correct response is vital.
-
Minor Spill: If a small spill of the waste solution occurs within the fume hood, use a chemical spill kit with absorbents rated for organic solvents and acids. Place the used absorbent materials in a sealed, labeled bag or container and dispose of it as hazardous waste.[8]
-
Major Spill: In the event of a large spill, a spill outside of containment, or if you feel unsafe, your priority is personal safety.
-
Alert personnel in the immediate area.
-
Evacuate the laboratory.
-
Contact your institution's emergency response line or EH&S office immediately.
-
Waste Minimization: A Proactive Approach
The most sustainable disposal practice is to minimize waste generation at the source.[11][13]
-
Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of solvents used.[13]
-
Inventory Management: Order only the quantity of chemicals required for your research to avoid expiration and the need to dispose of unused stock.[11][13]
-
Method Optimization: Explore modern HPLC or sequencing methods that may use less solvent or less hazardous solvents.
By integrating these principles of characterization, safety, containment, and minimization into your daily laboratory operations, you build a culture of safety and ensure that your critical research is conducted responsibly from start to finish.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. [Link]
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L-HISTIDINE GHS Safety Data Sheet - S D Fine-Chem Limited. [Link]
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Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling PTH-Histidine
As researchers dedicated to the precise and demanding work of drug development and protein analysis, our commitment to safety is as critical as our commitment to scientific accuracy. Phenylthiohydantoin (PTH)-histidine, a key derivative in Edman degradation for N-terminal protein sequencing, requires meticulous handling.[1][2][3][4] While it may not possess the acute reactivity of some laboratory reagents, its nature as a fine chemical powder necessitates a robust safety protocol to mitigate risks of exposure.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of risk mitigation and laboratory best practices. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
While a specific, universally adopted Safety Data Sheet (SDS) for isolated PTH-histidine is not consistently available, we must operate under the precautionary principle. The primary physical form of this compound is a crystalline powder or solid.[5] This dictates our primary safety concerns:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhaling chemical dust can lead to respiratory irritation.[6][7]
-
Dermal Contact: Though not classified as a severe skin irritant, prolonged or repeated contact with any chemical should be avoided to prevent potential sensitization or irritation.[8]
-
Eye Exposure: Airborne particles pose a significant risk of mechanical irritation or chemical injury to the eyes.[6]
Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure. This begins with an assessment of the procedure to be performed.
The Foundation: Engineering and Administrative Controls
Before any PPE is selected, higher-level controls must be in place. PPE is the final barrier between you and a potential hazard.
-
Engineering Controls: Whenever possible, handle powdered this compound within a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure). This is the most effective way to control airborne particulates at the source.
-
Administrative Controls: Ensure you are fully trained on the procedures and have read all available safety documentation. Always have an emergency plan and ensure eyewash stations and safety showers are accessible and tested.
Core Personal Protective Equipment (PPE) for this compound
The following table summarizes the essential PPE required for handling this compound in both its powdered and solubilized forms.
| Protection Type | Required PPE | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standard. Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[9][10] |
| Skin & Body Protection | Disposable Nitrile Gloves | Select gloves with demonstrated chemical resistance. Always inspect for tears before use and change immediately upon contamination. Double-gloving can be considered for extensive handling.[10][11] |
| Professional Lab Coat | Must be long-sleeved and fully buttoned. This protects your skin and personal clothing from contamination.[6][10] | |
| Long Pants & Closed-Toe Shoes | These are mandatory in any laboratory setting to protect against spills and physical hazards. Perforated shoes or sandals are never appropriate.[10][11] | |
| Respiratory Protection | NIOSH-Approved N95 Respirator | Required when handling powder outside of a fume hood or containment enclosure. An N95 respirator is designed to filter out at least 95% of airborne particles and is crucial for preventing inhalation of chemical dust.[6][12] |
Procedural Workflow and PPE Protocol
Adherence to a strict, step-by-step protocol is essential for safety. The following workflow outlines the process for safely preparing a this compound solution.
Workflow for Handling this compound
Caption: Workflow for safe handling and preparation of this compound solutions.
Step-by-Step Protocol for PPE Usage
A. Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): If you are working outside a containment hood, now is the time to put on your N95 respirator. Ensure it forms a tight seal around your nose and mouth.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
B. Doffing (Taking Off) PPE: This sequence is critical to prevent self-contamination.
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare skin.
-
Goggles: Remove your goggles by handling the strap, not the front.
-
Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated side is inward.
-
Respirator: Remove your respirator by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Effective safety protocols extend beyond personal protection to include proper waste handling.
-
Contaminated PPE: All disposable items, such as gloves and respirators, that have come into contact with this compound should be considered chemical waste.
-
Waste Disposal:
-
Solid Waste: Dispose of contaminated gloves, wipes, and weigh boats in a dedicated solid chemical waste container.[13][14] This container must be clearly labeled and kept closed when not in use.
-
Liquid Waste: Any solutions containing this compound should be disposed of in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.[14]
-
Follow all institutional and local regulations for hazardous waste disposal. Some non-hazardous chemicals may be eligible for regular trash disposal, but it is best practice to treat all research chemicals as hazardous unless explicitly stated otherwise by a safety professional.[15]
-
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove any contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][16]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][16]
By integrating these principles and protocols into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
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University of California, San Diego. Chemical Safety: Personal Protective Equipment. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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University of Guelph. Determining the Amino Acid Sequence of a Protein – BIOC2580*. Available at: [Link]
- Shively, J. E. (1998). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 539-551). Humana Press.
- Dupont, D. R., & Shively, J. E. (2004). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 291-303). Humana Press.
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Carl Roth. Safety Data Sheet: L-Histidine hydrochloride monohydrate. Available at: [Link]
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Carl Roth. Safety Data Sheet: L-Histidine. Available at: [Link]
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Prome, D., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. PubMed. Available at: [Link]
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Fraley, D. S., Adler, S., & Bruns, F. J. (1983). An extrarenal role for parathyroid hormone in the disposal of acute acid loads in rats and dogs. PubMed. Available at: [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Available at: [Link]
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Princeton University Environmental Health and Safety. Trash Disposal. Available at: [Link]
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Loba Chemie. Safety Data Sheet: L-HISTIDINE FOR BIOCHEMISTRY. Available at: [Link]
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Fraley, D. S., Adler, S., & Bruns, F. J. (1983). An Extrarenal Role for Parathyroid Hormone in the Disposal of Acute Acid Loads in Rats and Dogs. PMC - NIH. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
